molecular formula C12H18ClNO2 B1442730 H-D-Phg-otbu hcl

H-D-Phg-otbu hcl

Cat. No.: B1442730
M. Wt: 243.73 g/mol
InChI Key: CBYKTKOQAVJTOU-HNCPQSOCSA-N
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Description

H-D-Phg-otbu hcl is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYKTKOQAVJTOU-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of H-D-Phg-Otbu HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of D-Phenylglycine tert-butyl ester hydrochloride (H-D-Phg-Otbu HCl), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document is intended to serve as a technical resource, offering field-proven insights into its characteristics, analytical methodologies, and handling considerations.

Chemical Identity and Structure

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylglycine. The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in multi-step organic syntheses to prevent unwanted reactions. This protection allows for selective modifications at other parts of the molecule.[1]

The chemical structure of this compound is characterized by a chiral center at the alpha-carbon, a phenyl group, an amino group (protonated as the hydrochloride salt), and a tert-butyl ester.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name D-Phenylglycine tert-butyl ester hydrochloride
Synonyms (R)-tert-Butyl 2-amino-2-phenylacetate hydrochloride, D-Phg-OtBu·HCl
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
CAS Number 65715-93-7, 256478-95-2

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physical Properties

PropertyValueSource(s)
Appearance White to off-white crystalline powder or solid.[2]
Melting Point 227-233 °C[2]
Optical Rotation [α]D²⁰ = -107 ± 2º (c=1 in EtOH)[2]
Solubility Generally soluble in polar organic solvents like methanol and ethanol.[3] Limited solubility in non-polar organic solvents.[3]
Storage Recommended storage at 2-8°C.

Chemical Stability:

The stability of this compound is largely dictated by the tert-butyl ester group. This group is known to be stable under neutral and basic conditions, which is advantageous in synthetic routes where other functional groups need to be manipulated using base-mediated reactions.[4] However, the tert-butyl ester is labile under acidic conditions.[5] The acid-catalyzed hydrolysis proceeds via a mechanism that involves the formation of a stable tert-butyl carbocation.[6] This property is exploited for the deprotection of the carboxylic acid when desired.

The hydrochloride salt form enhances the stability and handling of the compound as a solid, compared to its free base form.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would be:

  • Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm, corresponding to the five protons of the phenyl group.

  • Alpha-Proton (α-H): A singlet or a narrow multiplet for the proton attached to the chiral center.

  • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • tert-Butyl Protons: A sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons.

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the carbon framework. Expected signals include:

  • Carbonyl Carbon (C=O): In the region of 170-175 ppm.

  • Aromatic Carbons: Several signals in the aromatic region (125-140 ppm).

  • Quaternary Carbon of tert-Butyl Group: A signal around 80-85 ppm.

  • Alpha-Carbon (α-C): A signal for the chiral carbon.

  • Methyl Carbons of tert-Butyl Group: A signal around 28 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include:

  • N-H Stretching: A broad band in the region of 2800-3000 cm⁻¹ is expected for the ammonium hydrochloride salt.

  • C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

  • C-H Stretching: Aromatic C-H stretching bands may appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.

  • C-O Stretching: Bands corresponding to the C-O stretching of the ester group.

  • Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) characteristic of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the expected molecular ion would be [M+H]⁺, corresponding to the free base of the compound. The fragmentation pattern would likely involve the loss of the tert-butyl group (as isobutylene) and subsequent fragmentation of the remaining structure.

Synthesis and Purification

The synthesis of this compound typically involves the esterification of D-phenylglycine. A common and effective method is the reaction of D-phenylglycine with a tert-butylating agent in the presence of an acid catalyst.

Experimental Protocol: Esterification of D-Phenylglycine

This protocol is a representative example of how this compound can be synthesized.

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a suspension of D-phenylglycine in a suitable organic solvent such as dichloromethane (DCM), add tert-butanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature for an extended period (typically 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Separate the organic layer and extract the aqueous layer with additional portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of D-phenylglycine tert-butyl ester.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether and add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification:

The primary method for purification of the final product is recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether, to obtain a high-purity crystalline solid.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

  • Peptide Synthesis: It is used to incorporate the D-phenylglycine moiety into peptide chains. The tert-butyl ester protects the C-terminus during peptide coupling reactions, and can be selectively removed at a later stage.

  • Pharmaceutical Synthesis: D-phenylglycine and its derivatives are found in the structure of various bioactive molecules and pharmaceuticals. This compound serves as a key intermediate in the synthesis of these compounds.[1]

  • Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material in asymmetric synthesis to introduce a specific stereocenter into a target molecule.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its characteristics, including its stability, reactivity, and analytical profile, is crucial for its effective use in research and development. This guide provides a foundational understanding to aid researchers in their synthetic endeavors involving this valuable compound.

References

  • Chem-Impex. D-Phenylglycine tert-butyl ester hydrochloride. [Link]

  • Environmental Toxicology and Chemistry. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. [Link]

  • Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Environmental Toxicology and Chemistry. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • RSC Publishing. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

Sources

H-D-Phg-Otbu HCl CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to H-D-Phg-Otbu HCl: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (D-Phenylglycine tert-butyl ester hydrochloride), a critical chiral building block in modern drug discovery and asymmetric synthesis. We will move beyond simple data recitation to examine the underlying chemical principles that make this compound a preferred reagent for researchers and process chemists. This document is intended for professionals in the fields of pharmaceutical development, medicinal chemistry, and organic synthesis.

Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylglycine. The "D" designation refers to the stereochemical configuration at the alpha-carbon, which is of paramount importance for its applications in stereoselective synthesis. The tert-butyl ester serves as a bulky, acid-labile protecting group for the carboxylic acid functionality.

Proper identification is crucial for ensuring experimental reproducibility and regulatory compliance. The key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 65715-93-7[1][2][3][4]
Molecular Formula C₁₂H₁₇NO₂·HCl[2][4]
Molecular Weight 243.73 g/mol [1][2][3][4]
Synonyms D-Phg-OtBu·HCl, (R)-tert-Butyl 2-amino-2-phenylacetate HCl[1][2]
Appearance White to off-white powder[2]
Melting Point 227-233 °C[2]
Storage Conditions Store at -15°C to 8°C[1][2][4]

Core Concepts: The Strategic Value of a Protected Chiral Amino Acid

The utility of this compound stems from the strategic combination of its three core components: the D-phenylglycine backbone, the free amine, and the tert-butyl (Otbu) ester protecting group.

  • The Chiral Phenylglycine Core : Phenylglycine is a non-proteinogenic amino acid. Its rigid phenyl side chain is a common motif in biologically active molecules. The specific 'D' chirality is essential for creating compounds with precise three-dimensional structures required for selective interaction with biological targets like enzymes and receptors.[2] Using an enantiomerically pure starting material like this compound allows chemists to avoid costly and often inefficient chiral separation steps later in a synthetic sequence.[2]

  • The Nucleophilic Amine : The free primary amine (as its hydrochloride salt) is the reactive handle for synthetic elaboration. It readily participates in nucleophilic reactions, most commonly amide bond formation (peptide coupling), allowing it to be incorporated into larger molecular frameworks.

  • The Tert-Butyl (Otbu) Ester Protecting Group : The carboxylic acid is temporarily masked as a tert-butyl ester. This group is specifically chosen for its unique stability and removal characteristics.

    • Stability : It is robust and stable to a wide range of reaction conditions, particularly basic and nucleophilic environments, which are common in peptide synthesis. This prevents unwanted side reactions at the carboxyl group.

    • Orthogonal Removal : The Otbu group is selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). This "orthogonality" is a cornerstone of modern protecting group strategy, as it allows for the deprotection of the carboxylic acid without disturbing other common protecting groups (like Boc or Fmoc on nitrogen), giving the chemist precise control over the synthetic route.

This combination of a defined stereocenter and a robust, orthogonally-cleavable protecting group makes this compound an efficient and versatile building block.[2][5]

Key Applications in Drug Discovery and Asymmetric Synthesis

This compound is not merely a laboratory chemical; it is a key intermediate in the synthesis of complex molecules with therapeutic potential.

3.1. Pharmaceutical Intermediate This compound is a fundamental building block for creating biologically active molecules.[2] Its stability and reactivity are well-suited for both laboratory-scale research and industrial production.[2]

  • Respiratory Disease Research : It has been utilized in the discovery of dual-pharmacology molecules that act as both muscarinic M3 receptor antagonists and phosphodiesterase 4 (PDE4) inhibitors, a therapeutic strategy for treating Chronic Obstructive Pulmonary Disease (COPD).[1]

  • Oncology : Researchers have incorporated phenylglycine derivatives into novel morpholin-2-ones and pyran-2-ones, which have been evaluated as antineoplastic agents against prostate cancer cell lines.[1]

3.2. Asymmetric Synthesis The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis beyond direct incorporation into a drug candidate. It is employed in the production of chiral catalysts and ligands that can, in turn, be used to control the stereochemical outcome of other reactions.[2] This allows for the creation of specific enantiomers of different compounds, which is critical as different enantiomers of a drug can have vastly different efficacy and safety profiles.[2]

Experimental Protocol: Amide Bond Formation

The most common application of this compound is its use in peptide coupling reactions. The following is a representative, self-validating protocol for coupling this amino acid ester to an N-protected amino acid.

Objective: To couple N-Boc-L-Alanine with this compound to form the dipeptide Boc-Ala-D-Phg-Otbu.

Materials:

  • N-Boc-L-Alanine

  • This compound (FW: 243.73 g/mol )

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reagent Preparation (Stoichiometry is Key):

    • In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.

    • Causality: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid of Boc-L-Alanine, forming a reactive ester intermediate that is less prone to racemization compared to other activators.

  • Neutralization of the Amine Salt:

    • In a separate flask, suspend this compound (1.05 eq) in anhydrous DCM.

    • Add DIPEA (2.5 eq) to the suspension and stir for 10-15 minutes at room temperature.

    • Causality: this compound is a salt. The amine must be deprotonated to its free, nucleophilic form to react. DIPEA is a bulky, non-nucleophilic organic base that effectively neutralizes the HCl without competing in the coupling reaction. A slight excess of the amine component ensures the complete consumption of the more valuable activated acid.

  • The Coupling Reaction:

    • Slowly add the activated Boc-L-Alanine/HATU solution from Step 1 to the free amine solution from Step 2.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Causality: The free amine of D-Phg-Otbu attacks the activated carboxyl group, displacing the HATU byproduct to form a stable amide bond.

  • Work-up and Purification (Self-Validation):

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.

    • Once complete, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally brine (to aid phase separation).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: This aqueous work-up is a self-validating system. Each wash is designed to remove specific impurities (unreacted starting materials, coupling reagents, and base), simplifying the final purification.

  • Final Purification:

    • Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure dipeptide product.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the peptide coupling protocol described above.

PeptideCouplingWorkflow cluster_reactants Reactant Preparation cluster_workup Purification Cascade Boc_Ala 1. Activate Carboxylic Acid (N-Boc-L-Alanine + HATU) Coupling 3. Amide Bond Formation (Combine and Stir) Boc_Ala->Coupling Phg_HCl 2. Neutralize Amine Salt (this compound + DIPEA) Phg_HCl->Coupling Workup 4. Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) Coupling->Workup Reaction Complete Dry Dry & Concentrate Workup->Dry Chromatography 5. Flash Chromatography Dry->Chromatography Product Pure Dipeptide (Boc-Ala-D-Phg-Otbu) Chromatography->Product Isolate Pure Fraction

Caption: Workflow for dipeptide synthesis using this compound.

Conclusion and Future Outlook

This compound is a high-value chemical tool whose utility is defined by its stereochemical purity and the strategic implementation of an acid-labile protecting group. It provides a reliable and efficient route for incorporating the D-phenylglycine moiety into complex molecules, making it indispensable in the development of novel pharmaceuticals and the advancement of asymmetric synthesis. As drug design continues to trend towards greater structural complexity and stereochemical precision, the demand for such well-designed, enantiomerically pure building blocks will undoubtedly continue to grow.

References

  • LookChem. Cas 65715-93-7, this compound. [Link]

  • Luminix Health. D-Phenylglycine tert-butyl ester hydroch. [Link]

  • Carl ROTH. D-Phenylglycine tert-butyl ester hydrochloride, 5 g, CAS No. 65715-93-7. [Link]

  • IndiaMART. H-PHG- OTBU HCL. [Link]

Sources

The Fulcrum of Chirality: Phenylglycine's Pivotal Role in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Chiral phenylglycine, a non-proteinogenic α-amino acid, has emerged as a cornerstone in the field of asymmetric synthesis due to its structural rigidity, commercial availability, and versatile reactivity.[1][2] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the multifaceted applications of (R)- and (S)-phenylglycine. Moving beyond a mere catalog of reactions, this paper delves into the mechanistic underpinnings and strategic considerations that make phenylglycine an indispensable tool. We will examine its primary roles as a robust chiral auxiliary, a foundational chiral building block for complex pharmaceuticals, a classical resolving agent, and a precursor to sophisticated chiral ligands for catalysis, supported by field-proven protocols and mechanistic diagrams.

Introduction: The Unique Stature of a Non-Proteinogenic Amino Acid

In the vast chiral pool available to synthetic chemists, phenylglycine (2-amino-2-phenylacetic acid) occupies a unique position.[2] Unlike its proteinogenic cousin, phenylalanine, the aromatic side chain in phenylglycine is directly attached to the α-carbon.[3] This seemingly subtle distinction imparts significant conformational rigidity, which is paramount for effective stereochemical control in chemical transformations.[3] The absence of the flexible β-methylene spacer means that the bulky phenyl group exerts a more direct and predictable steric influence on the stereocenter, a feature masterfully exploited in asymmetric synthesis.[3]

Phenylglycine's utility is further amplified by its ready availability on an industrial scale, often as a byproduct of the enzymatic synthesis of β-lactam antibiotics.[4] This accessibility makes it a cost-effective choice for stoichiometric applications, such as in its role as a chiral auxiliary.[4] This guide will dissect the key applications that have cemented phenylglycine's status as a "workhorse" molecule in the synthesis of enantiomerically pure compounds.

cluster_main Chiral Phenylglycine PG Chiral Phenylglycine Aux Chiral Auxiliary PG->Aux Controls Stereochemistry Temporarily Build Chiral Building Block (Synthon) PG->Build Incorporated into Final Product Ligand Chiral Ligand Precursor PG->Ligand Forms Catalytic Environment Resolve Chiral Resolving Agent PG->Resolve Separates Enantiomers via Diastereomers

Figure 1: The Four Major Roles of Chiral Phenylglycine in Asymmetric Synthesis.

The Workhorse Application: Phenylglycine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a stereoselective reaction.[5] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered. Phenylglycine and its derivatives, particularly (R)-phenylglycine amide, are exemplary auxiliaries due to their high diastereoselective control, crystallinity of intermediates, and straightforward removal.[4]

Dominating the Strecker Synthesis: A Case Study in Crystallization-Induced Asymmetric Transformation

The Strecker synthesis is a cornerstone method for producing α-amino acids from aldehydes, but its traditional form yields a racemic mixture.[4] The use of (R)-phenylglycine amide as a chiral auxiliary dramatically transforms this process into a highly efficient asymmetric synthesis.[4][6]

The key to its success lies in a powerful phenomenon known as a crystallization-induced asymmetric transformation .[4][7][8] In this process, the initially formed α-amino nitrile product is a mixture of two diastereomers. However, these diastereomers can epimerize in solution via a reversible imine formation. One diastereomer is significantly less soluble and selectively crystallizes out of the reaction mixture. According to Le Châtelier's principle, the equilibrium continuously shifts to replenish the crystallizing diastereomer, ultimately converting the entire mixture into a single, solid, diastereomerically pure product.[4]

This approach is exceptionally powerful as it circumvents the need for chromatographic purification of diastereomers and pushes the theoretical yield of the desired stereoisomer toward 100%.[4]

start_end start_end process process intermediate intermediate equilibrium equilibrium product product Start Start: Aldehyde, NaCN, (R)-Phenylglycine Amide Reaction Strecker Reaction Start->Reaction Equilibrium Diastereomer Equilibrium (in solution) Reaction->Equilibrium Forms mixture Dia1 Diastereomer 1 (Soluble) Equilibrium->Dia1 Epimerization Dia2 Diastereomer 2 (Insoluble) Equilibrium->Dia2 Dia1->Equilibrium Crystallization Selective Crystallization Dia2->Crystallization Precipitates Solid Single Diastereomer (Solid, >99% dr) Crystallization->Solid Removal Auxiliary Removal (e.g., Hydrogenolysis) Solid->Removal Final Enantiopure α-Amino Acid Removal->Final

Figure 2: Workflow of Crystallization-Induced Asymmetric Transformation in Strecker Synthesis.

Table 1: Diastereoselective Strecker Synthesis using (R)-Phenylglycine Amide [4][6]

Aldehyde (R-CHO) Product (α-Amino Acid) Yield (%) Diastereomeric Ratio (dr)
Pivaldehyde (S)-tert-Leucine 76-93 >99:1

| 3,4-Dimethoxyphenylacetone | (S)-α-Methyl-DOPA | 85 | >99:1 |

Controlling Stereochemistry in β-Lactam Synthesis

(R)-Phenylglycine is also a powerful chiral auxiliary in the synthesis of β-lactams (2-azetidinones), which form the core of many critical antibiotics.[9] In the ester enolate-imine condensation reaction, an imine derived from (R)-phenylglycine methyl ester can be used to control the stereochemistry of the C-C bond formation. The phenylglycine auxiliary directs the approach of the enolate, leading to the formation of the β-lactam with high diastereoselectivity.[9][10] This strategy ensures that the two new stereogenic centers in the β-lactam ring are formed with the correct relative and absolute stereochemistry.[10]

The Foundation: Phenylglycine as a Chiral Building Block

Beyond its temporary role as an auxiliary, phenylglycine is frequently used as a chiral synthon, where its core structure is permanently incorporated into the final target molecule.[1][11] This is particularly prevalent in the pharmaceutical industry.

Synthesis of β-Lactam Antibiotics

The most significant industrial application of chiral phenylglycine is in the synthesis of semi-synthetic penicillins and cephalosporins.[12][13][14] The side chains of blockbuster antibiotics such as ampicillin, amoxicillin, and cefalexin are derived from D-phenylglycine.[12][13] The specific stereochemistry of the phenylglycine unit is essential for the biological activity of these drugs, highlighting the importance of enantiomerically pure starting materials.[13]

Incorporation into Modern Therapeutics

The structural and conformational constraints imposed by phenylglycine make it an attractive building block for a new generation of drugs.[3] It is used in the synthesis of various bioactive molecules, including:

  • Taxol: A potent anti-cancer agent.[14][15]

  • Alzheimer's Disease Inhibitors: Used in the synthesis of γ-secretase inhibitors like DAPT.[14]

  • Peptidomimetics: Its rigid structure helps to constrain peptides into bioactive conformations, enhancing their stability and efficacy.[1]

Phenylglycine Derivatives in Asymmetric Catalysis

While less common than its use as an auxiliary, derivatives of phenylglycine can be fashioned into effective chiral ligands for transition-metal-catalyzed reactions.[16] The principle involves coordinating the chiral ligand to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively.

Recently, self-assembled chiral nanoribbons formed from phenylglycine amphiphiles and metal ions have been shown to act as efficient "supramolecular nanozymes."[17] These structures exhibit peroxidase-like activity and can catalyze oxidation reactions with significant enantioselectivity, demonstrating an innovative application of phenylglycine's chirality in catalysis.[17]

Detailed Experimental Protocol: Asymmetric Synthesis of (S)-tert-Leucine

This protocol is adapted from the highly successful diastereoselective Strecker synthesis employing a crystallization-induced asymmetric transformation.[4][6][7]

Objective: To synthesize enantiomerically pure (S)-tert-leucine using (R)-phenylglycine amide as a chiral auxiliary.

Materials:

  • (R)-phenylglycine amide

  • Pivaldehyde (2,2-dimethylpropanal)

  • Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Acetic Acid (glacial)

  • Methanol (MeOH)

  • Water (deionized)

  • 6 M Hydrochloric Acid (HCl)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

Step 1: One-Pot Asymmetric Strecker Reaction
  • To a stirred solution of (R)-phenylglycine amide (1.0 eq) in a mixture of water and methanol at 0 °C, add sodium cyanide (1.05 eq). (CAUTION: Perform in a well-ventilated fume hood. Cyanide is lethal).

  • Slowly add a solution of pivaldehyde (1.0 eq) and acetic acid (1.1 eq) dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. A thick white precipitate will form.

  • Causality: The in-situ formation of HCN reacts with the imine formed from pivaldehyde and the chiral auxiliary. The resulting diastereomeric α-amino nitriles equilibrate in solution, while the desired (R,S)-diastereomer, being less soluble, selectively crystallizes, driving the reaction to completion with high diastereoselectivity.[4]

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the diastereomerically pure α-amino nitrile. Typical Yield: 76-93%; dr > 99:1 .[4][6]

Step 2: Reductive Removal of the Chiral Auxiliary
  • Suspend the α-amino nitrile (1.0 eq) in methanol.

  • Add Pd/C (5 mol%) catalyst.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

  • Causality: Catalytic hydrogenolysis cleaves the benzylic C-N bond of the phenylglycine auxiliary, reducing it to toluene and leaving the desired aminonitrile intermediate. This method is effective and clean.[4]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid
  • Add 6 M HCl to the crude product from Step 2.

  • Heat the mixture at reflux (approx. 100 °C) for 12-24 hours.

  • Causality: The strong acidic conditions hydrolyze both the nitrile and the amide functionalities to the corresponding carboxylic acid, yielding the final amino acid hydrochloride salt.[4]

  • Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be purified by recrystallization to afford (S)-tert-leucine hydrochloride. Typical Yield for 3 steps: ~73%; ee > 98% .[4][6]

Conclusion

Chiral phenylglycine stands as a testament to the power of a single, well-placed stereocenter. Its rigid framework and commercial availability have made it a profoundly enabling tool for synthetic chemists. From its dominant role as a recyclable chiral auxiliary that leverages crystallization phenomena for near-perfect stereocontrol, to its foundational status as a building block in life-saving antibiotics and complex therapeutics, phenylglycine consistently provides reliable and elegant solutions to the challenges of asymmetric synthesis. As chemists continue to innovate, the applications for this versatile chiral fulcrum will undoubtedly continue to expand, reinforcing its essential position in the synthesis of the chiral molecules that shape our world.

References

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]

  • van Maanen, H. L., et al. (n.d.). (R)-2-Phenylglycine as a Chiral Auxiliary in the Asymmetric Synthesis of 2-Azetidinones. DSpace@Utrecht University. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). L-Phenylglycine CAS 2935-35-5: A Key Chiral Intermediate for Antibiotics and Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. [Link]

  • Li, J., et al. (2018). Phenylglycine amphiphile-metal ion chiral supramolecular nanozymes for enantioselective catalysis. Chemical Communications. [Link]

  • Fengchen Group Co., Ltd. (n.d.). L-Phenylglycine BP EP USP CAS 2935-35-5 Manufacturers and Suppliers. Fengchen Group. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Figshare. [Link]

  • Batt, Russell D., and Jean M. Lofroth. (1983). A Study on Amino Acids: Synthesis of Alpha-Aminophenylacetic Acid (Phenylglycine) and Determination of its Isoelectric Point. Journal of Chemical Education. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing L-Phenylglycine (CAS 2935-35-5): A Guide for API Manufacturers. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Belokon, Y. N., et al. (2015). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. National Institutes of Health. [Link]

  • Liu, J., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [Link]

  • Udvarhelyi, P. M., and Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. PubMed. [Link]

  • Zhang, Y., et al. (2016). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. ResearchGate. [Link]

  • LibreTexts. (2015). Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. [Link]

  • van Maanen, H. L., et al. (n.d.). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]

  • Thiemann, T., and F. F. G. de la Fuente. (2020). A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. MDPI. [Link]

  • Wang, J., et al. (2014). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]

  • Spino, C., et al. (2004). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Al-Zoubi, M. S., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

  • Wikipedia. (n.d.). Phenylglycine. Wikipedia. [Link]

  • Schöllkopf, U., et al. (1995). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. kchem.org. [Link]

  • Cativiela, C., and M. D. Díaz-de-Villegas. (2000). Asymmetric synthesis of arylglycines. Chemical Reviews. [Link]

  • Fasel, R., et al. (2012). Phenylglycine shows a strong chiral preference in its interaction with chemisorbed adenine. ResearchGate. [Link]

  • Pfaltz, A., and W. J. Drury III. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. PNAS. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Kulik, A., et al. (2020). Genetic engineering approaches for the fermentative production of phenylglycines. PMC. [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Asymmetric induction. Wikipedia. [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]

  • Li, Q., et al. (2024). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC. [Link]

  • d'Angelo, J., et al. (1996). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. [Link]

  • Tarasava, D., et al. (2021). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ADDI. [Link]

  • Belokon, Y. N., et al. (2018). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. NLM Dataset Catalog. [Link]

  • Tang, B., and J. S. Lee. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. [Link]

  • Branchadell, V., et al. (2007). A Model for Double Asymmetric Induction in the Stereocontrolled Reduction of Glycosyl α-Ketoesters with Oxazaborolidines. ResearchGate. [Link]

  • Schöllkopf, U., et al. (1995). ChemInform Abstract: Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Multiscale calculations reveal new insights into the reaction mechanism between KRASG12C and α, β-unsaturated carbonyl of covalent inhibitors. National Institutes of Health. [Link]

Sources

The Pivotal Role of H-D-Phg-Otbu HCl in the Synthesis of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the strategic use of D-α-Phenylglycine tert-butyl ester hydrochloride (H-D-Phg-Otbu HCl) in the synthesis of semi-synthetic β-lactam antibiotics, such as ampicillin. It is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Enduring Legacy of β-Lactams and the Quest for Synthetic Efficiency

β-Lactam antibiotics, including penicillins and cephalosporins, represent a cornerstone of modern medicine. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential enzymes for creating the protective peptidoglycan layer.[1] This disruption leads to cell lysis and a bactericidal effect. The core of their activity lies in the strained four-membered β-lactam ring.

The development of semi-synthetic β-lactams, such as ampicillin, broadened the spectrum of activity against various pathogens. These life-saving drugs are produced by acylating the 6-aminopenicillanic acid (6-APA) nucleus with a specific side chain.[2] The nature of this side chain is critical in defining the antibiotic's properties. D-phenylglycine is the key side chain for ampicillin.

Historically, the synthesis of these antibiotics involved purely chemical methods that often required harsh conditions, including very low temperatures and the use of toxic organic solvents, as well as complex protection and deprotection steps for reactive functional groups.[3] The advent of chemoenzymatic methods, particularly using Penicillin G Acylase (PGA), has marked a significant advancement towards greener, more efficient, and highly selective manufacturing processes.[4] This guide focuses on a key reagent in this advanced synthesis: this compound.

This compound: A Strategically Designed Acyl Donor

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylglycine. Each component of this molecule is deliberately chosen to optimize the synthesis of β-lactams.

The D-Phenylglycine (Phg) Moiety

The D-phenylglycine side chain is fundamental to the biological activity of ampicillin and related antibiotics. It confers stability in acidic environments, allowing for oral administration, and expands the antibacterial spectrum.

The Tert-Butyl (Otbu) Ester: A Critical Protecting and Activating Group

In the synthesis of the amide bond between the D-phenylglycine side chain and the 6-APA nucleus, the carboxylic acid group of the phenylglycine must be addressed. In enzymatic synthesis, this is achieved by using an ester, which "activates" the acyl group for transfer by the enzyme. The tert-butyl ester offers several advantages:

  • Steric Hindrance: The bulky tert-butyl group can influence the selectivity of the enzymatic reaction. While detailed kinetic comparisons are sparse in publicly available literature, the choice of ester can impact the ratio of synthesis to hydrolysis (S/H ratio), a critical parameter for yield.

  • Stability and Controlled Deprotection: The tert-butyl ester is stable under a wide range of conditions but can be selectively removed under specific acidic conditions, often with trifluoroacetic acid (TFA), after the core β-lactam structure is formed. This orthogonality is a key principle in multi-step organic synthesis.

The Hydrochloride (HCl) Salt: Ensuring Stability and Usability

Amino acid esters are often supplied as hydrochloride salts for several practical reasons:

  • Enhanced Stability: The salt form protects the ester from degradation and hydrolysis, extending its shelf life.

  • Improved Solubility: Hydrochloride salts generally exhibit better solubility in aqueous media, which is advantageous for enzymatic reactions that are often conducted in buffered aqueous solutions.

The Chemoenzymatic Synthesis of Ampicillin: A Step-by-Step Analysis

The synthesis of ampicillin using this compound and 6-APA, catalyzed by Penicillin G Acylase (PGA), is a kinetically controlled process. This means the reaction is driven by the relative rates of competing reactions rather than thermodynamic equilibrium.

The core of the process involves two competing nucleophilic attacks on an acyl-enzyme intermediate: one by the desired β-lactam nucleus (6-APA) leading to synthesis, and the other by water, leading to hydrolysis of the acyl donor.

Reaction Mechanism

The enzymatic synthesis proceeds via a two-step mechanism:

  • Acylation: The esterified D-phenylglycine (H-D-Phg-Otbu) binds to the active site of the PGA enzyme. The catalytic serine residue in the enzyme attacks the carbonyl carbon of the ester, forming a covalent acyl-enzyme intermediate and releasing tert-butanol.

  • Deacylation (Nucleophilic Attack):

    • Synthesis Pathway: The amino group of 6-APA acts as a nucleophile, attacking the acyl-enzyme intermediate. This forms the desired amide bond, yielding ampicillin tert-butyl ester and regenerating the free enzyme.

    • Hydrolysis Pathway: A water molecule attacks the acyl-enzyme intermediate, hydrolyzing it to D-phenylglycine and regenerating the free enzyme. This is an undesired side reaction that reduces the overall yield.

Maximizing the synthesis pathway over the hydrolysis pathway is the primary goal for optimizing the reaction conditions.

Enzymatic Synthesis of Ampicillin cluster_0 Step 1: Acylation PGA Penicillin G Acylase (PGA) AcylEnzyme Acyl-Enzyme Intermediate PGA->AcylEnzyme HDPhgOtbu H-D-Phg-Otbu HDPhgOtbu->AcylEnzyme Binds to PGA tBuOH tert-Butanol AcylEnzyme->tBuOH Releases 6APA 6-APA (Nucleophile) AcylEnzyme->6APA H2O Water (Nucleophile) AcylEnzyme->H2O AmpOtbu Ampicillin tert-butyl Ester (Product) 6APA->AmpOtbu Synthesis Pathway DPhg D-Phenylglycine (Byproduct) H2O->DPhg Hydrolysis Pathway RegenPGA_S Regenerated PGA AmpOtbu->RegenPGA_S RegenPGA_H Regenerated PGA DPhg->RegenPGA_H

Caption: Kinetically controlled enzymatic synthesis of ampicillin tert-butyl ester.

Experimental Protocol (Adapted from Methyl Ester Synthesis)

Materials:

  • Immobilized Penicillin G Acylase (PGA) from E. coli

  • 6-Aminopenicillanic acid (6-APA)

  • D-α-Phenylglycine tert-butyl ester hydrochloride (this compound)

  • Phosphate Buffer (e.g., 0.1 M)

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Reactor Setup: A temperature-controlled batch reactor with a pH stat and overhead stirrer is required.

  • Reaction Medium Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer) and adjust the pH to the optimal range for PGA, typically between 6.0 and 7.0.

  • Substrate Addition:

    • Suspend 6-APA in the buffer.

    • Dissolve this compound in the buffer. The molar ratio of the acyl donor (H-D-Phg-Otbu) to the β-lactam nucleus (6-APA) is a critical parameter to optimize, with ratios of acyl donor to nucleus often ranging from 2:1 to 4:1 to favor the synthesis reaction.[3]

  • Enzyme Addition: Add the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading is another key parameter for optimization.

  • Reaction Monitoring: Maintain a constant temperature (typically 25-35°C) and pH. The reaction progress can be monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of the reactant and product.

  • Reaction Termination: The reaction is typically stopped when the maximum concentration of the product is reached, after which the rate of product hydrolysis may become significant.

  • Product Isolation: The immobilized enzyme is recovered by filtration. The product, ampicillin tert-butyl ester, can then be isolated from the reaction mixture.

Deprotection of the Tert-Butyl Ester

The final step is the removal of the tert-butyl protecting group to yield the active ampicillin. This is typically achieved under acidic conditions.

Procedure:

  • Dissolve the isolated ampicillin tert-butyl ester in a suitable solvent.

  • Treat the solution with a strong acid, such as trifluoroacetic acid (TFA). The reaction proceeds via the formation of a stable tert-butyl cation, which is then quenched, often forming isobutylene gas.

  • After the reaction is complete, the acid is removed, and the final ampicillin product is isolated and purified.

Deprotection Workflow Start Ampicillin tert-butyl Ester Step1 Dissolve in Solvent Start->Step1 Step2 Add Trifluoroacetic Acid (TFA) Step1->Step2 Step3 Reaction: - Cleavage of tBu group - Formation of t-butyl cation - Isobutylene release Step2->Step3 Step4 Isolate & Purify Step3->Step4 End Active Ampicillin Step4->End

Caption: General workflow for the deprotection of the tert-butyl ester.

Data Presentation and Optimization Parameters

The efficiency of the enzymatic synthesis is determined by several factors that must be carefully optimized. The table below summarizes key parameters and typical ranges found in the literature for ampicillin synthesis using PGA, primarily with the methyl ester as a proxy.

ParameterTypical Range/ValueRationale and Impact on Yield
pH 6.0 - 7.0Affects the ionization state of the enzyme's active site and substrates. The optimal pH balances enzyme activity and stability.[3]
Temperature 25 - 35°CHigher temperatures increase reaction rates but can lead to enzyme denaturation and decreased stability.[4]
Substrate Ratio (Acyl Donor:Nucleus) 2:1 to 4:1A higher concentration of the acyl donor can drive the reaction towards synthesis, improving the S/H ratio.[3]
Enzyme Loading VariesHigher enzyme concentration increases the reaction rate but also increases costs. Must be optimized for process economics.
Buffer Concentration 50 - 200 mMMaintains a stable pH throughout the reaction, which is crucial as the hydrolysis of the ester produces acid.

Note: The optimal conditions for this compound may vary slightly from those established for D-phenylglycine methyl ester due to differences in solubility, stability, and interaction with the enzyme. Experimental validation is essential.

Conclusion: A Key Enabler for Modern Antibiotic Synthesis

This compound is a highly specialized and effective reagent for the synthesis of semi-synthetic β-lactam antibiotics. The use of the tert-butyl ester as a protecting and activating group, combined with the stability and solubility advantages of the hydrochloride salt form, makes it a valuable component in modern chemoenzymatic manufacturing processes. By leveraging the high selectivity of enzymes like Penicillin G Acylase, the use of such well-designed synthons enables the production of essential medicines like ampicillin through more efficient, sustainable, and environmentally friendly methods compared to traditional chemical routes. Further research into the specific kinetics of different ester derivatives will continue to refine and optimize these critical industrial processes.

References

  • Atyabi, S. M., Gigloo, S. H., Salimi, M., Momen, S. B., Akbarzadeh, A., & Nrouzian, D. (2012). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Biosciences Biotechnology Research Asia, 9(2). [Link]

  • Blum, J. K., Show-Ribprey, P., & Woodyer, R. D. (2014). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. ChemCatChem, 6(5), 1349-1353. [Link]

  • Abedi, D., Fazeli, M. R., & Jafarian, A. (2004). Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. Iranian Journal of Pharmaceutical Research, 3, 159-164. [Link]

  • Stolk, D. J., & Vroom, E. (2000). Process for the preparation of ampicillin.

Sources

A Technical Guide to Leveraging D-Phenylglycine Tert-Butyl Ester Hydrochloride in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of D-Phenylglycine tert-butyl ester hydrochloride as a pivotal starting material for the synthesis of novel neuroactive compounds. Intended for researchers, medicinal chemists, and pharmacologists, this document will delve into the rationale behind its use, synthetic strategies, and the subsequent characterization of its derivatives in relevant neuroscience models. We will move beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a thorough understanding of how to unlock the potential of this versatile chemical scaffold.

Introduction: The Strategic Value of the Phenylglycine Moiety in CNS Drug Design

The phenylglycine scaffold is a privileged structure in neuroscience research, primarily due to its structural resemblance to endogenous amino acid neurotransmitters. This similarity allows for the design of molecules that can interact with a variety of central nervous system (CNS) targets. D-Phenylglycine tert-butyl ester hydrochloride serves as a stable, reactive, and chiral building block for the synthesis of these neurologically active agents[1]. Its derivatives have been investigated for their potential to modulate key neurotransmitter systems, contributing to the development of therapies for a range of neurological disorders[2].

The tert-butyl ester and hydrochloride salt forms of D-phenylglycine offer distinct advantages for medicinal chemists. The tert-butyl ester provides a bulky protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during synthesis and enhancing solubility in organic solvents[3][4]. The hydrochloride salt improves the stability and handling of the amino group[5]. This combination of features makes D-Phenylglycine tert-butyl ester hydrochloride an ideal starting point for the construction of diverse chemical libraries targeting CNS receptors.

From Starting Material to Neuroactive Probes: Synthetic Pathways and Strategies

The journey from D-Phenylglycine tert-butyl ester hydrochloride to a novel neuroactive compound involves a series of strategic synthetic transformations. The initial step typically involves the deprotection of the amine from its hydrochloride salt, often by treatment with a mild base, followed by coupling with a molecule of interest. A common subsequent step is the removal of the tert-butyl ester to liberate the carboxylic acid, which can then be further modified.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for creating a library of neuroactive phenylglycinamide derivatives from D-Phenylglycine tert-butyl ester hydrochloride.

G A D-Phenylglycine tert-butyl ester hydrochloride B Neutralization (e.g., with a mild base) to yield free amine A->B C Amide bond formation with a 'pharmacophore of interest' B->C D Boc-protected intermediate C->D E Deprotection of tert-butyl ester (e.g., with trifluoroacetic acid) D->E F Final neuroactive compound (phenylglycinamide derivative) E->F

Figure 1: Generalized synthetic workflow for the derivatization of D-Phenylglycine tert-butyl ester hydrochloride.

This modular approach allows for the systematic exploration of the chemical space around the phenylglycine core, enabling the generation of compounds with diverse pharmacological profiles.

Phenylglycine Derivatives as Modulators of Excitatory Neurotransmission

A significant body of research has focused on the development of phenylglycine derivatives as modulators of glutamate receptors, the primary mediators of excitatory neurotransmission in the CNS. Dysregulation of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders, making these receptors attractive therapeutic targets.

Targeting NMDA Receptors

Phenylglycine and phenylalanine derivatives have been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor[6]. Overactivation of NMDA receptors is a key mechanism of excitotoxicity, a process that contributes to neuronal damage in conditions such as stroke and traumatic brain injury. By incorporating the phenylglycine scaffold into novel molecules, researchers can develop antagonists that block the glutamate binding site on the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal death.

Furthermore, some phenylglycine analogs have been shown to inhibit the neutral amino acid transporters ASCT1 and ASCT2. These transporters regulate the extracellular concentration of D-serine, a co-agonist at the NMDA receptor. By inhibiting these transporters, phenylglycine derivatives can elevate synaptic D-serine levels, thereby enhancing NMDA receptor-mediated long-term potentiation (LTP), a cellular correlate of learning and memory[7]. This dual mechanism of action highlights the versatility of the phenylglycine scaffold in modulating NMDA receptor function.

Modulation of AMPA and Metabotropic Glutamate Receptors

Beyond NMDA receptors, phenylglycine derivatives have been instrumental in developing antagonists for metabotropic glutamate receptors (mGluRs)[8][9][10][11]. These G-protein coupled receptors play a crucial role in modulating synaptic plasticity and neuronal excitability. The development of selective mGluR antagonists based on the phenylglycine structure has provided invaluable tools for dissecting the physiological roles of these receptors[8].

Phenylglycinamides: A Case Study in Anticonvulsant Drug Discovery

A compelling example of the application of D-Phenylglycine tert-butyl ester hydrochloride in neuroscience is the development of novel phenylglycinamide derivatives with broad-spectrum anticonvulsant activity[2]. By combining the phenylglycine scaffold with structural fragments of known TRPV1 antagonists, researchers have created hybrid molecules with a multi-target mechanism of action[2]. These compounds not only demonstrate efficacy in preclinical models of epilepsy but also show potential for the treatment of neuropathic pain[2].

In Vivo Efficacy of Phenylglycinamide Derivatives

The anticonvulsant properties of these novel phenylglycinamides have been evaluated in well-established rodent models of epilepsy, such as the maximal electroshock (MES) test and the 6 Hz seizure model. The data below summarizes the in vivo efficacy of two lead compounds from a recent study.

CompoundMES (ED₅₀ mg/kg)6 Hz (32 mA) (ED₅₀ mg/kg)6 Hz (44 mA) (ED₅₀ mg/kg)
Compound 5389.729.968.0
Compound 6073.624.656.3
Data adapted from a study on new phenylglycinamide derivatives as broad-spectrum anticonvulsants[2].

These results demonstrate the potent in vivo activity of these compounds and highlight the potential of D-phenylglycine-derived molecules in the development of new antiepileptic drugs.

Proposed Multi-Target Mechanism of Action

The anticonvulsant and analgesic effects of these phenylglycinamides are thought to arise from their interaction with multiple CNS targets. In addition to their activity at TRPV1 channels, these compounds have been shown to inhibit voltage-gated sodium and calcium channels[2]. This multi-target engagement is a desirable characteristic for drugs aimed at complex neurological disorders like epilepsy, where multiple pathological mechanisms are at play.

G A Phenylglycinamide Derivative B TRPV1 Channel Antagonism A->B C Voltage-Gated Sodium Channel Inhibition A->C D Voltage-Gated Calcium Channel Inhibition A->D E Reduced Neuronal Excitability B->E C->E D->E F Anticonvulsant & Analgesic Effects E->F

Figure 2: Proposed multi-target mechanism of action for neuroactive phenylglycinamide derivatives.

Experimental Protocols: A Framework for Investigation

The successful application of D-Phenylglycine tert-butyl ester hydrochloride in a research program requires robust and well-validated experimental protocols. The following sections outline key methodologies for the synthesis and evaluation of its neuroactive derivatives.

Synthesis and Characterization of Phenylglycinamide Derivatives

Objective: To synthesize a novel phenylglycinamide derivative from D-Phenylglycine tert-butyl ester hydrochloride and characterize its chemical properties.

Step-by-Step Methodology:

  • Neutralization of the Starting Material: Dissolve D-Phenylglycine tert-butyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane). Add a mild base (e.g., triethylamine) dropwise at 0°C to neutralize the hydrochloride salt and obtain the free amine.

  • Amide Coupling: To the solution of the free amine, add the desired carboxylic acid and a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)). Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated byproducts. Wash the organic layer with aqueous solutions to remove unreacted starting materials and coupling reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection (Optional): If the final compound requires a free carboxylic acid, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid (e.g., trifluoroacetic acid) to remove the tert-butyl ester protecting group.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Assess purity using high-performance liquid chromatography (HPLC).

In Vitro Electrophysiological Characterization

Objective: To assess the effect of a novel phenylglycinamide derivative on neuronal excitability using whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line on glass coverslips.

  • Patch-Clamp Recording: Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

  • Establish Whole-Cell Configuration: Using a glass micropipette filled with an internal solution, form a gigaseal with the membrane of a neuron. Apply gentle suction to rupture the membrane and establish the whole-cell recording configuration.

  • Data Acquisition: Record voltage-gated sodium and calcium currents in voltage-clamp mode. Apply a series of depolarizing voltage steps from a holding potential to elicit the currents.

  • Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak amplitude of the sodium and calcium currents before and after compound application. Plot the percentage of inhibition as a function of compound concentration to determine the IC₅₀ value.

In Vivo Behavioral Assessment in Rodent Models

Objective: To evaluate the anticonvulsant efficacy of a novel phenylglycinamide derivative in the 6 Hz seizure model in mice.

Step-by-Step Methodology:

  • Animals: Use adult male mice of a suitable strain. Acclimatize the animals to the testing environment before the experiment.

  • Compound Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

  • Seizure Induction: At a predetermined time after compound administration (to coincide with peak plasma and brain levels), induce seizures by delivering a 6 Hz electrical stimulus through corneal electrodes.

  • Behavioral Observation: Immediately after the stimulus, observe the mice for the presence or absence of seizure activity, characterized by a stereotyped "stunned" posture with forelimb clonus and hindlimb extension.

  • Data Analysis: Determine the percentage of animals protected from seizures at each dose of the test compound. Calculate the median effective dose (ED₅₀) using probit analysis.

Conclusion and Future Directions

D-Phenylglycine tert-butyl ester hydrochloride is a valuable and versatile starting material for the synthesis of novel neuroactive compounds. Its utility is particularly evident in the development of modulators of excitatory neurotransmission and compounds with multi-target engagement for the treatment of complex neurological disorders such as epilepsy. The modular nature of its derivatization allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation CNS therapeutics.

Future research in this area should continue to explore the vast chemical space accessible from this starting material. The synthesis of focused libraries of phenylglycine derivatives and their screening against a broad panel of CNS targets will likely uncover novel leads for a variety of neurological and psychiatric conditions. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation from the laboratory to the clinic.

References

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A Technical Guide to the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors Utilizing D-Phenylglycine Tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Histone deacetylase (HDAC) inhibitors represent a validated and highly promising class of therapeutic agents, particularly in oncology. Their mechanism of action, which involves the epigenetic modulation of gene expression, has spurred extensive research into novel molecular scaffolds that offer improved potency and isoform selectivity. This technical guide provides a comprehensive framework for the design and synthesis of hydroxamic acid-based HDAC inhibitors, leveraging H-D-Phg-Otbu HCl (D-Phenylglycine tert-butyl ester hydrochloride) as a versatile and stereochemically defined building block for the inhibitor's "cap" region. We will explore the underlying chemical principles, provide detailed, field-proven synthetic protocols, and discuss the critical considerations for coupling reactions, protecting group strategies, and final product characterization. This document is intended for researchers and drug development professionals engaged in the discovery of next-generation epigenetic modulators.

Introduction: The Epigenetic Target - Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from lysine residues on the N-terminal tails of histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.[2] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors and chaperones, thereby modulating their stability and function.[2] The aberrant activity of HDACs is implicated in the pathophysiology of numerous diseases, most notably cancer, where their overexpression can lead to the silencing of tumor suppressor genes.[3]

This has established HDACs as critical therapeutic targets.[3][4] The development of HDAC inhibitors (HDACis) has led to the FDA approval of several drugs, including Vorinostat (SAHA) and Belinostat, for the treatment of certain cancers.[2][5][6][7] These inhibitors typically function by chelating a zinc ion (Zn²⁺) essential for catalysis within the enzyme's active site.[2][4]

The Universal Pharmacophore of HDAC Inhibitors

A majority of synthetic HDAC inhibitors share a common three-part pharmacophore, a conceptual model that is essential for rational drug design.[3][6]

  • Zinc-Binding Group (ZBG): This functional group directly interacts with and chelates the catalytic Zn²⁺ ion in the active site. The hydroxamic acid moiety (-CONHOH) is one of the most potent and widely used ZBGs in approved HDAC inhibitors.[7][8]

  • Linker: A typically aliphatic or unsaturated chain that connects the ZBG to the cap group. It occupies a hydrophobic channel within the enzyme, and its length is a critical determinant of isoform selectivity.

  • Cap Group: A larger, often aromatic or heteroaromatic moiety that provides surface interactions at the rim of the active site pocket.[3] The cap group is a primary driver of potency and selectivity and is a common site for structural modification.

HDAC_Pharmacophore cluster_Inhibitor HDAC Inhibitor Structure cluster_Enzyme HDAC Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (Aliphatic Chain) ZBG->Linker Covalent Bond Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group (Aromatic Moiety) Linker->Cap Covalent Bond Pocket Hydrophobic Channel Linker->Pocket Occupies Rim Enzyme Surface (Rim) Cap->Rim Interacts

Figure 1: General pharmacophore model of an HDAC inhibitor interacting with the enzyme's active site.

This compound: A Chiral Building Block for the Cap Group

The focus of this guide is the strategic use of This compound (D-Phenylglycine tert-butyl ester hydrochloride) as a starting material. Phenylglycine scaffolds have been successfully incorporated into potent HDAC inhibitors, demonstrating their value in drug design.[9][10]

Chemical Structure:

  • D-Phenylglycine Core: Provides a defined stereocenter and a phenyl ring that can serve as the core of the "Cap Group." This aromatic moiety can be further functionalized to optimize surface interactions with the enzyme.

  • Tert-butyl (Otbu) Ester: This bulky ester serves as a robust protecting group for the carboxylic acid. It is stable to the basic and nucleophilic conditions commonly employed in amide bond formation and can be cleanly removed under acidic conditions with minimal side products.

  • Hydrochloride (HCl) Salt: The amine is protonated, rendering the compound as a stable, crystalline, and easily handled solid, which is advantageous for accurate weighing and storage.

The use of this specific building block allows for the introduction of a chiral center and an aromatic cap in a single, efficient step, streamlining the synthetic pathway.

Synthetic Strategy and Experimental Protocols

This section outlines a robust, three-stage synthetic workflow to construct a novel hydroxamic acid-based HDAC inhibitor starting from this compound. The strategy is based on well-established and reliable chemical transformations, ensuring high reproducibility.

Figure 2: High-level workflow for the synthesis of the target HDAC inhibitor.
Stage 1: Amide Bond Formation – Connecting the Cap and Linker

The first critical step is the formation of a stable amide bond between the amine of this compound and an activated carboxylic acid on the linker molecule. For this guide, we will use Monomethyl Suberoyl Chloride as the linker precursor, inspired by the structure of Vorinostat (SAHA).[11]

Causality of Reagent Choice:

  • Coupling Reagents: The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization.[12] We recommend 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) . EDC is a water-soluble carbodiimide, meaning its urea byproduct is easily removed during aqueous workup, simplifying purification.[13][14][15] HOBt acts as an additive to suppress racemization and improve coupling efficiency.[12] Alternatives like HBTU or HATU are also highly efficient but can be more expensive.[13][16]

  • Base: A non-nucleophilic organic base is required to neutralize the HCl salt of the starting material and the HCl generated during the reaction. N,N-Diisopropylethylamine (DIPEA) is the base of choice as its steric bulk prevents it from participating in unwanted side reactions.[13]

Detailed Protocol: Synthesis of Methyl 8-((R)-1-(tert-butoxy)-1-oxo-2-phenylpropan-2-ylamino)-8-oxooctanoate (Intermediate 1)

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Basification: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 eq) dropwise and stir for 15 minutes to ensure complete neutralization of the amine salt.

  • Activation: In a separate flask, dissolve Monomethyl suberate (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated linker solution dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the pure coupled product.

Stage 2: Hydroxylaminolysis – Formation of the Zinc-Binding Group

This stage converts the methyl ester at the end of the linker into the critical hydroxamic acid ZBG. This is achieved by reacting the ester with hydroxylamine.[8][17]

Causality of Reagent Choice:

  • Hydroxylamine Solution: A fresh solution of hydroxylamine is prepared from its hydrochloride salt (NH₂OH·HCl) and a strong base like potassium hydroxide (KOH) or sodium methoxide (NaOMe) in methanol.[18][19] The base deprotonates the hydroxylammonium ion to generate the free nucleophilic hydroxylamine. It is crucial to perform this reaction at low temperatures to maintain the stability of the free hydroxylamine.

Detailed Protocol: Synthesis of (R)-N-(1-(tert-butoxy)-1-oxo-2-phenylpropan-2-yl)-8-(hydroxyamino)-8-oxooctanamide (Intermediate 2)

  • Hydroxylamine Preparation: In a flask, suspend NH₂OH·HCl (5.0 eq) in methanol and cool to 0 °C. Add a solution of KOH (5.0 eq) in methanol dropwise. A precipitate of KCl will form. Stir the mixture for 30 minutes at 0 °C and then filter off the solid KCl, retaining the methanolic hydroxylamine solution.

  • Reaction: Dissolve the purified Intermediate 1 (1.0 eq) in methanol and cool to 0 °C.

  • Addition: Add the freshly prepared hydroxylamine solution to the ester solution.

  • Incubation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching & Neutralization: Cool the mixture back to 0 °C and carefully neutralize by adding 1N HCl (aq) until the pH is approximately 7.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the protected hydroxamic acid, which can often be used in the next step without further purification.

Stage 3: Deprotection – Unveiling the Final Inhibitor

The final step is the removal of the tert-butyl ester protecting group to reveal the free carboxylic acid. This is necessary as the bulky ester may interfere with the compound's activity or solubility.

Causality of Reagent Choice:

  • Acidolysis: The tert-butyl ester is labile under strong acidic conditions. A solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the standard and most efficient method for this transformation. The reaction proceeds via a stable tertiary carbocation (isobutylene) and CO₂, which are volatile byproducts and easily removed.

Detailed Protocol: Synthesis of the Final HDAC Inhibitor

  • Preparation: Dissolve the crude or purified Intermediate 2 (1.0 eq) in anhydrous DCM.

  • Acid Treatment: Add an equal volume of TFA (e.g., a 1:1 solution of DCM:TFA) and stir the reaction at room temperature for 2-3 hours.

  • Completion: Monitor the reaction by LC-MS until all starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or diethyl ether can help remove residual TFA.

  • Purification: The final product is typically purified by reverse-phase HPLC to yield the highly pure active compound.

Data Summary and Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized inhibitor.

Step Product Key Reagents Expected Yield Characterization Methods
1 Cap-Linker-EsterThis compound, Monomethyl suberoyl chloride, EDC, HOBt, DIPEA60-80%¹H NMR, ¹³C NMR, LC-MS
2 Protected HydroxamateIntermediate 1, NH₂OH·HCl, KOH70-90%¹H NMR, LC-MS
3 Final InhibitorIntermediate 2, TFA>90% (crude)¹H NMR, HRMS, RP-HPLC (Purity)

Mechanism of Action: Zinc Chelation

The therapeutic effect of the synthesized compound relies on its ability to inhibit HDAC enzymes. The hydroxamic acid group, synthesized in Stage 2, is the key functional moiety responsible for this activity. It acts as a bidentate ligand, coordinating the essential Zn²⁺ ion within the enzyme's catalytic domain.[1][4] This binding event displaces a critical water molecule, rendering the enzyme incapable of performing the deacetylation reaction.[4]

HDAC_Inhibition cluster_ActiveSite HDAC Catalytic Site Inhibitor Inhibitor (R-CONHOH) Zinc Zn²⁺ Inhibitor->Zinc Bidentate Chelation His2 His His1 His Asp Asp

Figure 3: Chelation of the catalytic Zn²⁺ ion by the hydroxamic acid moiety of the inhibitor.

Conclusion and Future Perspectives

This guide details a rational and efficient synthetic route for novel HDAC inhibitors using this compound as a key chiral building block. The presented protocols are robust, scalable, and rely on well-understood chemical principles, providing a solid foundation for medicinal chemistry programs.

The modular nature of this synthesis offers significant opportunities for further optimization through Structure-Activity Relationship (SAR) studies. Future work could involve:

  • Cap Group Modification: Substitution on the phenyl ring of the phenylglycine moiety to explore interactions with the enzyme surface.

  • Linker Variation: Altering the length and rigidity of the aliphatic linker to modulate isoform selectivity.

  • Stereochemical Analysis: Synthesizing the L-phenylglycine enantiomer to investigate the impact of stereochemistry on inhibitory activity.

By systematically applying these strategies, researchers can develop next-generation HDAC inhibitors with enhanced potency, selectivity, and improved pharmacological profiles for a range of therapeutic applications.

References

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The Strategic Incorporation of D-Phenylglycine (H-D-Phg-Otbu HCl) in the Synthesis of Vancomycin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Vancomycin Analogue Development

Vancomycin stands as a cornerstone in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1][2] However, the emergence of vancomycin-resistant strains, which often substitute D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), has significantly diminished its efficacy and poses a critical threat to global health.[1][3] This has spurred intensive research into the development of vancomycin analogues with restored or enhanced activity against resistant bacteria.[4][5]

The chemical synthesis of these complex glycopeptide antibiotics is a formidable challenge.[6] Solid-phase peptide synthesis (SPPS) has emerged as a powerful technique for the systematic assembly of the vancomycin core and its derivatives, allowing for precise modifications to its structure.[4][7] A key building block in many synthetic strategies is the non-proteinogenic amino acid D-phenylglycine (D-Phg), a crucial component of the vancomycin heptapeptide backbone. This guide provides an in-depth technical overview of the use of D-(-)-α-Phenylglycine tert-butyl ester hydrochloride (H-D-Phg-Otbu HCl) in the synthesis of vancomycin analogues, focusing on the strategic rationale, experimental protocols, and critical considerations for researchers in drug development.

The Role of D-Phenylglycine and the Rationale for the Use of this compound

D-phenylglycine is an integral residue in the vancomycin structure, contributing to the rigid, cup-shaped conformation necessary for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8] The synthesis of vancomycin analogues often involves the incorporation of modified D-Phg residues or the assembly of the peptide backbone using protected amino acid building blocks.

The choice of this compound as a synthetic precursor is strategic for several reasons:

  • Carboxyl Group Protection: The tert-butyl (tBu) ester serves as a robust protecting group for the carboxylic acid functionality of D-phenylglycine.[9][10] This prevents unwanted side reactions during the activation and coupling of the amino group. The tBu group is stable under the basic conditions used for Fmoc deprotection in SPPS but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[11][12]

  • Amine Group Availability: The hydrochloride salt form ensures the stability and handling of the free amine, which is poised for peptide bond formation after neutralization.[13]

  • Compatibility with SPPS: This building block is well-suited for Fmoc-based SPPS, the most common strategy for modern peptide synthesis.[14]

Experimental Workflow: A Representative Protocol for the Incorporation of this compound

The following section details a representative protocol for the coupling of this compound onto a resin-bound peptide chain during the synthesis of a vancomycin analogue precursor. It is important to note that D-phenylglycine is a sterically hindered amino acid, which can make peptide coupling challenging.[15][16] Therefore, the use of a potent coupling reagent and optimized reaction conditions are crucial for achieving high coupling efficiency.

Diagram of the Synthetic Workflow

Vancomycin Analogue Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Phg_Coupling Incorporation of this compound cluster_Cleavage Cleavage and Deprotection Resin Resin with Growing Peptide Chain (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Coupling of Fmoc-AA-OH (e.g., Fmoc-L-Asn(Trt)-OH) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping 5. Start_Phg Resin-bound Peptide (Free N-terminus) Wash2->Start_Phg Proceed to Phg Coupling Capping->Resin Repeat Cycle Phg_Coupling Coupling of this compound with Activated Amino Acid Start_Phg->Phg_Coupling Preactivation Pre-activation of Fmoc-Xaa-OH Preactivation->Phg_Coupling Activated Species Final_Peptide Resin-bound Peptide with D-Phg incorporated Phg_Coupling->Final_Peptide Cleavage_Step Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Peptide->Cleavage_Step Purification Purification (RP-HPLC) Cleavage_Step->Purification Final_Analogue Purified Vancomycin Analogue Precursor Purification->Final_Analogue Cleavage_and_Deprotection Resin_Peptide Resin-Bound Protected Peptide (...-Phg(OtBu)-...) Cleavage Acid-Catalyzed Cleavage Resin_Peptide->Cleavage TFA_Cocktail TFA / H₂O / TIS TFA_Cocktail->Cleavage Reagent Deprotection Removal of Side-Chain Protecting Groups Cleavage->Deprotection Crude_Peptide Crude Peptide (...-Phg(OH)-...) Deprotection->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Product Purified Vancomycin Analogue Precursor Purification->Final_Product

Sources

Methodological & Application

Application Notes and Protocols: A Comparative Guide to Solid-Phase and Solution-Phase Synthesis Utilizing D-Phenylglycine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth analysis of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) with a specific focus on the incorporation of the non-proteinogenic amino acid, D-Phenylglycine tert-butyl ester hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It offers a detailed comparison of the two synthesis methodologies, complete with step-by-step protocols, troubleshooting advice, and an exploration of the underlying chemical principles. The guide is designed to empower users to make informed decisions when selecting a synthesis strategy and to provide practical, actionable protocols for the successful synthesis of peptides containing D-Phenylglycine.

Introduction: The Strategic Importance of D-Phenylglycine in Peptide Synthesis

Peptides are at the forefront of modern therapeutic development, offering high specificity and potency. The incorporation of non-proteinogenic amino acids, such as D-Phenylglycine, into peptide sequences is a powerful strategy for enhancing their pharmacological properties. D-Phenylglycine, with its unique phenyl group, can introduce conformational constraints, improve metabolic stability, and modulate biological activity. D-Phenylglycine tert-butyl ester hydrochloride is a key building block in this endeavor, serving as a versatile intermediate in the synthesis of a wide array of pharmaceuticals.[1][2] Its tert-butyl ester protection of the carboxylic acid and the hydrochloride salt of the amine provide a stable and reactive synthon for peptide chemists.

The choice between solid-phase and solution-phase synthesis is a critical decision in the development of peptide-based therapeutics.[3] This guide will dissect the nuances of each approach, providing a clear rationale for selecting the optimal method based on the specific requirements of the target peptide and the research objectives.

Comparative Analysis: Solid-Phase vs. Solution-Phase Synthesis

The fundamental difference between solid-phase and solution-phase peptide synthesis lies in the physical state of the growing peptide chain. In SPPS, the C-terminal amino acid is anchored to an insoluble solid support (resin), and reagents are added in solution.[4][5] In contrast, all reactants in solution-phase synthesis are dissolved in a suitable solvent.[6]

Core Principles

Solid-Phase Peptide Synthesis (SPPS): Pioneered by R. Bruce Merrifield, SPPS revolutionized peptide synthesis by simplifying the purification process.[4] The growing peptide chain is covalently attached to a resin, allowing for the easy removal of excess reagents and by-products by simple filtration and washing.[5][7] This iterative process of coupling and deprotection is highly amenable to automation.[5]

Solution-Phase Peptide Synthesis (LPPS): Also known as liquid-phase peptide synthesis, this classical approach involves the stepwise addition of amino acids in solution.[8] Purification of the intermediate peptides is required after each coupling step, typically by crystallization or chromatography. While often more labor-intensive, LPPS offers advantages in scalability and for the synthesis of very short peptides or peptide fragments.[3][6]

Workflow Comparison

The following diagram illustrates the fundamental workflows of SPPS and LPPS.

SPPS_vs_LPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Solution-Phase Peptide Synthesis (LPPS) SPPS_Start Start: Resin with Linker SPPS_Attach Attach C-terminal Amino Acid SPPS_Start->SPPS_Attach SPPS_Deprotect N-α-Deprotection SPPS_Attach->SPPS_Deprotect SPPS_Couple Couple Next Amino Acid SPPS_Deprotect->SPPS_Couple SPPS_Wash Wash SPPS_Couple->SPPS_Wash SPPS_Repeat Repeat Deprotection & Coupling SPPS_Wash->SPPS_Repeat n-1 cycles SPPS_Cleave Cleave from Resin & Deprotect Side Chains SPPS_Repeat->SPPS_Cleave SPPS_Purify Purify Final Peptide SPPS_Cleave->SPPS_Purify SPPS_End End: Purified Peptide SPPS_Purify->SPPS_End LPPS_Start Start: C-terminal Amino Acid Ester LPPS_Couple Couple N-protected Amino Acid LPPS_Start->LPPS_Couple LPPS_Purify_Intermediate Purify Dipeptide LPPS_Couple->LPPS_Purify_Intermediate LPPS_Deprotect N-α-Deprotection LPPS_Purify_Intermediate->LPPS_Deprotect LPPS_Repeat Repeat Coupling, Purification & Deprotection LPPS_Deprotect->LPPS_Repeat n-2 cycles LPPS_Final_Deprotect Final Deprotection LPPS_Repeat->LPPS_Final_Deprotect LPPS_Purify_Final Purify Final Peptide LPPS_Final_Deprotect->LPPS_Purify_Final LPPS_End End: Purified Peptide LPPS_Purify_Final->LPPS_End

Caption: Comparative workflows of Solid-Phase and Solution-Phase Peptide Synthesis.

Advantages and Disadvantages
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Speed & Automation High-speed, easily automated.[5]Slower, more manual process.[8]
Purification Simple filtration and washing steps.[5][7]Requires purification after each step.[8]
Scalability Can be challenging for large-scale production due to resin cost and capacity.[4]Highly scalable for large quantities.[6]
Peptide Length Well-suited for long peptides.[3]Generally better for short peptides and fragments.[6]
Reagent Usage Often requires an excess of reagents to drive reactions to completion.Stoichiometric amounts of reagents can be used.
Cost Can be more expensive for raw materials, especially for short peptides.[3]More cost-effective for simple, short sequences.[3]
Flexibility Less flexible for process monitoring and modification mid-synthesis.Allows for characterization of intermediates and process adjustments.

Protocols for Incorporating D-Phenylglycine tert-butyl ester hydrochloride

The following protocols provide detailed, step-by-step instructions for the incorporation of D-Phenylglycine tert-butyl ester hydrochloride into a peptide chain using both solid-phase and solution-phase methodologies.

Solid-Phase Synthesis Protocol (Fmoc/tBu Strategy)

This protocol is based on the widely used Fmoc/tBu strategy.[9]

Materials:

  • D-Phenylglycine tert-butyl ester hydrochloride

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[10]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF and DCM.

  • D-Phenylglycine Coupling:

    • Neutralization: In a separate vessel, dissolve D-Phenylglycine tert-butyl ester hydrochloride (3 eq.) in DMF and neutralize with DIEA (3.1 eq.).

    • Activation: In another vessel, dissolve DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Coupling: Add the activated solution to the neutralized D-Phenylglycine solution. Immediately add this mixture to the deprotected resin.

    • Agitate for 2-4 hours. The use of coupling reagents like HBTU or HATU can also be effective.[11]

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry it.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl and other side-chain protecting groups.[12][13]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[10]

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

Solution-Phase Synthesis Protocol

This protocol outlines the coupling of an N-terminally protected amino acid with D-Phenylglycine tert-butyl ester hydrochloride.

Materials:

  • N-α-Boc-protected amino acid (e.g., Boc-Ala-OH)

  • D-Phenylglycine tert-butyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl[11]

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane for Boc deprotection

Protocol:

  • Neutralization of D-Phenylglycine tert-butyl ester hydrochloride:

    • Dissolve D-Phenylglycine tert-butyl ester hydrochloride (1 eq.) in DCM.

    • Add TEA or NMM (1.1 eq.) and stir for 15 minutes at room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve the N-α-Boc-protected amino acid (1 eq.), DCC (1.1 eq.), and a catalytic amount of DMAP in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add the neutralized D-Phenylglycine solution dropwise to the activated amino acid solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[14]

  • Work-up and Purification of the Dipeptide:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) by-product.

    • Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting dipeptide by flash column chromatography or crystallization.

  • Boc Deprotection:

    • Dissolve the purified Boc-dipeptide-tert-butyl ester in DCM.

    • Add an excess of TFA or 4M HCl in Dioxane and stir at room temperature for 1-2 hours.

    • Remove the solvent in vacuo to obtain the deprotected dipeptide ester.

  • Chain Elongation: The deprotected dipeptide can then be coupled with the next N-α-Boc-protected amino acid following steps 2-4.

  • Final Deprotection (tert-butyl ester removal):

    • After the synthesis is complete, the final peptide with a C-terminal tert-butyl ester can be deprotected using neat TFA or a solution of TFA in DCM.[15] Scavengers like triisopropylsilane (TIS) may be added to prevent side reactions.[16]

Mechanistic Insights and Optimization

The Coupling Reaction

The formation of the peptide bond is a nucleophilic acyl substitution reaction. Coupling reagents like carbodiimides (DCC, DIC) activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.

Peptide_Bond_Formation reagents R1-COOH H2N-R2 Coupling Reagent (e.g., DCC) activated_intermediate Activated Intermediate R1-CO-O-C(=NH)-NHR' reagents:f0->activated_intermediate Activation reagents:f1->activated_intermediate Nucleophilic Attack peptide_bond Peptide Bond Formation R1-CO-NH-R2 activated_intermediate->peptide_bond byproduct By-product R'-NH-CO-NH-R' activated_intermediate->byproduct

Caption: Generalized mechanism of peptide bond formation using a carbodiimide coupling reagent.

Optimization:

  • Racemization: Phenylglycine residues are prone to racemization during activation.[17] The addition of HOBt or other additives forms an active ester that is less susceptible to racemization.[11] Using coupling reagents like COMU in the presence of a non-nucleophilic base can also minimize epimerization.[10][17]

  • Steric Hindrance: The bulky phenyl group of D-Phenylglycine can lead to slower coupling reactions. Extended reaction times or the use of more potent coupling reagents like HATU or HCTU may be necessary.[11]

Deprotection Strategies

The tert-butyl ester of D-Phenylglycine is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA.[18]

Optimization:

  • Scavengers: During TFA-mediated deprotection, the released tert-butyl cations can alkylate sensitive residues like Tryptophan and Methionine.[19] The addition of scavengers such as triisopropylsilane (TIS), water, or ethanedithiol (EDT) is crucial to prevent these side reactions.[16]

  • Selective Deprotection: In some cases, selective removal of the tert-butyl ester in the presence of other acid-labile protecting groups might be desired. The use of Lewis acids like ZnBr₂ has been explored for such transformations, although compatibility with N-Boc groups can be an issue.[20]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance from the phenylglycine residue; poor resin swelling.Increase reaction time; use a more potent coupling reagent (HATU, HCTU); ensure adequate resin swelling.
Racemization of Phenylglycine Over-activation; use of a strong base.Add HOBt or a similar additive; use a milder base like 2,4,6-collidine; employ low-racemization coupling reagents.[17]
Side Product Formation during Cleavage Alkylation of sensitive residues by tert-butyl cations.Add a scavenger cocktail (e.g., TIS, water, EDT) to the TFA cleavage solution.[16]
Low Yield in Solution-Phase Incomplete reactions; loss of product during purification.Monitor reactions by TLC or LC-MS to ensure completion; optimize purification conditions (crystallization solvent, chromatography gradient).
Aspartimide Formation For sequences containing Aspartic acid, prolonged exposure to base during Fmoc deprotection.Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with caution or avoid it; use protecting groups on the Asp side chain that are less prone to this side reaction.[19]

Conclusion

The choice between solid-phase and solution-phase synthesis for the incorporation of D-Phenylglycine tert-butyl ester hydrochloride depends on a variety of factors including the desired peptide length, scale of synthesis, and available resources. SPPS offers speed and ease of purification, making it ideal for research and the synthesis of longer peptides. LPPS, while more traditional, provides advantages in scalability and cost-effectiveness for shorter peptides. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the unique properties of D-Phenylglycine to advance their peptide-based drug discovery and development programs.

References

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • AAPPTec. (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). A route to diastereomerically pure phenylglycine thioester peptides: crucial intermediates for investigating glycopeptide antib. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
  • ResolveMass Laboratories Inc. (n.d.). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • Adesis, Inc. (2025). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Syntheses. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT: BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER AND BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. Retrieved from [Link]

  • ResearchGate. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • AnyGen. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

H-D-Phenylglycine-O-tert-butyl ester hydrochloride (H-D-Phg-Otbu HCl) is a critical building block in the synthesis of pharmaceutically relevant peptides. However, its incorporation presents significant challenges, primarily due to high steric hindrance and a profound susceptibility to racemization at the α-carbon. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagents and reaction conditions to overcome these hurdles. We present a comparative analysis of common coupling reagent classes, explain the underlying chemical principles governing success, and provide detailed, field-proven protocols for achieving high-yield, epimerization-free coupling.

Introduction: The Synthetic Challenge of this compound

The chemical synthesis of peptides requires the sequential and efficient formation of amide bonds.[1] While modern coupling reagents have made this process routine for many proteinogenic amino acids, certain residues pose significant challenges. This compound is a prime example of such a "difficult" residue. Its structure combines two key complicating factors:

  • Steric Hindrance: The bulky phenyl group directly attached to the α-carbon, combined with the large tert-butyl ester protecting group, physically obstructs the approach of the reacting species.[2][3] This can lead to sluggish or incomplete coupling reactions, requiring more potent activation methods.[4]

  • Racemization Proneness: This is the most critical challenge. The α-proton of phenylglycine is significantly more acidic than that of aliphatic amino acids. The phenyl ring stabilizes the resulting carbanion intermediate through resonance, making the proton easier to abstract under basic conditions.[5][6] Since a base is required to neutralize the hydrochloride salt and to facilitate many coupling reactions, there is a high risk of epimerization, converting the desired D-isomer into the unwanted L-isomer, which is difficult to separate.[7][8]

Successfully incorporating this compound therefore requires a carefully orchestrated strategy that balances high reactivity with stringent control of stereochemistry. This guide focuses on providing such a strategy.

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is the most critical decision in mitigating the challenges associated with this compound. Reagents can be broadly categorized, each with distinct advantages and disadvantages.

Onium Salt Reagents: High Reactivity for Hindered Systems

Onium salts (both aminium/uronium and phosphonium types) are highly effective activators, making them a go-to choice for sterically demanding couplings.[9] They react with the carboxylic acid to form highly reactive ester intermediates.

  • Aminium/Uronium Salts (HATU, HCTU, COMU): These reagents, like HATU, are known for rapid coupling kinetics.[9] However, their use requires a tertiary base (e.g., DIPEA), which can promote racemization. A standout in this class is COMU , a third-generation uronium reagent based on OxymaPure.[10][11] COMU offers reactivity comparable to HATU but with a superior safety profile and, crucially, the Oxyma-based active ester is less prone to causing racemization than HOBt- or HOAt-based esters.[7][9][12]

  • Phosphonium Salts (PyBOP, DEPBT): Phosphonium salts are also highly efficient and do not cause guanidinylation side reactions.[9] For phenylglycine coupling, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a top-tier recommendation. It has been specifically shown to mediate amide bond formation with a remarkable resistance to racemization, even for sensitive residues like histidine and phenylglycine.[7][13][14][15] Studies demonstrate that using DEPBT can reduce epimerization to negligible levels.[8]

Carbodiimide Reagents: A Controlled Approach

Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) are classic coupling reagents.[9] While cost-effective, using DIC alone is not recommended for this compound due to a high risk of racemization and N-acylurea side product formation.[1][9]

However, their performance is dramatically improved with the use of additives. The combination of DIC with an additive like OxymaPure is a highly effective and low-racemization strategy.[16][17] OxymaPure reacts with the initial O-acylisourea intermediate to form a more stable, yet highly reactive, Oxyma ester, which minimizes the window for racemization to occur.[17][18]

The Critical Role of the Base

For phenylglycine, the choice of base is as important as the coupling reagent.[6] The commonly used N,N-Diisopropylethylamine (DIPEA) is often too basic and is a primary driver of epimerization.[8] Weaker, more sterically hindered bases are strongly preferred:

  • 2,4,6-Collidine (TMP): Offers good basicity for the reaction while its steric bulk minimizes α-proton abstraction.[6][9]

  • N-Methylmorpholine (NMM): A weaker base than DIPEA that can also reduce the rate of racemization.[8]

  • 2,2,6,6-Tetramethylpiperidine (TMP) or 2,6-Dimethylpiperidine (DMP): These have been shown to be exceptionally effective at preventing racemization when paired with COMU or DEPBT for phenylglycine coupling.[7][8]

Data Summary: Coupling Reagent Comparison
Reagent ClassRecommended ReagentMechanism HighlightsProsCons for this compound
Aminium Salt COMU Forms a highly reactive Oxyma-based active ester.[10]Very fast, highly efficient for hindered couplings, water-soluble byproducts.[11][12]Requires a base, which must be chosen carefully to avoid racemization.
Phosphonium Salt DEPBT Forms a highly activated HOOBt ester intermediate with low racemization potential.[15]Excellent for suppressing racemization, high yields, effective for difficult couplings.[13][14][19]Can be more expensive than other options.
Carbodiimide DIC / OxymaPure Forms an Oxyma active ester via an O-acylisourea intermediate.[16][17]Cost-effective, low racemization when used with OxymaPure, flexible.[9]Slower reaction kinetics compared to onium salts.

Experimental Protocols

The following protocols are designed for a standard solution-phase coupling of an N-protected amino acid (e.g., Fmoc-L-Ala-OH) to this compound. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: High-Efficiency, Low-Racemization Coupling with COMU

This protocol leverages the high reactivity of COMU with a sterically hindered, weaker base to maximize speed while minimizing epimerization.[7][8]

Reagents & Materials:

  • N-Fmoc-Amino Acid (1.0 eq)

  • This compound (1.05 eq)[20]

  • COMU (1.1 eq)[9]

  • 2,4,6-Collidine (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-Fmoc-Amino Acid (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.

  • Add 2,4,6-Collidine (2.5 eq) to the mixture and stir for 5-10 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add COMU (1.1 eq) to the reaction mixture in one portion. The solution may develop a yellow color.[10]

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Gold-Standard Racemization Suppression with DEPBT

This protocol is recommended when the absolute preservation of stereochemical integrity is paramount.[7][8][14]

Reagents & Materials:

  • N-Fmoc-Amino Acid (1.0 eq)

  • This compound (1.05 eq)

  • DEPBT (1.1 eq)[13]

  • 2,4,6-Collidine or N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-Fmoc-Amino Acid (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.

  • Add the chosen base (Collidine or NMM, 2.5 eq) and stir for 5-10 minutes.

  • Add DEPBT (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. DEPBT-mediated couplings can be slightly slower than those with COMU but are exceptionally clean.[15]

  • Monitor reaction progress by TLC or LC-MS.

  • Perform work-up and purification as described in Protocol 1.

Protocol 3: Cost-Effective, Controlled Coupling with DIC/OxymaPure

This protocol provides an excellent balance of cost and performance, offering robust control over racemization.[9][16]

Reagents & Materials:

  • N-Fmoc-Amino Acid (1.0 eq)

  • This compound (1.05 eq)

  • OxymaPure (1.2 eq)[16]

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-Fmoc-Amino Acid (1.0 eq), this compound (1.05 eq), and OxymaPure (1.2 eq) in anhydrous DCM or DMF.

  • Add NMM (1.1 eq) to neutralize the hydrochloride salt.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIC (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Work-up: If using DCM, filter to remove the diisopropylurea byproduct. If using DMF, proceed with the extractive work-up as described in Protocol 1. Purify the crude product by flash column chromatography.

Visualization of Mechanisms and Workflows

To better illustrate the key processes, the following diagrams outline the experimental workflow and the critical racemization mechanism.

G cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Work-up dissolve 1. Dissolve N-Fmoc-AA + this compound in Anhydrous Solvent neutralize 2. Add Base (e.g., Collidine) Neutralize HCl Salt dissolve->neutralize Stir 5-10 min add_reagent 3. Add Coupling Reagent (e.g., COMU or DEPBT) neutralize->add_reagent stir 4. Stir at RT (1-6 hours) add_reagent->stir monitor 5. Monitor Progress (TLC or LC-MS) stir->monitor workup 6. Extractive Work-up & Purification monitor->workup product Pure Dipeptide workup->product

Caption: General experimental workflow for coupling this compound.

G cluster_products Result: Racemic Mixture start Activated D-Phg Derivative proton_abstraction α-Proton Abstraction start->proton_abstraction base Base (e.g., DIPEA) base->proton_abstraction carbanion Planar Carbanion Intermediate (Resonance Stabilized by Phenyl Ring) proton_abstraction->carbanion reprotonation Reprotonation carbanion->reprotonation d_isomer D-Isomer (Desired) reprotonation->d_isomer From either face l_isomer L-Isomer (Epimer) reprotonation->l_isomer From either face

Caption: The mechanism of base-catalyzed racemization of Phenylglycine.

Conclusion and Key Recommendations

The successful incorporation of this compound into a peptide sequence is achievable with a rational selection of reagents and conditions. The primary consideration must be the suppression of epimerization.

Key Takeaways:

  • Avoid Strong Bases: Do not use DIPEA. Opt for weaker, sterically hindered bases like 2,4,6-Collidine , NMM , or ideally TMP/DMP .[7][8]

  • Select a Proven Reagent: For highest confidence, use DEPBT or COMU . These reagents are specifically documented to minimize racemization with phenylglycine.[7][8][14]

  • Use Additives with Carbodiimides: If using a carbodiimide like DIC for cost reasons, the addition of OxymaPure is mandatory for controlling stereochemistry.[16]

  • Maintain Anhydrous Conditions: Water can hydrolyze activated intermediates, reducing yield and complicating purification.

  • Monitor Reactions: Always monitor reaction progress to ensure completion and avoid unnecessary exposure to basic conditions.

By implementing these strategies, researchers can confidently and efficiently synthesize complex peptides containing the challenging D-phenylglycine residue, ensuring both high yield and stereochemical purity.

References

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Wikipedia. (2023). Peptide synthesis. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Bodanszky, M., & Fridkin, M. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications. [Link]

  • GenScript. (n.d.). Peptide Application Notes. [Link]

  • Liang, X., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]

  • CEM. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. [Link]

  • Chan, S. C., et al. (2022). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. ResearchGate. [Link]

  • Aapptec. (n.d.). Synthesis Notes. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Fields, G. B. (1997). Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Ye, Y. H., et al. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. ResearchGate. [Link]

  • Ye, Y. H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. PubMed. [Link]

  • El-Faham, A., et al. (2018). Re-evaluating the stability of COMU in different solvents. PubMed. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [Link]

  • PubChem. (n.d.). H-D-Ser(tBu)-OtBu.HCl. [Link]

  • Samaddar, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC - NIH. [Link]

  • El-Faham, A., & Albericio, F. (2011). COMU: A third generation of uronium-type coupling reagents. ResearchGate. [Link]

  • Synform. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Wikipedia. (2023). DEPBT. [Link]

Sources

H-D-Phg-Otbu HCl reaction conditions for coupling with hindered amino acids.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Peptide Coupling Reactions: Application Notes & Protocols for H-D-Phg-Otbu HCl with Sterically Hindered Amino Acids

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. While standard peptide bond formation is a well-established process, significant challenges arise when coupling sterically hindered amino acids. These residues, which include α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and those with bulky side chains, dramatically slow down acylation reactions.[1][2][3]

This guide focuses on the specific challenges of using H-D-Phenylglycine-O-tert-butyl ester hydrochloride (this compound) , a valuable building block that is itself sterically demanding due to its phenyl and bulky tert-butyl ester groups. When this residue is coupled to another hindered amino acid, the cumulative steric hindrance presents a formidable synthetic obstacle. Inefficient coupling can lead to low yields, sequence deletions, and difficult-to-remove impurities, compromising the integrity of the final peptide.[1][3]

This document provides researchers, scientists, and drug development professionals with a detailed understanding of the mechanistic principles and field-proven protocols required to achieve high-efficiency couplings between this compound and other hindered amino acids. We will explore the causality behind the selection of reagents, solvents, and reaction conditions, offering a robust framework for success in these demanding synthetic endeavors.

Part 1: Core Principles & Mechanistic Considerations

Successful peptide coupling is a contest between the desired amide bond formation and competing side reactions. With hindered amino acids, the reaction kinetics are slowed, giving side reactions a greater opportunity to occur. Therefore, the choice of methodology is critical and must be designed to maximize the rate of the primary coupling reaction.

The Crucial Role of the Coupling Reagent

Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for hindered couplings, leading to slow reaction rates and low yields.[2] The modern approach relies on more potent in-situ activating reagents, primarily from the phosphonium and aminium/uronium salt classes.[4][5]

  • Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents react with the carboxylic acid to form highly reactive intermediates.[4]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for difficult sequences.[6] Its superiority stems from the formation of a highly reactive OAt active ester. The nitrogen in the HOAt (1-Hydroxy-7-azabenzotriazole) leaving group provides anchimeric assistance, further accelerating the subsequent amidation step.[4]

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a more economical but slightly less reactive alternative to HATU. It forms an OBt active ester, which is less reactive than the OAt ester generated by HATU.[4][7]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , also form active esters and are excellent for routine and hindered couplings.[4][6] A key advantage of phosphonium salts is that they do not participate in guanidinylation, a side reaction where uronium reagents can cap the N-terminal amine, leading to chain termination.[4][5] This makes them ideal for situations requiring an excess of coupling reagent, such as in fragment condensations or slow cyclizations.[4]

  • COMU: A newer generation uronium salt based on Oxyma Pure, COMU offers coupling efficiencies comparable to HATU but with a significantly improved safety profile, as it avoids the potentially explosive HOBt or HOAt moieties.[5][8]

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
ReagentReagent TypeGenerated Active EsterRelative ReactivityRisk of GuanidinylationKey Advantages
DIC/HOBt CarbodiimideOBt EsterModerateNoEconomical, low racemization with additive.[5][7]
HBTU Aminium/UroniumOBt EsterHighYesWidely used, good solubility, effective.[5][7]
HATU Aminium/UroniumOAt EsterVery HighYesExcellent for hindered couplings due to anchimeric assistance.[4][6]
PyBOP PhosphoniumOBt EsterHighNoClean reactions, no guanidinylation, good for excess reagent use.[4][5]
COMU Aminium/UroniumOxyma EsterVery HighYesHigh reactivity, improved safety profile (non-explosive).[5][8]
The Influence of the Base

The starting material, this compound, is a hydrochloride salt. A tertiary base is required to neutralize the ammonium salt to the free amine, which is the active nucleophile for the coupling reaction. The choice and stoichiometry of the base are critical.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM) are the most frequently used bases in Fmoc/tBu synthesis.[5]

  • Steric Hindrance & pKa: DIPEA is a sterically hindered, non-nucleophilic base that is highly effective. However, for couplings susceptible to racemization, a weaker base like NMM or 2,4,6-collidine may be preferable to minimize the abstraction of the α-proton from the activated amino acid.[5]

  • Stoichiometry: Typically, 2 equivalents of base are used: one to neutralize the incoming amino acid salt (if applicable) and one for the coupling reaction itself, which generates acid. For the coupling of this compound, at least 2 equivalents relative to the coupling reagent are standard.

Solvent Effects on Reaction Efficiency

The solvent must effectively solvate the growing peptide chain, the resin (in SPPS), and the reagents to ensure efficient reaction kinetics.[9]

  • N,N-Dimethylformamide (DMF): The most common solvent for peptide synthesis. However, it can break down over time to release dimethylamine, which can cause premature Fmoc deprotection.[9]

  • N-Methyl-2-pyrrolidone (NMP): A more polar and often superior solvent for difficult couplings, especially those prone to aggregation. NMP generally provides better solvation of peptide chains, improving reaction yields.[9][10]

  • Solvent Mixtures: For extremely hydrophobic or aggregation-prone sequences, "magic mixtures" containing solvents like DCM, DMF, and NMP, or the addition of DMSO, can disrupt secondary structures and improve solvation.[11]

Part 2: Experimental Protocols

These protocols are designed for Solid-Phase Peptide Synthesis (SPPS) using a standard Fmoc/tBu strategy. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Overview: Single Coupling Cycle

The following diagram illustrates the key steps in a single coupling cycle for adding a hindered amino acid.

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_monitor Monitoring & Wash cluster_decision Decision Resin Resin with N-terminal Amine Add_Reagents Add Reagents to Resin AA_Sol Prepare Amino Acid/ Coupling Reagent Solution AA_Sol->Add_Reagents Agitate Agitate at RT or Elevated Temp Add_Reagents->Agitate Wash_1 Wash Resin (DMF/NMP) Agitate->Wash_1 Kaiser_Test Perform Kaiser Test Wash_1->Kaiser_Test Wash_2 Wash Resin (DCM) Kaiser_Test->Wash_2 Result Coupling Complete? Kaiser_Test->Result Dry Dry Sample for Analysis Wash_2->Dry Recouple Recouple or Cap Result->Recouple No Next_Step Proceed to Next Cycle (Fmoc Deprotection) Result->Next_Step Yes Recouple->Add_Reagents Repeat Cycle

Caption: General workflow for a single SPPS coupling cycle.

Protocol 2.1: Standard Coupling using HATU

This protocol is suitable for most couplings where one of the amino acids is hindered.

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, pre-swollen in the reaction solvent (DMF or NMP) for at least 30 minutes.

  • Reagent Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in the reaction solvent.

  • Activation: Add DIPEA (6.0 eq.) to the reagent solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Add the activated reagent solution to the prepared resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Filter the resin and wash thoroughly with the reaction solvent (3x), followed by DCM (3x).

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[12]

    • Negative Result (Yellow beads): The coupling is complete. Proceed to the next step in your synthesis (e.g., Fmoc deprotection).

    • Positive Result (Blue beads): The coupling is incomplete. Proceed to Protocol 2.2.

Protocol 2.2: Optimized Protocol for Highly Hindered Couplings

This protocol should be used when Protocol 2.1 fails or when coupling two exceptionally bulky residues (e.g., H-D-Phg-Otbu to an N-methylated amino acid).

  • Initial Attempt: Follow steps 1-7 of Protocol 2.1. If the Kaiser test is positive, proceed with the following steps on the same batch of resin.

  • Recouple (Double Coupling): Prepare a fresh reagent solution as described in Protocol 2.1, steps 2-3.

  • Second Coupling Reaction: Add the fresh solution to the resin and agitate for another 2-4 hours.

  • Elevated Temperature (Optional): If the coupling is known to be extremely difficult, the second coupling can be performed at an elevated temperature (e.g., 40-50°C). Use this option with caution, as elevated temperatures can increase the risk of side reactions like racemization.

  • Washing and Monitoring: Repeat the washing and monitoring steps (Protocol 2.1, steps 6-7).

  • Further Action: If the Kaiser test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences before proceeding to the next cycle. For critical syntheses, optimizing by switching to a phosphonium reagent like PyAOP or a different solvent system (e.g., pure NMP or a DMF/DMSO mixture) may be necessary.

Table 2: Summary of Protocol Reagent Stoichiometry

(Based on resin loading of 1.0 eq.)

ReagentProtocol 2.1 (Standard)Protocol 2.2 (Optimized)
This compound 3.0 eq.2 x 3.0 eq.
Coupling Reagent (HATU) 2.9 eq.2 x 2.9 eq.
Base (DIPEA) 6.0 eq.2 x 6.0 eq.
Reaction Time 2-4 hours2 x (2-4 hours)
Temperature Room TemperatureRT, optionally 40-50°C

Part 3: Mechanistic Insights & Troubleshooting

Understanding the reaction mechanism and potential failure points is key to troubleshooting.

HATU-Mediated Coupling Mechanism

The diagram below outlines the activation and coupling steps using HATU. The base (B:) deprotonates the carboxylic acid, which then attacks the electrophilic HATU reagent. This forms the highly reactive OAt-ester intermediate, releasing the non-nucleophilic tetramethylurea byproduct. The free amine of the resin-bound peptide then attacks the activated ester to form the desired peptide bond.

G cluster_reactants cluster_intermediates cluster_products RCOOH R-COOH (H-D-Phg-Otbu) RCOO R-COO⁻ RCOOH->RCOO + B: HATU HATU ActiveEster R-CO-OAt (Active OAt-Ester) HATU->ActiveEster + Base Base (B:) ResinNH2 Resin-NH2 (Hindered AA) Peptide Resin-NH-CO-R (Peptide Bond) ResinNH2->Peptide + RCOO->ActiveEster ActiveEster->Peptide Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct releases

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Troubleshooting Guide

When couplings fail, a systematic approach is necessary. The following decision tree and table provide guidance for common issues.

G Start Kaiser Test is Positive (Incomplete Coupling) Q1 Was this the first coupling attempt? Start->Q1 Action1 Perform a double coupling (Protocol 2.2) Q1->Action1 Yes Q2 Is the test still positive? Q1->Q2 No Action1->Q2 Action2 Switch to a more effective solvent (e.g., NMP or DMF/DMSO) Q2->Action2 Yes Success Coupling Successful Q2->Success No Action3 Use a more potent reagent (e.g., PyAOP) or increase temperature Action2->Action3 and/or Action4 Cap unreacted amines with Acetic Anhydride Action3->Action4

Caption: Decision tree for troubleshooting incomplete couplings.

Table 3: Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Positive Kaiser Test 1. Insufficient reaction time due to steric hindrance. 2. Poor solvation/aggregation of peptide-resin. 3. Reagent degradation.1. Perform a double coupling; increase reaction time.[13] 2. Switch from DMF to NMP or a DMF/DMSO mixture.[9][11] 3. Use fresh, high-quality reagents and anhydrous solvents.[13]
Low Final Yield 1. Cumulative incomplete couplings throughout the synthesis. 2. Peptide aggregation leading to poor reaction kinetics. 3. Guanidinylation of N-terminus by uronium reagents.1. Monitor every coupling step; use optimized protocols for difficult steps. 2. Incorporate pseudoprolines or other backbone protection to disrupt secondary structures.[1] 3. Use a phosphonium reagent (PyBOP, PyAOP) instead of a uronium one (HATU, HBTU).[4][5]
Racemization Observed 1. Base is too strong or used in large excess. 2. Over-activation (prolonged time before amine is added). 3. Elevated reaction temperatures.1. Switch from DIPEA to a weaker base like NMM or collidine.[5] 2. Minimize pre-activation time. 3. Avoid heating unless absolutely necessary. If required, keep temperature and time to a minimum.
Guanidinylation Adduct (+42 Da) in MS 1. Excess uronium reagent (HATU/HBTU) reacting with the N-terminal amine.1. Use phosphonium-based reagents (PyBOP, PyAOP) which cannot cause this side reaction.[4][5] 2. Use reagent stoichiometry closer to 1:1 if possible, though this may reduce coupling efficiency.

References

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF on ResearchGate. Retrieved from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. Retrieved from [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014). ResearchGate. Retrieved from [Link]

Sources

Application Note: Chiral HPLC Method for the Enantiomeric Purity Analysis of H-D-Phg-Otbu HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of H-D-Phg-Otbu HCl (D-Phenylglycine tert-butyl ester hydrochloride). The enantiomeric purity of chiral molecules, particularly amino acid derivatives used as building blocks in pharmaceutical synthesis, is a critical quality attribute.[1] This document provides a comprehensive protocol, including the rationale for the selection of the chiral stationary phase (CSP), mobile phase optimization, and system suitability parameters. The method described herein utilizes a polysaccharide-based CSP to achieve baseline separation of the D- and L-enantiomers, ensuring accurate quantification of enantiomeric excess. This guide is intended for researchers, scientists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the pharmaceutical industry, as the physiological and pharmacological effects of enantiomers can differ significantly.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, produce adverse effects. This compound is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, a reliable and accurate analytical method to determine its enantiomeric purity is essential for ensuring the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the most effective and widely adopted technique for separating enantiomers and determining their purity.[1][2] This method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.[3]

Principle of the Method: Polysaccharide-Based Chiral Recognition

The selected method employs a polysaccharide-based CSP, specifically an amylose or cellulose derivative coated onto a silica support. These CSPs are known for their broad applicability and high success rates in resolving a wide range of chiral compounds, including amino acid esters.[1][4]

The mechanism of chiral recognition on these phases is complex and involves a combination of intermolecular interactions:

  • Hydrogen Bonding: Interactions between the analyte's polar functional groups (e.g., amine, ester) and the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: Stacking interactions between the aromatic ring of the phenylglycine moiety and the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Occur between polar bonds in both the analyte and the CSP.

  • Inclusion Complexation: The analyte fits into "chiral pockets" or grooves within the helical structure of the polysaccharide polymer, leading to diastereomeric complex formation with different stability constants for each enantiomer.[3]

The choice of a normal-phase mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is crucial. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. A small amount of a basic or acidic additive is often required to improve peak shape and resolution, especially for ionizable compounds like this compound.

Experimental Protocol

Materials and Reagents
  • Reference Standards: this compound (enantiomerically pure), H-L-Phg-Otbu HCl, and racemic H-DL-Phg-Otbu HCl.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additive: Diethylamine (DEA), analytical grade.

  • Sample Diluent: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Causality behind Choices:

  • Chiralpak® AD-H: This amylose-based column is selected due to its proven success in separating phenylglycine derivatives.[1] The amylose backbone provides the necessary chiral environment for effective discrimination.

  • Mobile Phase: The combination of n-Hexane and IPA offers a good balance between analyte solubility and interaction with the CSP. The 90:10 ratio provides optimal retention and resolution. Diethylamine is a crucial additive; as a basic modifier, it interacts with residual silanol groups on the silica support and prevents the protonation of the analyte's primary amine, leading to significantly improved peak symmetry and reproducibility.

  • Detection Wavelength: 220 nm is chosen as it corresponds to a strong absorbance region for the phenyl group in the analyte, ensuring high sensitivity.

Standard and Sample Preparation
  • System Suitability Solution (Racemic Mixture): Prepare a solution of racemic H-DL-Phg-Otbu HCl in the sample diluent at a concentration of approximately 0.5 mg/mL. This solution is used to verify the resolution of the enantiomers.

  • D-Enantiomer Standard: Prepare a solution of this compound in the sample diluent at a concentration of approximately 0.5 mg/mL. This is used to identify the peak corresponding to the D-enantiomer.

  • L-Enantiomer Standard (for spiking): Prepare a solution of H-L-Phg-Otbu HCl in the sample diluent at a concentration of approximately 0.5 mg/mL.

  • Test Sample: Accurately weigh and dissolve the this compound sample in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the results, the following parameters must be evaluated before routine analysis.

System Suitability Test (SST)

Inject the System Suitability Solution (racemic mixture) six times. The system is deemed ready for analysis if the following criteria are met:

  • Resolution (Rs): The resolution between the D- and L-enantiomer peaks should be greater than 2.0.

  • Tailing Factor (T): The tailing factor for both enantiomer peaks should be between 0.8 and 1.5.

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of six replicate injections should be less than 2.0%.

Specificity and Peak Identification

Inject the individual D- and L-enantiomer standards to confirm their respective retention times and establish the elution order. Under the specified conditions, the L-enantiomer is typically expected to elute before the D-enantiomer.

Limit of Quantification (LOQ)

The LOQ for the undesired L-enantiomer should be determined. This is typically the concentration at which the signal-to-noise ratio is approximately 10:1. For a typical enantiomeric purity specification of 99.5%, the method must be capable of quantifying the L-enantiomer at the 0.5% level and below.

Data Analysis and Calculation

The enantiomeric purity (or enantiomeric excess, e.e.) of the this compound sample is calculated based on the peak areas of the D- and L-enantiomers in the chromatogram.

Percentage of L-enantiomer: % L-Enantiomer = (Area_L / (Area_D + Area_L)) * 100

Enantiomeric Purity (as % of D-enantiomer): % Purity = (Area_D / (Area_D + Area_L)) * 100

Where:

  • Area_L = Peak area of the L-enantiomer

  • Area_D = Peak area of the D-enantiomer

Workflow Visualization

The following diagram illustrates the logical workflow for the development and application of this chiral HPLC method.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing & Reporting A Define Analytical Goal: Quantify Enantiomeric Purity of this compound B Select Chiral Stationary Phase (CSP): Polysaccharide-based (e.g., Chiralpak AD-H) A->B Based on Analyte Structure C Prepare Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1) B->C Optimize for Resolution D Prepare Standards & Samples: Racemic, Individual Enantiomers, Test Sample C->D E HPLC System Setup: Set Flow Rate, Temp, Wavelength D->E F System Suitability Test (SST): Inject Racemic Standard E->F G Check SST Criteria: Resolution > 2.0, Tailing < 1.5, %RSD < 2.0 F->G G->E SST Failed (Re-equilibrate/Troubleshoot) H Analyze Samples: Inject Test Sample Solution G->H SST Passed I Integrate Chromatogram: Obtain Peak Areas for D- and L-Enantiomers H->I J Calculate Enantiomeric Purity: % Purity = (Area_D / (Area_D + Area_L)) * 100 I->J K Generate Final Report: Include Chromatograms, Results, SST Data J->K

Sources

Application Notes and Protocols for the Synthesis of Constrained Peptides Using H-D-Phg-Otbu HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Constrained peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their rigidified structures lead to enhanced binding affinity, improved metabolic stability, and increased target selectivity. This guide provides a comprehensive protocol for the synthesis of constrained peptides utilizing the unnatural amino acid H-D-Phg-Otbu HCl (D-phenylglycine tert-butyl ester hydrochloride). We will delve into the rationale behind the use of D-phenylglycine for inducing conformational constraints and detail a step-by-step solid-phase peptide synthesis (SPPS) protocol, including cyclization and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage constrained peptide architectures in their work.

Introduction: The Power of Conformational Constraint

Linear peptides often suffer from drawbacks such as high conformational flexibility, which can lead to a significant entropic penalty upon binding to a target, and susceptibility to proteolytic degradation.[1][2] Introducing conformational constraints can overcome these limitations by pre-organizing the peptide into a bioactive conformation.[3] This can be achieved through various strategies, including cyclization and the incorporation of sterically demanding or unnatural amino acids.[1][2]

D-amino acids, like D-phenylglycine, are particularly useful for inducing specific secondary structures, such as β-turns.[1][4] The incorporation of D-phenylglycine can introduce a "kink" in the peptide backbone, forcing it to adopt a more rigid and defined three-dimensional shape. Phenylglycine-containing peptides are found in a variety of natural products with significant biological activity, highlighting their importance in medicinal chemistry.[5][6]

This protocol will focus on the use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) protecting group on the carboxylic acid is compatible with the standard Fmoc/tBu orthogonal protection strategy, where the Fmoc group is removed with a base and the tBu and other side-chain protecting groups are cleaved with acid.[7][8][9]

The Strategic Role of this compound in Peptide Synthesis

The choice of this compound as a building block is strategic for several reasons:

  • Induction of Conformational Constraints: The bulky phenyl side group of D-phenylglycine restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures.[10]

  • Orthogonal Protection: The OtBu protecting group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily removed under acidic conditions (e.g., trifluoroacetic acid - TFA), making it fully compatible with the most common SPPS chemistry.[7][8][9][11]

  • Chiral Integrity: While phenylglycine can be prone to racemization during activation and coupling, the use of appropriate coupling reagents can minimize this side reaction.[12][13]

Experimental Workflow Overview

The synthesis of a constrained peptide using this compound can be broken down into four main stages: Solid-Phase Peptide Synthesis (SPPS), On-Resin Cyclization, Cleavage and Deprotection, and finally, Purification and Characterization.

Constrained Peptide Synthesis Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Cyclization cluster_2 Cleavage & Purification cluster_3 Characterization Resin 1. Resin Swelling Fmoc_Deprotection_1 2. First Amino Acid Coupling Resin->Fmoc_Deprotection_1 Swelling in DMF Coupling_Cycles 3. Iterative Coupling & Deprotection Fmoc_Deprotection_1->Coupling_Cycles Chain Elongation Side_Chain_Deprotection 4. Selective Side-Chain Deprotection Coupling_Cycles->Side_Chain_Deprotection Linear Peptide Assembled Cyclization 5. Intramolecular Cyclization Side_Chain_Deprotection->Cyclization Orthogonal Protecting Group Removed Cleavage 6. Cleavage from Resin & Global Deprotection Cyclization->Cleavage Cyclic Peptide on Resin Purification 7. Purification (RP-HPLC) Cleavage->Purification Crude Peptide Analysis 8. Analysis (LC-MS, MS/MS) Purification->Analysis Purified Peptide

Caption: Overall workflow for the synthesis of a constrained cyclic peptide.

Detailed Protocols

Materials and Reagents
ReagentSupplierGrade
Fmoc-Rink Amide MBHA ResinVaries100-200 mesh, 0.4-0.8 mmol/g loading
This compoundVaries>98% purity
Other Fmoc-protected Amino AcidsVaries>98% purity
N,N-Dimethylformamide (DMF)VariesPeptide synthesis grade
Dichloromethane (DCM)VariesACS grade
PiperidineVariesReagent grade
N,N'-Diisopropylcarbodiimide (DIC)Varies>99%
Oxyma PureVaries>99%
Trifluoroacetic Acid (TFA)VariesReagent grade
Triisopropylsilane (TIS)Varies>98%
1,2-Ethanedithiol (EDT)Varies>98%
Acetonitrile (ACN)VariesHPLC grade
Diethyl EtherVariesACS grade
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling: Swell 250 mg of Fmoc-Rink Amide MBHA resin (assuming 0.4 mmol/g loading) in DMF for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF and add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 3 mL of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 3 mL) and DCM (3 x 3 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid (0.4 mmol) and 0.4 mmol of Oxyma Pure in 2 mL of DMF.

    • Add 0.4 mmol of DIC and allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step.

  • Capping (Optional but Recommended): After coupling, wash the resin with DMF. To block any unreacted amino groups, add a solution of 10% acetic anhydride and 1% DIPEA in DMF and agitate for 15 minutes. Wash with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including this compound.

    • Note on coupling this compound: Due to the steric hindrance of the phenylglycine residue, a longer coupling time (e.g., 3-4 hours) or a double coupling may be necessary.[14] To minimize racemization, using a coupling reagent like COMU or DEPBT is recommended if available.[12]

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 DMF Wash Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Next_AA Next Amino Acid? Wash_2->Next_AA Next_AA->Deprotection Yes End Linear Peptide on Resin Next_AA->End No

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

On-Resin Cyclization

This protocol describes a head-to-tail cyclization, which requires the use of an amino acid with an orthogonal side-chain protecting group (e.g., Fmoc-Asp-OAll or Fmoc-Glu-OAll) at the C-terminus, which is then deprotected to allow for amide bond formation with the deprotected N-terminus. For this example, we will assume a lactam bridge formation between the side chains of an Aspartic acid and a Lysine residue.

  • Selective Side-Chain Deprotection:

    • For an Asp(OAll)-Lys(Fmoc) cyclization, first deprotect the N-terminal Fmoc group as described in 4.2.2.

    • Then, remove the Allyl (OAll) protecting group from the Aspartic acid side chain using a solution of Pd(PPh₃)₄ in a scavenger-containing solvent.

  • Intramolecular Cyclization:

    • Wash the resin thoroughly to remove any residual palladium catalyst.

    • Add a solution of a suitable coupling reagent (e.g., 3 equivalents of HATU and 6 equivalents of DIPEA in DMF) to the resin.

    • Allow the cyclization reaction to proceed for 4-6 hours, or until a Kaiser test indicates the absence of free amines.

    • Wash the resin with DMF and DCM and dry under vacuum.

Cleavage and Global Deprotection
  • Prepare the Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing methionine or cysteine, add 2.5% EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from D-phenylglycine.[7][15]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate by rotary evaporation or a stream of nitrogen. Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of water and acetonitrile, both containing 0.1% TFA.

    • Collect fractions and analyze them by LC-MS to identify those containing the pure peptide.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[16]

    • Purity Analysis: Assess the purity of the final product by analytical RP-HPLC.

    • Structural Analysis (Optional): For detailed structural elucidation, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the three-dimensional structure of the constrained peptide.[4][17]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Yield Steric hindrance from this compound.[14]Increase coupling time, perform a double coupling, or use a more potent coupling reagent like HATU or HCTU.[18]
Racemization of Phg Use of certain bases and coupling conditions.[12][13]Employ coupling reagents known to suppress racemization, such as COMU or DEPBT.[12]
Incomplete Deprotection Insufficient cleavage time or inefficient scavengers.Extend the TFA cleavage time to 4 hours. Ensure the appropriate scavengers are used based on the peptide sequence (e.g., TIS for Trp, EDT for Cys).[15]
Multiple Peaks in HPLC Incomplete coupling or cyclization, side reactions during cleavage.Optimize coupling and cyclization times. Review the cleavage cocktail composition and ensure proper scavenging of reactive cations.

Conclusion

The protocol outlined in this application note provides a robust framework for the synthesis of constrained peptides using this compound. The incorporation of D-phenylglycine is a powerful strategy for inducing conformational rigidity, which can lead to peptides with enhanced therapeutic properties. By understanding the principles of solid-phase peptide synthesis, orthogonal protection strategies, and the specific considerations for handling sterically hindered and racemization-prone amino acids, researchers can successfully synthesize and characterize these complex and valuable molecules.

References

  • The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. (n.d.).
  • Tracking internal and external ions for constrained peptides leads to enhanced sequence coverage and disulfide bond deciphering. (2021). Journal of Pharmaceutical and Biomedical Analysis.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000).
  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). Tetrahedron Letters.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2017).
  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
  • Accurate de novo design of hyperstable constrained peptides. (n.d.). SciSpace.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PubMed Central.
  • Synthesis of conformationally constrained amino acid and peptide derivatives. (2001). Journal of the Chemical Society, Perkin Transactions 1.
  • Solid phase library synthesis of cyclic depsipeptides: aurilide and aurilide analogues. (n.d.).
  • Accurate de novo design of hyperstable constrained peptides. (n.d.). PubMed Central.
  • Macrocyclics and Constrained Peptides. (n.d.). Drug Discovery Chemistry.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). Semantic Scholar.
  • A Technical Guide to H-D-Ala-OtBu.HCl: A Protected Amino Acid for Advanced Peptide Synthesis. (n.d.). Benchchem.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). MDPI.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011). BioSpace.
  • Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycer
  • Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. (2000). PubMed.
  • Low yield in peptide synthesis with H-D-Ala-OtBu.HCl. (n.d.). Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (2016). PubMed Central.
  • Introduction to Peptide Synthesis Methods. (n.d.). Bachem.

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of H-D-Phg-Otbu HCl in Various Solvents for Reaction Setup

Introduction: The Critical Role of this compound in Synthesis

D-Phenylglycine and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals, including semi-synthetic antibiotics and other biologically active molecules.[1][2] The tert-butyl ester, this compound, offers the distinct advantage of protecting the carboxylic acid functionality, thereby preventing its unwanted participation in subsequent reactions. This protection is robust under many conditions, yet readily removable with acid catalysis, making it a valuable intermediate in multi-step synthetic pathways.[3][4]

However, the presumed stability of this compound in solution is a critical parameter that is often overlooked. The integrity of this compound in a given solvent directly impacts reaction yield, impurity profiles, and the overall success of a synthetic campaign. Degradation of the starting material can lead to the formation of byproducts that complicate purification and may introduce unforeseen challenges in process development.

This application note provides a comprehensive guide to understanding and evaluating the stability of this compound in common organic solvents. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to ensure the reliability and reproducibility of their synthetic procedures.

Understanding the Stability of tert-Butyl Esters: A Mechanistic Perspective

The stability of the tert-butyl ester in this compound is intrinsically linked to the chemical environment provided by the solvent. While generally considered stable, the tert-butyl ester can be susceptible to degradation through several pathways, primarily hydrolysis.

Acid-Catalyzed Hydrolysis: The tert-butyl ester is designed to be cleaved under acidic conditions. The presence of even trace amounts of acid in a solvent can catalyze the hydrolysis of the ester back to the carboxylic acid, D-phenylglycine. The hydrochloride salt of the amino group can contribute to the acidity of the local environment, potentially influencing the rate of this degradation.

Base-Promoted Degradation: While more resistant to base than other esters like methyl or ethyl esters, tert-butyl esters are not entirely inert. Strong bases can promote hydrolysis, and in certain solvents, other base-mediated degradation pathways may become relevant. For instance, the use of sodium hydride (NaH) in dimethylformamide (DMF) has been shown to lead to ester cleavage, not through direct attack by the hydride, but via the in situ generation of sodium hydroxide from trace water.[5] This highlights the critical importance of using anhydrous solvents when stability is desired.

Solvent-Mediated Degradation: The choice of solvent can play a more direct role in the stability of this compound. Polar aprotic solvents like DMF and DMSO, while excellent for dissolving polar compounds, can contain or absorb water from the atmosphere, which can then participate in hydrolysis. Furthermore, the purity of the solvent is paramount; for example, commercial DMF often contains traces of dimethylamine, which is basic and can react with the starting material.[6]

Visualizing the Stability Workflow

To systematically assess the stability of this compound, a well-defined experimental workflow is essential. The following diagram outlines the key stages of a solution stability study.

Stability_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation prep_compound Prepare Stock Solution of this compound prep_solvents Select & Prepare Anhydrous Solvents prep_samples Aliquot into Vials (Timepoint Samples) storage Store at Defined Temperatures (e.g., RT, 40°C) prep_samples->storage Incubate sampling Withdraw Samples at Timepoints (e.g., 0, 24, 48, 72h) storage->sampling Sample at Intervals analysis Analyze by Stability- Indicating HPLC Method sampling->analysis Analyze quantify Quantify Remaining This compound analysis->quantify Calculate Concentration interpret Determine Degradation Rate & Profile quantify->interpret Assess Stability

Caption: Workflow for assessing the stability of this compound in solution.

Solvent Stability Profile of this compound

The stability of this compound is highly dependent on the choice of solvent. Below is a qualitative summary of expected stability based on general chemical principles and literature on related compounds. It is crucial to experimentally verify stability for your specific reaction conditions using the protocols provided in this note.

Solvent Type Expected Stability Rationale and Considerations
Dichloromethane (DCM) ChlorinatedGoodGenerally non-reactive and a good choice for short- to medium-term stability. Ensure the use of anhydrous grade as it can contain trace HCl which could catalyze hydrolysis over extended periods.
Tetrahydrofuran (THF) EtherealGood to ModerateAnhydrous THF is generally a good solvent. However, THF can form peroxides upon storage, which could potentially lead to oxidative degradation. Use freshly opened or peroxide-free THF. Powdered KOH in THF has been shown to cleave tert-butyl esters, indicating susceptibility to strong bases.[5]
Acetonitrile (ACN) Polar AproticGoodTypically a stable environment for many compounds. Its lower hygroscopicity compared to other polar aprotic solvents is an advantage.
Dimethylformamide (DMF) Polar AproticModerate to PoorProne to absorbing water, which can lead to hydrolysis. Commercial DMF can contain dimethylamine, a basic impurity that can cause degradation.[6] Use of high-purity, anhydrous DMF is essential.
Dimethyl Sulfoxide (DMSO) Polar AproticModerate to PoorHighly hygroscopic, readily absorbs water from the atmosphere, increasing the risk of hydrolysis. Long-term storage of various compounds in DMSO at room temperature has shown significant degradation for a notable percentage of molecules.
Methanol (MeOH) / Ethanol (EtOH) Polar ProticPoorProtic solvents can participate in and facilitate hydrolysis of the ester. While this compound is soluble in alcohols, these solvents are generally not recommended for long-term storage or reactions where ester stability is paramount.

Protocols for Experimental Stability Assessment

To quantitatively assess the stability of this compound, a solution stability study should be performed. The following protocols provide a framework for conducting such a study.

Protocol 1: Preparation of Stability Samples
  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous solvent to a final concentration relevant to your intended reaction (e.g., 0.1 M).

  • Aliquot Samples: Dispense equal volumes of the stock solution into several clean, dry vials (e.g., HPLC vials). Prepare a sufficient number of vials for each time point and temperature condition you plan to test.

  • Initial Time Point (T=0): Immediately analyze one of the vials to establish the initial concentration and purity of this compound.

  • Storage: Store the remaining vials at the desired temperature(s) (e.g., room temperature, 40°C). Protect the vials from light to prevent potential photolytic degradation.

  • Sampling: At predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours), remove a vial from storage and analyze its contents immediately.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for this purpose.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the relatively polar this compound from its potentially less polar degradation products.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the phenyl group of phenylglycine absorbs, typically around 254 nm.

  • Injection Volume: 10 µL

  • Analysis: At each time point, inject the sample and integrate the peak corresponding to this compound. The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at T=0.

HPLC_Method cluster_setup HPLC Setup cluster_run Run Conditions cluster_analysis Data Analysis instrument HPLC System with UV Detector column C18 Column mobile_phase Mobile Phase: A: 0.1% TFA in H2O B: 0.1% TFA in ACN gradient Gradient Elution (5-95% B over 13 min) column->gradient Apply flow Flow Rate: 1.0 mL/min detection Detection: 254 nm injection Inject 10 µL of Stability Sample detection->injection Analyze integration Integrate Peak Area of this compound calculation Calculate % Remaining vs. T=0

Caption: Key parameters for a stability-indicating HPLC method.

Interpreting the Results and Best Practices

The data from your stability study will allow you to determine the rate of degradation of this compound in each solvent and under each temperature condition. A decrease in the peak area of the starting material over time, especially when accompanied by the appearance of new peaks in the chromatogram, is indicative of degradation.

Based on the principles discussed and the potential for degradation, the following best practices are recommended:

  • Use High-Purity, Anhydrous Solvents: Always use freshly opened bottles of high-purity, anhydrous solvents to minimize the presence of water and other reactive impurities.

  • Prepare Solutions Freshly: For reactions requiring high stability of this compound, it is advisable to prepare the solution immediately before use.

  • Inert Atmosphere: When working with sensitive reagents or for prolonged reaction times, consider maintaining an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture to prevent atmospheric moisture from entering the system.

  • Temperature Control: Be mindful of the reaction temperature. While elevated temperatures can increase reaction rates, they will also accelerate the degradation of your starting material.

  • Validate Stability for Your Specific Conditions: The information in this note provides a general guideline. It is imperative to perform a stability study under the specific conditions of your reaction (concentration, temperature, presence of other reagents) to ensure the integrity of this compound.

By implementing these protocols and best practices, researchers can confidently utilize this compound in their synthetic endeavors, leading to more reliable and reproducible results.

References

  • Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009). A Safer, Simpler Alternative to the Schmidt Procedure for tert-Butyl Benzoate Cleavage. Synlett, 2009(02), 205-208.
  • Pharma Beginners. (2020). SOP for Analytical Solution Stability Study.
  • Roeske, R. W. (1959). The preparation of t-butyl esters of amino acids. Journal of Organic Chemistry, 24(4), 584-586.
  • Karmakar, D., & Das, P. (2001). A NEW REAGENT FOR THE CONVENIENT SYNTHESIS OF t-BUTYL ESTERS FROM t-BUTANOL.
  • Khlebnikov, V. (2018). Answer to "How long a peptide synthesis reagents stable?".
  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 34(01), 235-239.
  • Pharmaceutical Industry Resources. (2018).
  • Egyptian Drug Authority. (n.d.). Stability Study Protocol.
  • Chem-Impex International. (n.d.). L-Phenylglycine tert-butyl ester hydrochloride.
  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363.
  • Pícha, F., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 16015-16032.
  • Chem-Impex International. (n.d.). D-Phenylglycine tert-butyl ester hydrochloride.
  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(24), 4407-4410.
  • Organic Chemistry Portal. (n.d.).
  • Quest Journals. (2023).
  • Pharma Knowledge Forum. (2024).
  • Reddy, P. V., et al. (2014). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ACS Medicinal Chemistry Letters, 5(10), 1093-1098.
  • United States Biological. (n.d.). L-Phenylglycine tert-butyl ester 99+% (HPLC)
  • Yamamoto, H., et al. (2023). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. Synlett.
  • Li, B., et al. (2005). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 70(14), 5642-5645.
  • Pharma Dekho. (2022). sop for stability of volumetric solutions.
  • Reddit user post on r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Guchhait, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23795-23800.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. International Journal of Molecular Sciences, 22(6), 3144.
  • AMSbiopharma. (n.d.).

Sources

Safeguarding Synthesis: A Detailed Guide to the Safe Handling and Storage of H-D-Phg-Otbu HCl

Author: BenchChem Technical Support Team. Date: February 2026

This application note serves as an essential guide for researchers, scientists, and drug development professionals on the safe handling and storage of H-D-Phg-Otbu HCl (D-Phenylglycine tert-butyl ester hydrochloride). As a crucial building block in pharmaceutical synthesis, particularly for amino acid derivatives and peptide-based therapeutics, ensuring its integrity and the safety of laboratory personnel is paramount.[1] This document provides a comprehensive overview of the compound's properties, potential hazards, and detailed protocols for its use and storage, grounded in established safety principles and regulatory guidelines.

Introduction to this compound: Properties and Applications

This compound is a chiral amino acid derivative valued in organic synthesis and pharmaceutical development for its role as an intermediate.[2] Its unique structure facilitates the creation of complex molecules with specific stereochemistry, a critical aspect in the design of effective and safe active pharmaceutical ingredients (APIs). Understanding its physical and chemical properties is the first step in a thorough risk assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name D-Phenylglycine tert-butyl ester hydrochloride[2]
CAS Number 161879-12-5[2]
Molecular Formula C₁₂H₁₈ClNO₂[2][3]
Molecular Weight 243.73 g/mol [2]
Appearance White to off-white solid/powder[2]
Storage Temperature Inert atmosphere, Room Temperature[2]

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, its classification as an amino acid ester hydrochloride warrants a cautious approach. Based on data from similar compounds and the known properties of its constituents, the primary hazards are associated with irritation and potential sensitization.

GHS Hazard Statements for Structurally Similar Compounds: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The hydrochloride salt component also implies that the compound is acidic and can be corrosive, particularly to the eyes, skin, and mucous membranes upon acute exposure.[4] Chronic exposure to similar compounds has been linked to dermatitis.[4] Therefore, a thorough risk assessment should be conducted before any handling, considering the quantity of material being used, the nature of the experimental procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): The First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes or powder aerosolization.

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[6] All respiratory protection should be used in accordance with a comprehensive respiratory protection program that includes fit testing.

Safe Handling Protocols

Adherence to meticulous handling procedures is critical to prevent contamination and accidental exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing and transfers of this compound powder should be conducted within a certified chemical fume hood to control airborne particles.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any potential vapors or dust.[8]

Procedural Best Practices
  • Preparation: Before handling, read and understand the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.[9] Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Weighing and Transfer:

    • Perform these operations in a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.

    • Close the container lid immediately after dispensing the required amount.

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly.

    • If the solvent is water, be aware that the solution will be acidic.

  • General Hygiene:

    • Do not eat, drink, or apply cosmetics in the laboratory.[10]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

    • Clean and decontaminate all work surfaces and equipment after each use.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response

For small spills of solid this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw away dust.

  • Absorb: Gently cover the spill with an inert absorbent material such as sand or vermiculite.[13]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid generating dust.[13]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[14]

For larger spills, or if the spill involves a solution, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Storage and Stability

Proper storage is essential for maintaining the chemical integrity of this compound and for preventing hazardous situations.

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[5]

  • Incompatible Materials: Store away from strong bases and oxidizing agents.[5] The hydrochloride salt can react with bases, and the organic nature of the molecule makes it susceptible to oxidation.

  • Hygroscopic Nature: While not explicitly stated for this specific compound, many hydrochloride salts are hygroscopic. Therefore, storage in a desiccator or under an inert atmosphere is recommended to prevent degradation from moisture.

Diagram 1: Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep1 Review SDS & Protocols Prep2 Verify Emergency Equipment (Eyewash, Shower) Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Weigh & Transfer Solid Prep3->Handle1 Proceed to Handling Handle2 Dissolve in Solvent Handle1->Handle2 Handle3 Perform Experiment Handle2->Handle3 Clean1 Decontaminate Glassware & Work Surfaces Handle3->Clean1 Experiment Complete Clean2 Dispose of Waste Properly Clean1->Clean2 Clean3 Remove PPE & Wash Hands Clean2->Clean3

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Low Yields in Peptide Coupling Reactions with D-Phenylglycine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in peptide coupling reactions involving the sterically hindered amino acid, D-Phenylglycine tert-butyl ester hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions to optimize your synthetic outcomes.

Introduction: The Challenge of D-Phenylglycine

D-Phenylglycine and its derivatives are valuable building blocks in medicinal chemistry.[1] However, their unique structure, with a bulky phenyl group directly attached to the α-carbon, presents significant steric hindrance.[2] This steric bulk can impede the approach of the nucleophilic amine to the activated carboxyl group, leading to sluggish or incomplete coupling reactions and consequently, low yields.[3][4] Furthermore, the α-proton of phenylglycine is more acidic compared to that of many other amino acids, increasing the risk of epimerization under basic conditions.[2][5]

This guide will address the most common questions and issues encountered when working with D-Phenylglycine tert-butyl ester hydrochloride, providing logical troubleshooting steps and evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a very low yield for my coupling reaction with D-Phenylglycine tert-butyl ester hydrochloride. What are the most likely causes?

Low yields in this specific coupling can stem from several factors, often acting in concert. The primary culprits are typically incomplete activation of the carboxylic acid, inefficient coupling due to steric hindrance, and potential side reactions. A systematic approach to troubleshooting is crucial.

Initial Troubleshooting Workflow

G A Low Yield Observed B Verify Reagent Quality & Stoichiometry A->B Start Here C Check Reaction Monitoring B->C Reagents OK D Optimize Coupling Conditions C->D Monitoring Confirms Incomplete Reaction E Investigate Potential Side Reactions C->E Monitoring Shows Byproducts F Successful Coupling D->F Yield Improves E->D

Caption: A stepwise workflow for troubleshooting low peptide coupling yields.

Answer:

Several factors could be contributing to the low yield. Let's break them down:

  • Incomplete Neutralization of the Hydrochloride Salt: D-Phenylglycine tert-butyl ester is supplied as a hydrochloride salt.[6][7] The presence of HCl will quench the base required for the coupling reaction, preventing the formation of the free amine necessary for nucleophilic attack. It is imperative to add at least one equivalent of a suitable base to neutralize the salt before adding your coupling reagents.[8]

  • Suboptimal Coupling Reagent Choice: For sterically hindered amino acids like D-Phenylglycine, not all coupling reagents are created equal. Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, may not be potent enough to overcome the steric barrier efficiently.[3][9]

  • Inappropriate Base Selection and Stoichiometry: The choice and amount of base are critical. While a base is needed for neutralization and to facilitate the coupling, an overly strong or excessive amount of base can lead to significant epimerization of the D-Phenylglycine, reducing the yield of the desired diastereomer.[5][10]

  • Solubility Issues: D-Phenylglycine tert-butyl ester hydrochloride may have limited solubility in certain organic solvents.[11][12] Poor solubility will naturally lead to a slower and incomplete reaction.

  • Reaction Time and Temperature: Insufficient reaction time or a suboptimal temperature can result in an incomplete reaction, especially with challenging couplings. While elevated temperatures can sometimes improve reaction rates, they can also increase the risk of epimerization.[13]

Question 2: Which coupling reagents and bases are recommended for D-Phenylglycine tert-butyl ester hydrochloride?

Answer:

The selection of the coupling reagent and base is arguably the most critical factor for success. For sterically demanding couplings, more potent activating agents are generally required.

Recommended Coupling Reagents:

Uronium/aminium or phosphonium salt-based reagents are highly recommended due to their high reactivity.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU, in conjunction with a base, forms a highly reactive OAt-ester.[8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive and often more soluble alternative to HBTU, providing higher reaction rates.[8]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium salt that shows excellent coupling efficiency, often with reduced epimerization compared to HATU/HBTU, and is safer to handle as it does not contain potentially explosive benzotriazole moieties.[10][14]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for high coupling efficiency and low racemization risk.[3]

Recommended Bases:

The choice of base is a delicate balance between facilitating the reaction and minimizing epimerization.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base commonly used in peptide synthesis.[8] However, for phenylglycine which is prone to racemization, weaker bases may be a better choice.[10]

  • 2,4,6-Trimethylpyridine (TMP or Collidine): A weaker, sterically hindered base that has been shown to significantly reduce epimerization during the coupling of sensitive amino acids.[10][15]

  • N-Methylmorpholine (NMM): Another weaker base that can be a good alternative to DIPEA to suppress racemization.[16]

Table 1: Recommended Reagent Combinations for Coupling D-Phenylglycine tert-butyl ester hydrochloride

Coupling ReagentRecommended BaseKey Advantages
COMU TMP or DMPHigh efficiency, reduced epimerization risk, safer profile.[1][10]
HATU DIPEA or NMMHigh reactivity for very hindered couplings.
HCTU DIPEA or NMMGood balance of reactivity and cost.[8]
PyBOP DIPEA or NMMEffective phosphonium-based option with low racemization.[3]
Question 3: I suspect epimerization is occurring. How can I confirm this and what steps can I take to minimize it?

Answer:

Epimerization at the α-carbon of D-Phenylglycine will lead to the formation of the L-diastereomer of your peptide, which can be difficult to separate and will lower the yield of your desired product.

Confirming Epimerization:

  • Chiral HPLC Analysis: The most definitive way to quantify the extent of epimerization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the crude product. This will allow you to separate and quantify the desired diastereomer from its epimer.

  • NMR Spectroscopy: In some cases, high-field NMR may be able to distinguish between diastereomers, although this can be challenging if the signals overlap.

Minimizing Epimerization:

The key to preventing epimerization is to avoid prolonged exposure to strong bases.[10]

  • Choice of Base: As mentioned previously, using a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) is highly recommended.[10][15]

  • Base Stoichiometry: Use the minimum amount of base necessary. For D-Phenylglycine tert-butyl ester hydrochloride, you will need one equivalent to neutralize the salt, and then the catalytic amount required for your chosen coupling reagent. For uronium/aminium reagents, typically two equivalents of base are used in total.

  • Pre-activation Time: Minimize the pre-activation time (the time the carboxylic acid is mixed with the coupling reagent and base before adding the amine component). A long pre-activation time can lead to the formation of an oxazolone intermediate, which is prone to racemization.[5]

  • Reaction Temperature: Keep the reaction temperature low. While higher temperatures can increase the coupling rate, they also accelerate the rate of epimerization.[13] Running the reaction at 0 °C or even lower can be beneficial.

Epimerization Mitigation Strategy

G A High Epimerization Detected B Switch to a Weaker Base (e.g., TMP) A->B C Reduce Base Stoichiometry B->C D Minimize Pre-activation Time C->D E Lower Reaction Temperature (e.g., 0 °C) D->E F Reduced Epimerization E->F

Caption: A flowchart for minimizing epimerization.

Question 4: What is a good starting protocol for a coupling reaction with D-Phenylglycine tert-butyl ester hydrochloride?

Answer:

Here is a robust starting protocol that incorporates best practices for minimizing side reactions and maximizing yield. This protocol assumes a solution-phase coupling.

Detailed Experimental Protocol:

  • Preparation of the Amine Component:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your N-terminally deprotected peptide (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF, NMP, or DCM).

  • Neutralization and Coupling:

    • In a separate flask, dissolve D-Phenylglycine tert-butyl ester hydrochloride (1.2 equivalents) in anhydrous DMF.

    • Add 2,4,6-trimethylpyridine (TMP) (2.4 equivalents) to the solution and stir for 5-10 minutes at room temperature to ensure complete neutralization of the hydrochloride.

    • Cool the solution to 0 °C in an ice bath.

    • Add COMU (1.2 equivalents) to the D-Phenylglycine solution and stir for 1-2 minutes for pre-activation.

    • Add the activated D-Phenylglycine solution to the flask containing your peptide amine.

    • Allow the reaction to stir at 0 °C for 15 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. A simple and effective method for solid-phase synthesis is the Kaiser test to check for the presence of free primary amines.[17] A negative Kaiser test (yellow beads) indicates a complete coupling.[18]

  • Work-up Procedure:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by silica gel chromatography or preparative HPLC.

Table 2: Reagent Stoichiometry for the Recommended Protocol

ReagentEquivalents
N-deprotected Peptide1.0
D-Phenylglycine tert-butyl ester hydrochloride1.2
COMU1.2
2,4,6-Trimethylpyridine (TMP)2.4

Conclusion

Successfully coupling sterically hindered amino acids like D-Phenylglycine tert-butyl ester hydrochloride requires a thoughtful approach that goes beyond standard peptide synthesis protocols. By understanding the inherent challenges of steric hindrance and the increased risk of epimerization, researchers can make informed choices regarding coupling reagents, bases, and reaction conditions. The troubleshooting guide and recommended protocol provided here serve as a strong foundation for optimizing your synthetic strategy and achieving higher yields of your target peptide. Remember that careful monitoring and a systematic approach to problem-solving are your most powerful tools in the laboratory.

References

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9404-9416. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • Techno-pep. (n.d.). Peptide Coupling Reagents: Selection and Use. Available at: [Link]

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(20), 1995-1998. Available at: [Link]

  • ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Available at: [Link]

  • Abd-El-Aziz, A. S., & El-Remaily, M. A. A. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4983. Available at: [Link]

  • Carl ROTH. (n.d.). D-Phenylglycine tert-butyl ester hydrochloride. Available at: [Link]

  • Luminix Health. (n.d.). D-Phenylglycine tert-butyl ester hydroch. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Kang, H., Chen, F., Kerwood, D. J., & Krska, S. W. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(5), 606-613. Available at: [Link]

  • Hartrampf, N., et al. (2020). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Available at: [Link]

  • Kumar, A., & Sharma, A. K. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 125(5), 1039-1045. Available at: [Link]

  • Bennett, C. S., et al. (2012). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Journal of the American Chemical Society, 134(16), 6984-6991. Available at: [Link]

  • Gömöry, Á., & Fülöp, F. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Amino acids, 51(9), 1297-1306. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794-5801. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Crucial Role of EDC HCl. Available at: [Link]

  • Al-Toma, R. S., Brieke, C., Cryle, M., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1205-1235. Available at: [Link]

  • Leah4sci. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions. YouTube. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Available at: [Link]

  • Taylor, E. C. (Ed.). (1990). Advances in Organic Chemistry: Methods and Results, Volume 11. John Wiley & Sons.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • NPTEL-NOC IITM. (2020, March 19). Lecture 27: Peptide coupling agents, Solid phase synthesis, peptide based therapeutics. YouTube. Available at: [Link]

  • ResearchGate. (2016). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Available at: [Link]

  • Semantic Scholar. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. Available at: [Link]

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Technical Support Center: Strategies for Preventing Diketopiperazine (DKP) Formation with H-D-Phg-Otbu HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with H-D-Phg-Otbu HCl. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of diketopiperazine (DKP) formation during peptide synthesis. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize this yield-reducing side reaction and ensure the integrity of your synthesis.

Understanding the Challenge: The Propensity of D-Phenylglycine Dipeptides for DKP Formation

D-phenylglycine (D-Phg), a sterically hindered amino acid, presents unique challenges in peptide synthesis.[1] When it is the N-terminal residue of a dipeptide ester, such as after coupling to a second amino acid, the resulting dipeptide is highly susceptible to intramolecular cyclization. This reaction forms a stable six-membered ring, the diketopiperazine (DKP), leading to cleavage of the desired peptide from the resin (in SPPS) or premature termination of the chain in solution-phase synthesis.[2]

The primary driver for this side reaction is the nucleophilic attack of the free N-terminal amine of the D-Phg on the carbonyl group of the peptide bond linking it to the second amino acid.[3][4] This process is often catalyzed by the basic conditions used for Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS).[3][5]

Below is a diagram illustrating the general mechanism of DKP formation.

DKP_Formation cluster_0 Resin-Bound Dipeptide cluster_1 Intramolecular Attack cluster_2 Products Resin Resin-NH-CHR2-CO-NH-CHR1(Phg)-NH2 Transition Nucleophilic attack by N-terminal amine Resin->Transition Base (e.g., Piperidine) DKP Diketopiperazine (Cyclic Dipeptide) Transition->DKP Cleavage Truncated Truncated Peptide on Resin (Resin-NH2) Transition->Truncated Cleavage

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Observed Problem Potential Cause Recommended Solution(s)
Low yield of final peptide with a major byproduct peak at the expected mass of the DKP of D-Phg and the second amino acid. High rate of DKP formation at the dipeptide stage.1. Optimize Coupling of the Third Amino Acid: The most critical step is the coupling of the third amino acid to the dipeptide. The goal is to acylate the free N-terminal amine of the D-Phg as rapidly as possible after it is deprotected. Consider using a high-concentration, pre-activated solution of the third amino acid.[6]2. Lower the Temperature: Both deprotection and coupling steps can be performed at reduced temperatures (e.g., 0-5 °C) to decrease the rate of DKP formation.[3][5]
"Traceless" yield loss: Final peptide yield is low, but no major DKP impurity is observed in the cleaved product. DKP formation is occurring, but the cyclic dipeptide is being washed away during synthesis, especially in SPPS.1. Use a More Stable Resin Linker: If using a Wang or other acid-labile resin, the ester linkage is more susceptible to cleavage upon DKP formation.[5] Consider switching to a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and can suppress this side reaction.2. In-situ Neutralization and Coupling: After Fmoc deprotection, avoid a separate base wash step. Instead, perform the subsequent coupling in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This minimizes the time the N-terminal amine is free and basic.[7]
Mass spectrometry shows a peak corresponding to the desired peptide minus the first two amino acids. This is a strong indicator of DKP formation, where the dipeptide has cyclized and cleaved off, and the synthesis has continued on the truncated sequence.1. Employ Pre-formed Dipeptides: The most robust solution is to synthesize the D-Phg-Xaa dipeptide separately and then couple it to the resin-bound peptide. This completely bypasses the vulnerable dipeptide stage on the resin.[3][5]2. Modify Deprotection Conditions: Standard 20% piperidine in DMF can be aggressive. Switch to a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, which has been shown to reduce DKP formation.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to DKP formation?

A: Several factors contribute to this susceptibility:

  • Steric Hindrance: The bulky phenyl group of D-Phenylglycine is directly attached to the α-carbon.[1] This can influence the peptide backbone conformation in a way that favors the proximity of the N-terminal amine and the second amide carbonyl, facilitating cyclization.

  • Dipeptide Stage: DKP formation is most prevalent at the dipeptide stage when the N-terminal amine is free.[10] Subsequent elongation of the peptide chain generally reduces the likelihood of this side reaction.

  • Ester Group: The tert-butyl ester (Otbu) is an activating group. While protecting the C-terminus, it can still be susceptible to intramolecular aminolysis, especially under basic conditions.

Q2: How should I handle the HCl salt of this compound before coupling?

A: The hydrochloride salt must be neutralized to liberate the free amine for the coupling reaction. It is crucial to use a non-nucleophilic base for this neutralization to avoid side reactions.

  • Recommended Base: N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[11] Typically, one equivalent of the base is used to neutralize the HCl salt, and an additional equivalent may be needed depending on the coupling chemistry.

  • Procedure: Dissolve the this compound and the carboxylic acid component in a suitable solvent (e.g., DMF, DCM). Add the base and then the coupling reagent. Some protocols recommend adding the base to the amino acid solution and stirring for a few minutes before adding the coupling reagent.[7]

Q3: Which coupling reagents are best to minimize DKP formation?

A: The choice of coupling reagent is critical. The ideal reagent will rapidly activate the incoming amino acid, leading to fast acylation of the D-Phg's N-terminal amine.

  • Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are highly efficient.[7][12] They can be particularly effective for coupling sterically hindered amino acids.[13]

  • Carbodiimides with Additives: N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is a classic and effective choice.[7] The additive helps to suppress racemization and increase coupling efficiency.

Q4: Can solvent choice impact the rate of DKP formation?

A: Yes, the solvent can play a significant role. Studies have shown that the rate of DKP formation can be influenced by solvent polarity.[14][15] In some systems, less polar solvents have been observed to accelerate the reaction.[15] While DMF is a standard solvent in peptide synthesis, for particularly problematic sequences, exploring alternatives like N-methyl-2-pyrrolidone (NMP) or even a less polar solvent like dichloromethane (DCM) for the coupling step might be beneficial.[5]

Experimental Protocols

Protocol 1: Optimized in-situ Neutralization and Coupling

This protocol is designed for coupling a third amino acid (Fmoc-AA3-OH) onto a resin-bound H-D-Phg-AA2-Resin, minimizing the time the N-terminal amine is free.

  • Fmoc Deprotection: Treat the Fmoc-D-Phg-AA2-Resin with your chosen deprotection solution (e.g., 20% piperidine in DMF or 2% DBU/5% piperazine in NMP).

  • Washing: Thoroughly wash the resin with the synthesis solvent (e.g., DMF or NMP) to remove all traces of the deprotection base.

  • Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-AA3-OH (3 eq.), an appropriate coupling additive like HOBt or Oxyma (3 eq.), and the coupling reagent such as DIC (3 eq.) in DMF.

  • Coupling: Add the coupling solution to the resin. Then, add DIPEA (6 eq.) to the resin slurry.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature, or consider running the reaction at a reduced temperature (e.g., 4°C) overnight for particularly difficult couplings.

  • Monitoring: Monitor the reaction completion using a Kaiser test or other appropriate method.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Protocol 2: Synthesis of a Pre-formed Dipeptide (Fmoc-D-Phg-Xaa-OH) for Subsequent Coupling

This solution-phase approach avoids the problematic on-resin dipeptide stage.

  • Neutralization: Dissolve H-Xaa-Otbu HCl (1 eq.) in DCM. Add DIPEA or TEA (1.1 eq.) and stir for 10 minutes at 0°C.

  • Activation: In a separate flask, dissolve Fmoc-D-Phg-OH (1 eq.), HOBt (1 eq.), and DIC (1.1 eq.) in DCM and stir for 15 minutes at 0°C.

  • Coupling: Add the activated Fmoc-D-Phg-OH solution to the neutralized H-Xaa-Otbu solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with dilute acid (e.g., 0.1 M HCl), saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude Fmoc-D-Phg-Xaa-Otbu by flash chromatography.

  • Deprotection: Cleave the tert-butyl ester using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) to yield the desired Fmoc-D-Phg-Xaa-OH.

  • Final Product: The purified dipeptide can now be used in SPPS with standard coupling protocols.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield or DKP Byproduct Detected Check_Stage Is the issue at the dipeptide stage? Start->Check_Stage Strategy1 Implement Optimized Coupling Protocol (Protocol 1) Check_Stage->Strategy1 Yes Success Problem Resolved Check_Stage->Success No, problem is elsewhere Strategy2 Lower Deprotection/ Coupling Temperature Strategy1->Strategy2 Strategy3 Change Deprotection Reagent (e.g., DBU/Piperazine) Strategy2->Strategy3 Reassess Re-evaluate Yield and Purity Strategy3->Reassess Reassess->Success Yes Failure Issue Persists Reassess->Failure No Ultimate_Solution Use Pre-formed Dipeptide (Protocol 2) Ultimate_Solution->Success Failure->Ultimate_Solution

Caption: Troubleshooting workflow for DKP formation.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). American Peptide Society. Retrieved January 21, 2026, from [Link]

  • Goolcharran, C., & Borchardt, R. T. (2001). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of Physical Chemistry B, 125(11), 2952-2959.
  • Stark, T. D., & Hofmann, T. (2015). Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa. Journal of Agricultural and Food Chemistry, 63(31), 6981-6990.
  • BenchChem. (2025). Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis. BenchChem Tech Support.
  • Gong, X., et al. (2022).
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
  • Pierson, H., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of Physical Chemistry B, 125(11), 2952-2959.
  • Hardy, G. W., & Sheppard, R. C. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 723-729.
  • Gong, X., et al. (2022).
  • D'Hondt, M., et al. (2014). DKP formation mechanism. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBiotech.
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  • Varkey, J. T., & Varkey, V. P. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226.
  • Kuran, P., & Jakab, M. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1193-1213.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. InnoPharmChem.
  • Pierson, H., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of Physical Chemistry B, 125(29), 8107-8116.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
  • Gordon, D. W., & Steele, J. (1996). Methods for the synthesis of diketopiperazines. U.S.
  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (2022).
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Pierson, H., et al. (2020). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 31(11), 2295–2303.
  • Hayashi, Y., & Wang, X. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Dehydrative Condensation Reagents. Synform, 2022(10), A155-A159.
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • El-Faham, A., et al. (2019). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF.
  • Kumar, S., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry.
  • Kumar, S., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. PubMed.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11857.
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H-D-Phg-Otbu HCl solubility issues in DMF and other solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for H-D-Phg-Otbu HCl. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility challenges with this compound in DMF and other organic solvents. As Senior Application Scientists, we have compiled this resource to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental success.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Researchers often encounter difficulties dissolving this compound, a protected amino acid derivative, particularly in DMF, a common solvent for peptide synthesis. These challenges can stem from a variety of factors including solvent quality, ambient conditions, and the intrinsic properties of the compound itself. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment and First Steps

The first course of action upon observing poor solubility is a systematic check of your materials and methods.

1. Verify Solvent Quality:

  • Why it matters: DMF is hygroscopic and can degrade over time to form dimethylamine and formic acid. These impurities can alter the polarity of the solvent and react with your compound, affecting solubility.

  • Action: Use fresh, high-purity, amine-free DMF. If you suspect your DMF is old or has been improperly stored, use a fresh bottle.

2. Control for Environmental Factors:

  • Why it matters: Temperature and humidity can impact solubility. Lower temperatures decrease solubility, while atmospheric moisture can be absorbed by hygroscopic solvents like DMF.

  • Action: Ensure your experiment is conducted in a controlled environment. Bring all reagents to room temperature before use.

If, after these initial checks, solubility remains an issue, proceed to the advanced troubleshooting workflow.

Advanced Troubleshooting Workflow

This workflow provides a structured approach to systematically address persistent solubility problems.

G cluster_0 Troubleshooting Workflow for this compound Solubility A Initial Observation: This compound not dissolving in DMF B Step 1: Gentle Agitation Vortex/stir at room temperature for 5-10 min A->B C Step 2: Apply Sonication Ultrasonic bath for 10-15 min B->C Insoluble F Resolved B->F Soluble D Step 3: Gentle Heating Warm to 30-40°C with stirring C->D Insoluble C->F Soluble E Step 4: Co-Solvent Addition Add 5-10% (v/v) DMSO or NMP D->E Insoluble D->F Soluble E->F Soluble G Issue Persists: Consult further resources E->G Insoluble

Caption: A stepwise guide to resolving this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMF, a commonly used solvent?

A1: Several factors can contribute to poor solubility. The bulky tert-butyl protecting group on the carboxylic acid and the phenyl group on the side chain contribute to the molecule's hydrophobicity, which can lead to aggregation in polar aprotic solvents like DMF.[1] Additionally, the quality of the DMF is crucial; over time, it can degrade, affecting its solvating properties.[2]

Q2: Can I use heat to dissolve this compound in DMF?

A2: Gentle heating to around 30-40°C can be an effective method to increase the solubility of sparingly soluble protected amino acids.[3] However, excessive or prolonged heating should be avoided as it can lead to degradation of the compound or other side reactions.

Q3: Are there alternative solvents to DMF for dissolving this compound?

A3: Yes, if solubility in DMF remains an issue, consider using N-Methyl-2-pyrrolidone (NMP), which has a higher solvating power for many organic molecules.[2] For particularly challenging cases, a mixture of solvents can be effective. A "Magic Mixture" of DCM/DMF/NMP (1:1:1) has been reported to be effective for difficult sequences in peptide synthesis.[3]

Q4: How does sonication help in dissolving this compound?

A4: Sonication uses high-frequency sound waves to create microscopic bubbles in the solvent. The collapse of these bubbles generates localized energy, which can break up aggregates of the solute and enhance the interaction between the solvent and the compound, thereby increasing the rate of dissolution.[4][5]

Q5: Will adding a co-solvent affect my downstream reactions?

A5: Adding a small amount (5-10%) of a stronger solvent like Dimethyl Sulfoxide (DMSO) or NMP can enhance solubility without significantly impacting many common downstream applications like peptide coupling.[3][6] However, it is always advisable to check the compatibility of the co-solvent with your specific reaction conditions and reagents.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF
  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF.

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.[4]

  • If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.[3]

  • Once dissolved, use the solution immediately.

Protocol 2: Dissolution Using a Co-Solvent
  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL).

  • To your reaction vessel containing DMF, add the required volume of the this compound stock solution in DMSO.

  • Ensure the final concentration of DMSO in your reaction mixture is low (typically <10%) to avoid interfering with the reaction chemistry.[3]

Data Presentation

Table 1: Solubility of Protected Amino Acids in Common Solvents

SolventFormulaTypeGeneral Solubility of Protected Amino AcidsNotes
Dimethylformamide (DMF)C₃H₇NOPolar AproticVariable, often requires assistance.[2]Quality is critical; can degrade over time.[2]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticGenerally good, often used as a co-solvent.[3][6]Hygroscopic; use freshly opened.[7]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticHigher solvating power than DMF for many compounds.[2]A good alternative to DMF.[2]
Dichloromethane (DCM)CH₂Cl₂NonpolarGood for many Boc-protected amino acids.[2]Often used in mixtures for Fmoc chemistry.[3]

Logical Relationships in Solubility Troubleshooting

The following diagram illustrates the interconnected factors influencing the solubility of protected amino acids like this compound.

G cluster_1 Factors Influencing Solubility Solute Solute Properties (this compound) - Protecting groups - Side chain hydrophobicity - Crystal lattice energy Outcome Solubility Outcome Solute->Outcome influences Solvent Solvent Properties (e.g., DMF) - Polarity - Purity - Viscosity Solvent->Outcome influences Conditions External Conditions - Temperature - Agitation (Stirring/Vortexing) - Sonication Conditions->Outcome influences

Sources

Side reactions associated with the cleavage of the OtBu group from H-D-Phg-Otbu HCl.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical deprotection step of the tert-butyl (OtBu) ester from D-phenylglycine tert-butyl ester hydrochloride (H-D-Phg-OtBu HCl). Our goal is to equip you with the foundational knowledge and practical protocols to navigate and mitigate the common side reactions associated with this process, ensuring the integrity and purity of your final product.

Section 1: Foundational Chemistry & Core Mechanism

This section addresses the fundamental principles governing the OtBu cleavage reaction. Understanding the "how" and "why" is the first step toward effective troubleshooting.

Q1: What is the primary mechanism for the acid-catalyzed cleavage of the OtBu group?

The cleavage of a tert-butyl ester is a classic example of an acid-catalyzed deprotection reaction. It proceeds through a unimolecular elimination mechanism (E1), which relies on the exceptional stability of the resulting tert-butyl carbocation.

The process unfolds in three key steps:

  • Protonation: The strong acid (commonly Trifluoroacetic Acid - TFA, or Hydrogen Chloride - HCl) protonates the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon.[1]

  • Carbocation Formation: The C-O bond cleaves, releasing the carboxylic acid and forming a highly stable tertiary carbocation (the tert-butyl cation). This is typically the rate-determining step.

  • Deprotonation/Trapping: The tert-butyl cation is then neutralized. In the absence of other nucleophiles, it will deprotonate to form isobutylene gas.[2][3] However, as we will discuss, this cation is the primary source of many undesirable side reactions.

Below is a diagram illustrating this core mechanism.

G cluster_0 OtBu Cleavage Mechanism (Acid-Catalyzed) A H-D-Phg-OtBu (Starting Material) B Protonated Ester Intermediate A->B + H⁺ (from TFA/HCl) C D-Phenylglycine (Desired Product) B->C Step 1: Cleavage D {tert-Butyl Cation|+ C(CH₃)₃} B->D Step 2: Cation Formation E Isobutylene (Volatile Byproduct) D->E Step 3: Deprotonation (- H⁺)

Caption: Acid-catalyzed cleavage of a tert-butyl ester.

Section 2: Troubleshooting Guide for Common Side Reactions

This is the core of our guide, addressing the specific issues you are most likely to encounter during your experiments.

Issue 1: Alkylation by the tert-Butyl Cation

A mass addition of +56 Da is the classic signature of tert-butylation . The tert-butyl carbocation (+C(CH₃)₃) generated during cleavage is a potent electrophile. Instead of harmlessly forming isobutylene, it can be "scavenged" by nucleophilic residues within your peptide sequence, leading to unwanted alkylation.[4][5]

Several amino acid side chains are particularly susceptible:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and readily alkylated.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[5]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[6]

Even the phenyl ring of your D-phenylglycine can, to a lesser extent, be a target for Friedel-Crafts alkylation under harsh conditions.

The key is to introduce a sacrificial nucleophile, known as a scavenger , into your cleavage cocktail. The scavenger's job is to trap the tert-butyl carbocation more efficiently than any residue in your peptide.[4][5] The choice and concentration of the scavenger are critical.

Here is a workflow to guide your selection of a cleavage cocktail:

G Start Start: Prepare for OtBu Cleavage CheckSeq Does my sequence contain Trp, Met, or Cys? Start->CheckSeq NoScav Use TFA / H₂O (95:5) Standard Cocktail CheckSeq->NoScav No YesScav Add Scavengers to Cocktail CheckSeq->YesScav Yes End Proceed to Cleavage Protocol NoScav->End CocktailA Recommended Cocktail: TFA / TIS / H₂O (95:2.5:2.5) or TFA / TIS / EDT (95:2.5:2.5) for multiple Cys/Met YesScav->CocktailA CocktailA->End

Caption: Decision tree for selecting a cleavage cocktail.

Different scavengers have different strengths. The ideal choice depends on the specific residues you need to protect.

ScavengerTarget Residue(s)Typical % (v/v)Mechanism & Considerations
Triisopropylsilane (TIS) Trp, general carbocations2.5 - 5%Mechanism: Reduces the tert-butyl cation via hydride transfer. Pros: Very effective, clean byproducts. Cons: Can reduce other functional groups if not used carefully.
Water (H₂O) Trp2.5 - 5%Mechanism: Traps cations to form tert-butanol. Pros: Readily available. Cons: Not sufficient for protecting Met or Cys. Can promote pyroglutamate formation from N-terminal Gln.[7]
1,2-Ethanedithiol (EDT) Met, Cys, Trp2.5%Mechanism: Thiol group acts as an excellent scavenger. Pros: Highly effective for sulfur-containing residues. Cons: Strong, unpleasant odor. Can lead to other thiol-related side products.
Thioanisole Trp, Met2.5 - 5%Mechanism: Aromatic thioether traps cations. Pros: Effective for protecting against sulfonation of Trp. Cons: Can be difficult to remove during workup.

Data synthesized from common laboratory practices and literature sources.[4][6][7]

Issue 2: Racemization of D-Phenylglycine

Phenylglycine is notoriously prone to racemization because its α-proton (the hydrogen attached to the chiral carbon) is relatively acidic.[8] This is due to the stabilizing effect of both the adjacent phenyl ring and the carbonyl group on the resulting carbanion intermediate. While often associated with the basic conditions of Fmoc-group removal, the acidic conditions of cleavage can also promote enolization, leading to a loss of stereochemical integrity.[9]

The extent of racemization is often a function of reaction time and temperature. Harsher conditions, while ensuring complete deprotection, can increase the rate of epimerization.

Key Strategies to Minimize Racemization:

  • Lower the Temperature: Perform the cleavage reaction at a reduced temperature (e.g., 0-4 °C in an ice bath) before allowing it to slowly warm to room temperature.[6]

  • Optimize Reaction Time: Do not extend the cleavage time unnecessarily. It is crucial to find the minimum time required for complete deprotection. A time-course study (e.g., analyzing aliquots at 30, 60, 90, and 120 minutes) is highly recommended for sensitive sequences.[7]

  • Use the Mildest Effective Acid: While TFA is standard, for extremely sensitive substrates, exploring milder Lewis acids like Zinc Bromide (ZnBr₂) in DCM could be an option, though this requires significant protocol redevelopment.[10][11]

Issue 3: Incomplete Cleavage

Incomplete cleavage is a common issue that can stem from several factors.

CauseTroubleshooting ActionRationale
Insufficient Acid Ensure a sufficient volume of the cleavage cocktail is used, typically 10-20 mL per gram of resin.[4]The acid is a reagent, and a large excess is required to drive the reaction and protonate all necessary sites.
Inadequate Reaction Time Increase the reaction time in increments (e.g., from 1.5h to 2.5h) and monitor by LC-MS.Some sequences, particularly those that are sterically hindered or aggregated, require longer exposure to the acid for complete deprotection.[12]
Low Temperature While low temperatures reduce side reactions, they also slow the desired reaction. Ensure the reaction is stirred at room temperature for the majority of the cleavage time.The cleavage reaction has an activation energy barrier that must be overcome. Room temperature provides sufficient thermal energy for most cases.
Poor Resin Swelling Ensure the peptide-resin is well-swollen in a suitable solvent like DCM before adding the cleavage cocktail.The reagents must be able to penetrate the resin beads to access the peptide chains. Poor swelling limits accessibility.
Section 3: Recommended Experimental Protocols
Protocol 1: Standard TFA-Mediated Cleavage & Deprotection

This protocol is a robust starting point for most sequences containing H-D-Phg-OtBu.

  • Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Pre-swelling: Add dichloromethane (DCM, ~2 mL) and gently agitate for 20 minutes to swell the resin.

  • Cleavage Cocktail Preparation: In a separate vial, prepare the cleavage cocktail. For a sequence containing Trp or Met, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Prepare at least 10 mL per gram of resin. Cool the cocktail in an ice bath for 5 minutes.

  • Reaction: Drain the DCM from the resin. Add the pre-chilled cleavage cocktail to the resin.

  • Incubation: Stopper the vessel and allow the reaction to proceed for 1.5 - 2 hours at room temperature with occasional swirling.[7]

  • Peptide Precipitation: Filter the TFA solution away from the resin beads into a cold centrifuge tube containing ~10x the volume of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and organic byproducts.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Re-dissolve a small amount of the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) for LC-MS and HPLC analysis.

Protocol 2: Analytical Workflow for Quality Control

A robust analytical method is non-negotiable for diagnosing issues.

  • Instrumentation: Use a Reverse-Phase HPLC (RP-HPLC) system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column: A C18 column is standard for peptide analysis.

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient from ~5% B to 95% B over 20-30 minutes.

  • Detection:

    • UV Detector: Monitor at 214 nm and 280 nm. The phenylglycine residue will absorb at 214 nm.

    • MS Detector: Scan a relevant mass range to identify the molecular weights of your desired product, any remaining starting material, and potential +56 Da side products.

  • Chiral Analysis: If racemization is suspected, use a chiral HPLC column and method to separate the D-Phg and L-Phg containing diastereomers.

References
  • S. A. K. Al-Absari, et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • StackExchange Chemistry. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]

  • Mondal, D., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. [Link]

  • V. V. S. Rajan, et al. (2016). Protection Reactions. Wiley-VCH. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Toth, G. K., et al. (2013). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Journal of Peptide Science. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Subiros-Funosas, R., et al. (2009). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Schimming, D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • Google Patents. CN1015174B - Mfg. process for l-phenylglycine.

Sources

Technical Support Center: Optimizing Coupling Reactions with H-D-Phg-Otbu HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving H-D-Phg-Otbu HCl (D-Phenylglycine tert-butyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically hindered amino acid derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for slow or incomplete coupling reactions with this compound?

The primary cause is steric hindrance. The combination of the bulky phenyl group on the α-carbon and the tert-butyl (OtBu) ester creates significant spatial obstruction.[1] This bulkiness physically impedes the approach of the activated carboxylic acid to the amine, slowing down the formation of the peptide bond compared to less hindered amino acids like alanine or glycine.[1][2]

Q2: My initial coupling attempt failed. What is the first parameter I should adjust?

Before modifying multiple parameters, the most impactful first step is to re-evaluate your coupling reagent . For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC, even with additives, may be insufficient. Switching to a more potent uronium or phosphonium salt-based reagent is the recommended first-line strategy.[1] Reagents like HATU, HBTU, or COMU are specifically designed to overcome such challenges by forming highly reactive activated esters.[3][4]

Q3: How critical is the choice of base, and how much should I use?

The choice and stoichiometry of the base are critical for two main reasons:

  • Neutralization: this compound is a hydrochloride salt. At least one equivalent of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is required to liberate the free amine for the coupling reaction.[3][5]

  • Preventing Racemization: The basicity of the amine can influence the rate of racemization.[6][7] While a sufficient amount of base is necessary, a large excess, particularly of a strong base like DIPEA, can increase the risk of epimerization, especially at elevated temperatures.[6][7] For uronium/phosphonium salt reactions (e.g., HBTU, HATU), a common starting point is 2-3 equivalents of base. Weaker bases like NMM (pKa ~7.4) or 2,4,6-collidine are sometimes preferred over the stronger DIPEA (pKa ~10.1) to minimize racemization risk.[3][6]

Troubleshooting Guide: Sluggish & Incomplete Reactions

A positive Kaiser test or LC-MS analysis showing significant unreacted starting material indicates an incomplete coupling. The following guide provides a logical workflow to diagnose and resolve this issue.

TroubleshootingWorkflow start Problem: Incomplete Coupling reagent Step 1: Evaluate Coupling Reagent start->reagent Is your reagent potent enough? conditions Step 2: Optimize Reaction Conditions reagent->conditions Using HATU/HCTU/COMU? Still slow? reagent_detail Use high-potency uronium/phosphonium salts: HATU, HCTU, COMU, PyBOP. Avoid EDC/DCC for hindered couplings. reagent->reagent_detail double_couple Step 3: Implement Advanced Protocols conditions->double_couple Optimized T, Time & Solvent? Still incomplete? conditions_detail Increase Time (-> 24h) Increase Temp (RT -> 40°C, cautiously) Switch Solvent (DMF -> NMP or add DMSO) conditions->conditions_detail outcome Outcome: Improved Coupling Efficiency double_couple->outcome double_couple_detail Perform a 'Double Coupling': After initial coupling, drain and add a fresh solution of activated acid. double_couple->double_couple_detail

Caption: Troubleshooting workflow for incomplete coupling reactions.

Issue: My reaction with this compound is not going to completion.

Possible Cause 1: Insufficient Activating Agent Potency

  • Expert Insight: The reactivity of the activated ester intermediate is paramount. Carbodiimides like EDC form an O-acylisourea intermediate, which can be less reactive and prone to rearranging into an unreactive N-acylurea, especially at higher temperatures.[3] Uronium/aminium reagents like HATU and HBTU generate more reactive OBt- or OAt-esters, which are more effective at acylating sterically hindered amines.[8] COMU, an oxymabased reagent, is noted for its high efficiency, reduced allergenic potential compared to HBTU/HATU, and excellent solubility.[3]

  • Recommended Action: Switch to a more potent coupling reagent.

Coupling Reagent ClassExamplesSuitability for this compoundRationale
Carbodiimides EDC, DCC, DICLowLower reactivity; prone to side reactions like N-acylurea formation.[3]
Phosphonium Salts PyBOP, PyAOPHighForms highly reactive esters. Does not cause guanidinylation side reactions.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMUVery HighForms highly reactive activated esters. HATU and HCTU are generally more reactive than HBTU.[4]

Possible Cause 2: Suboptimal Reaction Conditions (Time, Temperature, Solvent)

  • Expert Insight: Kinetics are governed by more than just reagents. For hindered systems, providing sufficient time and overcoming the activation energy barrier is crucial.

    • Time: Standard 2-4 hour coupling times may be insufficient. Extending the reaction time allows more opportunities for the sterically hindered molecules to achieve the correct orientation for reaction.

    • Temperature: While reactions are often started at 0°C to minimize racemization, sluggish couplings benefit from being warmed to room temperature (20-25°C) or even gently heated to 30-40°C.[1][9] This increases molecular kinetic energy but must be balanced against the increased risk of side reactions.[9]

    • Solvent: The solvent must fully solvate the peptide chain to ensure the reactive sites are accessible.[10] If peptide aggregation occurs, which is common with hydrophobic residues, the reaction will stall.[11][12] N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) for many aggregating sequences.[1][11] Adding chaotropic salts or co-solvents like DMSO can also disrupt secondary structures and improve reaction rates.[11][13]

  • Recommended Action: Systematically optimize the reaction conditions.

    Experimental Protocol: Temperature & Time Optimization

    • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous NMP.

    • Activation: Add DIPEA (2.5 eq) and stir for 2-5 minutes.

    • Coupling: Add a solution of this compound (1.2 eq) in NMP to the activated mixture.

    • Reaction: Stir the reaction at room temperature for 8 hours.

    • Monitoring: Monitor progress by LC-MS. If less than 95% conversion is observed, consider the following tiered approach:

      • Tier 1: Extend the reaction time to 24 hours at room temperature.

      • Tier 2: If still incomplete, warm the reaction to 40°C for an additional 4-6 hours, monitoring for any side product formation.

Possible Cause 3: On-Resin Aggregation (Solid-Phase Synthesis)

  • Expert Insight: In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain can fold and aggregate on the resin support, physically blocking the N-terminus.[11] This is particularly problematic for hydrophobic sequences.[12][14] D-Phenylglycine contributes to this hydrophobicity. Signs of aggregation include the resin failing to swell properly or shrinking during synthesis.[11]

  • Recommended Action: Employ aggregation-disrupting techniques.

    • Switch Solvent: Change the primary solvent from DMF to NMP or use a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1).[14]

    • Incorporate Additives: Add chaotropic salts like LiCl (0.8 M) to the coupling mixture to disrupt hydrogen bonding.

    • Microwave Assistance: Use of microwave-assisted synthesis can accelerate coupling and help overcome aggregation by providing energy to disrupt intermolecular interactions.[11][12]

Advanced Troubleshooting: The "Double Coupling" Protocol

When a single coupling, even with optimized reagents and conditions, is insufficient, a "double coupling" is a highly effective strategy to drive the reaction to completion.

DoubleCoupling start Start: Incomplete Coupling (Positive Kaiser Test) step1 Step 1: Perform Initial Coupling (e.g., 2-4 hours) start->step1 step2 Step 2: Drain & Wash Resin step1->step2 step3 Step 3: Prepare Fresh Reagents step2->step3 step4 Step 4: Perform Second Coupling (e.g., 2-4 hours) step3->step4 end_node Result: Forced to Completion (Negative Kaiser Test) step4->end_node

Caption: Workflow for the double coupling protocol.

Protocol: Double Coupling for SPPS

  • Perform the initial coupling of your activated carboxylic acid to the resin-bound amine containing this compound for 2-4 hours.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF or NMP (3-5 times) to remove byproducts and unreacted reagents.

  • Prepare a fresh solution of the activated N-protected amino acid using your chosen coupling reagent (e.g., HATU/DIPEA).

  • Add this fresh solution to the resin and allow the second coupling to proceed for another 2-4 hours.[9]

  • Wash the resin and perform a Kaiser test to confirm the absence of free amines.

Rationale: The first coupling reacts with the most accessible sites. The wash step removes byproducts that might inhibit the reaction. The second, fresh charge of highly reactive activated ester provides a high concentration gradient to force the remaining, more sterically hindered sites to react.[9]

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Vertex AI.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (n.d.). ACS Publications.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). BOC Sciences.
  • Epimerisation in Peptide Synthesis. (2022). PubMed Central (PMC).
  • Stirring Peptide Synthesis to a New Level of Efficiency. (n.d.). ChemRxiv.
  • Quality by design of solid‐phase peptide/protein coupling reaction via mechanistic reaction kinetics modeling approach. (2024). ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BOC Sciences.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). BOC Sciences.
  • Technical Support Center: H-D-Ala-OtBu.HCl Coupling Reactions. (n.d.). BenchChem.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
  • Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling. (n.d.). BenchChem.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PubMed Central (PMC).
  • Coupling Reagents. (n.d.). Aapptec.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • How to Optimize Peptide Synthesis?. (n.d.). BOC Sciences.
  • Mastering Peptide Synthesis: A Guide to Coupling Reagents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PubMed Central (PMC).
  • Application Notes and Protocols: H-D-Ala-OtBu.HCl Reaction with HBTU Coupling Reagent. (n.d.). BenchChem.
  • Low yield in peptide synthesis with H-D-Ala-OtBu.HCl. (n.d.). BenchChem.
  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. (2023). Peptide Science.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.

Sources

Technical Support Center: tert-Butyl (OtBu) Protecting Group Management

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and professionals engaged in complex organic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of the tert-butyl (OtBu) ester protecting group. Our goal is to equip you with the technical knowledge to diagnose and resolve challenges, ensuring the efficiency and success of your synthetic routes.

Troubleshooting Guide: Incomplete OtBu Deprotection

This section addresses specific experimental failures related to the incomplete removal of the OtBu protecting group.

Question 1: My OtBu deprotection is incomplete, even with a large excess of trifluoroacetic acid (TFA). What are the likely causes and how can I fix it?

Incomplete cleavage of an OtBu ester, despite using standard protocols with high concentrations of TFA, is a common yet frustrating issue. The root cause often lies in a combination of factors beyond simple acid concentration.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration for a Resistant Substrate: While a 20-50% (v/v) TFA solution in dichloromethane (DCM) is a standard starting point, some substrates are inherently more resistant to cleavage.[1][2] This can be due to electronic effects or steric hindrance around the ester linkage.

    • Solution: Increase the TFA concentration, even up to 95-100% (neat TFA), for recalcitrant substrates.[2] Extending the reaction time is also a crucial parameter to adjust.[2] It is imperative to monitor the reaction's progress by Thin Layer Chromatography (TLC) or, more accurately, by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[2]

  • Steric Hindrance: The three-dimensional structure of your molecule can physically block the acid from accessing the ester's carbonyl oxygen for protonation.[3] This is particularly common in complex, polycyclic systems or sterically crowded regions of a peptide.[4]

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this must be done cautiously as higher temperatures can promote side reactions.[5] Alternatively, switching to a less sterically demanding Lewis acid, such as Zinc Bromide (ZnBr₂), might offer a more effective solution for certain substrates.[6][7]

  • Presence of Excess Water: While a small amount of water can act as a scavenger for the liberated tert-butyl cation, an excessive amount will dilute the acid and reduce its effective concentration, thereby slowing down or stalling the deprotection.[2][8]

    • Solution: Always use anhydrous solvents for preparing the cleavage cocktail to minimize water content.[2]

  • Inadequate Reaction Time or Temperature: OtBu deprotection is not always instantaneous. These reactions are typically conducted at room temperature (20-25°C), and lower temperatures will significantly decrease the reaction rate.[2]

    • Solution: First, ensure the reaction is running at an appropriate room temperature. If cleavage is still slow, extend the reaction time from the standard 1-2 hours up to 4 hours or more, with careful monitoring.[1][4] For particularly stubborn cases, a modest increase in temperature (e.g., to 30-40°C) can be beneficial, but this should be evaluated for potential degradation of the target molecule.[5]

Frequently Asked Questions (FAQs)

This section covers broader questions about OtBu deprotection strategies and the underlying chemical principles.

Question 2: What is the mechanism of acid-catalyzed OtBu deprotection and why is it so common?

The popularity of the OtBu protecting group stems from its high stability in a wide range of chemical conditions, including basic and nucleophilic environments, coupled with its clean and facile removal under acidic conditions.[6]

The deprotection mechanism is an acid-catalyzed elimination reaction.[6]

  • Protonation: A strong acid, like TFA, protonates the ester's carbonyl oxygen.[6]

  • Carbocation Formation: The C-O bond cleaves, releasing the carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation.[9]

  • Cation Quenching: The highly reactive tert-butyl cation is then neutralized. It can be deprotonated to form isobutylene gas, or it can be trapped by a nucleophilic "scavenger" present in the reaction mixture.[9][10]

The stability of the resulting tert-butyl cation is a key thermodynamic driving force for this reaction.[1]

OtBu Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Cation Fate Start R-CO-O-tBu Protonated R-C(=O+H)-O-tBu Start->Protonated + H+ (from TFA) Acid R-COOH Cation tBu+ Protonated_ref->Acid Protonated_ref->Cation Isobutylene Isobutylene (gas) Cation_ref->Isobutylene - H+ Trapped Scavenger-tBu Cation_ref->Trapped + Scavenger

Caption: Acid-catalyzed cleavage of the OtBu ester.

Question 3: What are scavengers and why are they critical during OtBu removal?

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap the electrophilic tert-butyl cations generated during deprotection.[11] Without effective scavengers, these reactive carbocations can cause significant side reactions, most notably the alkylation of sensitive functional groups within your molecule.[4][8]

This side reaction, known as tert-butylation, is particularly problematic for electron-rich amino acid residues such as:

  • Tryptophan (Trp): Alkylation of the indole ring.[12]

  • Cysteine (Cys): S-alkylation leading to S-tert-butylated Cys residues.[13][14]

  • Methionine (Met): S-alkylation.[12]

  • Tyrosine (Tyr): O-alkylation of the phenol group.[11]

The addition of a scavenger provides a sacrificial nucleophile that preferentially reacts with the tert-butyl cation, preventing the modification of your target molecule.[15]

Question 4: How do I choose the right scavenger or scavenger cocktail?

The optimal scavenger choice is dictated by the composition of your molecule, particularly in peptide synthesis. A multi-component "cocktail" is often the most robust solution.[4]

ScavengerTarget Residue(s) / PurposeCommon Concentration (v/v)Reference(s)
Triisopropylsilane (TIS) Excellent for Tryptophan. General purpose carbocation scavenger.2.5% - 5%[4][15]
Water (H₂O) General purpose scavenger.2.5% - 5%[2][15]
1,2-Ethanedithiol (EDT) Essential for Cysteine-containing peptides to prevent S-tert-butylation.2.5%[11][12]
Thioanisole Effective for Cysteine and Methionine. Can suppress methionine oxidation.5% - 10%[13][15]
Phenol Used for Tyrosine.5%[11]

A widely used general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[16] For complex peptides rich in sensitive residues, a more potent mixture like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[11]

Troubleshooting_Workflow Start Incomplete OtBu Removal? Check_Conditions Verify Standard Conditions (TFA/DCM, 2-4h, RT) Start->Check_Conditions Monitor Monitor by HPLC/LC-MS Check_Conditions->Monitor Increase_TFA Increase TFA Conc. (up to 95-100%) Monitor->Increase_TFA No / Slow Progress Check_Side_Products Side Products Observed? Monitor->Check_Side_Products Reaction Complete Extend_Time Extend Reaction Time (>4h) Increase_TFA->Extend_Time Increase_Temp Increase Temperature (e.g., to 40°C) Extend_Time->Increase_Temp Increase_Temp->Monitor Increase_Temp->Check_Side_Products Still Incomplete Add_Scavengers Add/Optimize Scavenger Cocktail (TIS, EDT, etc.) Check_Side_Products->Add_Scavengers Yes Consider_Alternative Consider Alternative Methods (e.g., ZnBr2, Phosphoric Acid) Check_Side_Products->Consider_Alternative Yes Success Complete Deprotection Check_Side_Products->Success No Add_Scavengers->Success Consider_Alternative->Success

Caption: Troubleshooting workflow for incomplete OtBu cleavage.

Experimental Protocols

Protocol 1: Standard TFA-Mediated OtBu Cleavage in Solution

This protocol outlines a general method for the deprotection of an OtBu-protected compound in a solution phase.

Materials:

  • OtBu-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Scavenger(s) as required (e.g., TIS, EDT)

  • Nitrogen or Argon source

  • Rotary evaporator

  • Cold diethyl ether (for precipitation)

Procedure:

  • Reaction Setup: Dissolve the OtBu-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).[6]

  • Add Scavengers: Add the appropriate scavenger(s) to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Initiate Cleavage: Cool the solution to 0°C in an ice bath. Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C).[6]

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., 30, 60, 120 minutes), quenching them in a basic solution (like pyridine in methanol), and analyzing by TLC or LC-MS.[1][2]

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the solvent and excess TFA.[16] Co-evaporation with toluene can help remove residual TFA.

  • Purification: The crude product can be purified by precipitation from cold diethyl ether, crystallization, or column chromatography on silica gel.[16][17]

Protocol 2: Monitoring Reaction Progress by HPLC

Accurate monitoring is key to avoiding incomplete reactions or unnecessary exposure to harsh acidic conditions.[1]

Procedure:

  • Aliquoting: At designated time points (e.g., t = 0, 15 min, 30 min, 1h, 2h), use a calibrated micropipette to withdraw a small, precise aliquot (e.g., 10 µL) from the reaction mixture.[1]

  • Quenching: Immediately inject the aliquot into a vial containing a predetermined volume of a quenching solvent (e.g., 1 mL of methanol or a basic buffer) to instantly stop the deprotection reaction.[1]

  • Dilution: Further dilute the quenched sample with the HPLC mobile phase to a concentration suitable for analysis.

  • Injection & Analysis: Inject the prepared sample onto a suitable HPLC system (e.g., reverse-phase C18 column) equipped with a UV detector.

  • Data Interpretation: Analyze the chromatograms to quantify the disappearance of the starting material peak and the appearance of the product peak over time.[1] This allows for precise determination of when the reaction has reached completion.

References

  • BenchChem. (2025). Experimental setup for monitoring t-butyl ester cleavage by HPLC.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the OtBu Ester Group.
  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • Ghosh, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Z-Thr(tBu)-OtBu.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups.
  • BenchChem. (2025). impact of scavengers on Trt group removal and side reactions.
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
  • BenchChem. (2025).
  • Lattwein, M., et al. (2020). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. ChemPhysChem.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry.
  • Khan Academy. (2013). Steric hindrance.

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Impact of scavengers on the stability of H-D-Phg-Otbu HCl during cleavage.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed cleavage of H-D-Phg-Otbu HCl (D-Phenylglycine tert-butyl ester hydrochloride). Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the stability and purity of your final product by effectively managing the impact of scavengers.

Introduction: The Critical Nature of Otbu Deprotection

D-Phenylglycine (D-Phg) is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins and cephalosporins. The tert-butyl (Otbu) ester is a frequently used protecting group for its carboxylic acid moiety due to its stability in various conditions. However, the final deprotection step—typically an acid-catalyzed cleavage using Trifluoroacetic Acid (TFA)—is a critical juncture where product stability can be compromised. During this process, highly reactive tert-butyl cations are liberated, which can lead to unwanted side reactions if not properly managed.[1][2] This guide focuses on the strategic use of scavengers to neutralize these reactive species and ensure a high-purity yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and foundational concepts in a direct question-and-answer format.

Q1: What is the fundamental mechanism of TFA-mediated Otbu cleavage and why are scavengers essential?

A: The cleavage of a tert-butyl ester with Trifluoroacetic Acid (TFA) is an acid-catalyzed process.[3] First, the ester's carbonyl oxygen is protonated by TFA, making it a better leaving group. Subsequently, the stable tertiary carbocation, the tert-butyl cation (tBu+), is eliminated, which is often accompanied by the release of isobutylene gas.[4][5][6][7]

Scavengers are absolutely essential because the liberated tert-butyl cation is a potent electrophile.[1] In the absence of scavengers, this cation will readily alkylate any available nucleophiles in the reaction mixture. This can include the starting material, the desired product, or other sensitive amino acid residues if H-D-Phg-Otbu is part of a larger peptide.[2][8][9] The primary role of a scavenger is to trap these cations, preventing undesired side reactions.[10][11]

TFA_Cleavage_Mechanism cluster_0 TFA-Mediated Cleavage Start H-D-Phg-Otbu Protonation Protonation of Carbonyl by TFA (H⁺) Start->Protonation Elimination Elimination of tert-Butyl Cation (tBu⁺) Protonation->Elimination Product Deprotected Product (H-D-Phg-OH) Elimination->Product tBu_Cation Reactive tBu⁺ Cation Elimination->tBu_Cation

Caption: General mechanism for the acid-catalyzed cleavage of a tert-butyl ester.

Q2: After cleavage, my product is impure. Mass spectrometry shows a significant peak at [M+56]. What is this impurity?

A: An unexpected mass increase of 56 Da is the classic signature of S-tert-butylation or, in simpler cases, re-alkylation of the product by a tert-butyl group.[12] This occurs when the highly reactive tert-butyl cation, generated during cleavage, reacts with a nucleophilic site on your molecule. If your H-D-Phg-Otbu is part of a larger peptide, common targets for this side reaction are the side chains of Cysteine, Methionine, Tryptophan, and Tyrosine.[8][9]

Solution: This problem indicates that your scavenger cocktail is insufficient to trap all the generated tBu+ cations. The most effective solution is to include or increase the concentration of scavengers specifically designed to capture these species. Triisopropylsilane (TIS) and water are highly effective for this purpose.[8][10][13]

Scavenger_Role cluster_unwanted Unscavenged Pathway cluster_wanted Scavenged Pathway tBu_Cation tBu⁺ Cation Generated Side_Reaction Alkylation of Nucleophile (e.g., Trp, Cys, Met) tBu_Cation->Side_Reaction No / Ineffective Scavenger Scavenging Reaction with Scavenger (e.g., TIS, H₂O) tBu_Cation->Scavenging Effective Scavenger Side_Product Side Product (Mass +56 Da) Side_Reaction->Side_Product Neutral_Product Neutralized Byproduct (e.g., t-butanol, isobutane) Scavenging->Neutral_Product

Caption: The dual fate of the tert-butyl cation during cleavage.

Q3: Which scavenger cocktail should I use for cleaving this compound?

A: The choice of scavenger cocktail depends on whether you are cleaving the isolated amino acid or a larger peptide containing other sensitive residues.

  • For isolated this compound: A simple cocktail is usually sufficient as the primary concern is preventing re-alkylation. A mixture of TFA/Water/TIS (95:2.5:2.5 v/v/v) is an excellent starting point.[9] Water acts as a scavenger for t-butyl cations, and TIS is a very efficient cation trap.[10][13]

  • For a peptide containing H-D-Phg-Otbu and other sensitive residues (Trp, Met, Cys, Arg): A more robust cocktail is required. "Reagent K" is a powerful, well-established mixture designed to suppress a wide variety of side reactions.[14][15]

Reagent CocktailComposition (v/v/w)Primary ApplicationKey Considerations
Standard (TFA/H₂O/TIS) 95% TFA / 2.5% H₂O / 2.5% TISPeptides without Trp, Met, or Cys.[9]Good general-purpose cocktail. TIS is highly effective against tBu+ cations.[10]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIS"Odorless" option for peptides with Tyr or Trp.[16]Avoids the use of malodorous thiols. Phenol protects Tyr and Trp.[10][16]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTComplex peptides with multiple sensitive residues (Cys, Met, Trp, Arg).[14][15]Highly effective but contains toxic and malodorous components (EDT, Thioanisole).[17]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisolePeptides containing Arg(Pbf/Pmc) protecting groups.[18]Thioanisole aids in the removal of sulfonyl protecting groups from Arginine.[10][18]

Experimental Protocols & Workflow

Protocol 1: Standard Cleavage of this compound

This protocol is optimized for the deprotection of the standalone amino acid ester.

  • Preparation: Ensure the starting material, this compound, is dry.

  • Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v) . For every 100 mg of starting material, plan to use 2 mL of the cocktail.

  • Reaction: Dissolve the this compound in the cleavage cocktail. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS if desired.

  • Work-up (Precipitation):

    • Reduce the volume of the TFA solution under a gentle stream of nitrogen until it becomes oily.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold (4 °C) methyl tert-butyl ether (MTBE) or diethyl ether (10x the volume of the TFA solution).

    • A white precipitate of the deprotected product (H-D-Phg-OH as a TFA salt) should form.

  • Isolation:

    • Centrifuge the suspension to pellet the solid product.

    • Carefully decant the ether.

    • Wash the pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups.[17]

    • Dry the final product under a high vacuum.

Troubleshooting Workflow

If you encounter issues such as low purity or incomplete reactions, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Start: Analyze Crude Product (LC-MS) Check_Purity Is Purity >90%? Start->Check_Purity Success Success: Proceed to Purification/Lyophilization Check_Purity->Success Yes Check_Mass Identify Impurities by Mass Check_Purity->Check_Mass No Mass_Plus_56 Major Impurity at [M+56]? Check_Mass->Mass_Plus_56 Incomplete_Reaction Starting Material Present? Mass_Plus_56->Incomplete_Reaction No Action_Scavenger Root Cause: Ineffective Scavenging Action: 1. Increase TIS to 5%. 2. Use Reagent K for complex peptides. Mass_Plus_56->Action_Scavenger Yes Other_Impurity Other Impurities Observed Incomplete_Reaction->Other_Impurity No Action_Time Root Cause: Incomplete Cleavage Action: 1. Increase reaction time to 3-4 hours. 2. Ensure TFA is >95% concentration. Incomplete_Reaction->Action_Time Yes Action_Consult Root Cause: Sequence-Specific Issue Action: Consult literature for similar sequences. Consider alternative protecting groups. Other_Impurity->Action_Consult

Caption: A step-by-step workflow for troubleshooting common cleavage issues.

References

  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • BenchChem. (n.d.). An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
  • SelectScience. (2018, December 4). Peptide Cleavage and Protected Cleavage Procedures.
  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • ECHEMI. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • ResearchGate. (2020, November 3). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1167: Low Odor Cleavage Cocktail (Reagent L).
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168: Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R).
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(69), 40363-40370.
  • BenchChem. (n.d.). Technical Support Center: Selection of Scavengers for TFA Cleavage of Cysteine-Containing Peptides.
  • Kumar, V., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1157-1166.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
  • Kumar, V., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • LookChem. (n.d.). Cas 65715-93-7, this compound.
  • Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.
  • Palladino, P., & Stetsenko, D.A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346-6349.
  • BLD Pharm. (n.d.). H-Phg-OtBu.HCl.
  • Chemicalbook. (n.d.). H-D-PHG-OTBU·HCL, D-PHENYLGLYCINE T-BUTYL ESTER HYDROCHLORIDE.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • ChemicalBook. (2025, September 25). This compound | 65715-93-7.
  • de la Torre, B. G., & Albericio, F. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.
  • Song, Z., et al. (2021). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Cleavage of the OtBu Ester Group.
  • Pragmetis. (n.d.). H-Phg-OtBu.HCl.
  • ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Asp(OtBu).

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Technical Support Center: Minimizing Epimerization of D-Phenylglycine During Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing a critical challenge in solid-phase peptide synthesis (SPPS): the epimerization of D-phenylglycine (D-Phg). The structural integrity of peptides is paramount for their biological activity, and the unwanted inversion of stereochemistry at the α-carbon of D-Phg to its L-epimer can lead to significant impurities, complicating purification and compromising the final product's efficacy and safety.[1][2][3] Phenylglycine is particularly susceptible to this side reaction due to the electronic stabilization of the carbanion intermediate by the adjacent phenyl ring.[4][5]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain the stereochemical purity of your D-phenylglycine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a problem for D-phenylglycine in SPPS?

A1: Epimerization is a chemical process where one stereocenter of a molecule with multiple stereocenters inverts its configuration. In the context of D-phenylglycine, this means its conversion to L-phenylglycine during the synthesis process. This results in a diastereomeric peptide impurity that often has very similar physical properties to the target peptide, making it difficult to separate by standard purification techniques like reverse-phase HPLC.[2][3] The presence of this impurity can drastically alter the peptide's three-dimensional structure, receptor binding, and overall biological function.[3]

Q2: What is the primary chemical mechanism behind D-phenylglycine epimerization in SPPS?

A2: The primary mechanism involves the abstraction of the α-proton (the hydrogen atom on the chiral carbon) of the activated amino acid by a base.[1][4] This is particularly problematic during the coupling step. The process can occur via two main pathways:

  • Direct Enolization: A base directly removes the acidic α-proton from the activated carboxyl group, forming a planar enolate intermediate. Re-protonation can then occur from either face, leading to a mixture of D and L configurations.[4][6]

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. This ring system is readily tautomerized to its aromatic isomer in the presence of a base, which also leads to a loss of stereochemical information at the α-carbon.[1][4][6]

The phenyl ring of phenylglycine stabilizes the planar enolate intermediate through resonance, making the α-proton more acidic and thus more susceptible to abstraction compared to many other amino acids.[4][5]

Q3: Which step in the Fmoc-SPPS cycle is most critical for D-phenylglycine epimerization?

A3: Extensive studies have shown that the base-catalyzed coupling step is the most critical point for D-phenylglycine epimerization.[2][7] While the basic conditions of Fmoc deprotection (e.g., using piperidine) can contribute to a lesser extent, the combination of carboxyl activation and the presence of a tertiary amine base during coupling creates the ideal environment for α-proton abstraction and subsequent loss of stereochemical integrity.[7][8][9]

Troubleshooting Guide: Strategies to Minimize D-Phenylglycine Epimerization

This section provides detailed solutions to common problems encountered during the synthesis of D-Phg-containing peptides.

Issue 1: High levels of L-Phg diastereomer detected after synthesis using standard coupling protocols (e.g., HATU/DIPEA).
Root Cause Analysis:

The combination of a potent uronium/aminium salt activator like HATU and a strong, sterically unhindered base like N,N-diisopropylethylamine (DIPEA) creates highly basic conditions that promote rapid α-proton abstraction from the activated D-Phg.[7]

Solutions & Protocols:

1. Optimize the Base Selection: The choice of base is arguably the most critical factor. Replace strong, non-nucleophilic bases with weaker or more sterically hindered alternatives.

  • Recommended Bases:

    • 2,4,6-Trimethylpyridine (TMP, Collidine): Its steric bulk around the nitrogen atom hinders its ability to abstract the α-proton, significantly reducing epimerization.[7][10][11]

    • 2,6-Dimethylpyridine (DMP, Lutidine): Offers a similar steric advantage to TMP.[7]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA that can also reduce epimerization, although TMP and DMP are often more effective.[6][10]

2. Select an Appropriate Coupling Reagent: Certain coupling reagents are inherently less prone to causing epimerization.

  • Recommended Reagents:

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that has shown excellent performance in suppressing Phg racemization, especially when paired with TMP or DMP.[7]

    • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): A phosphonium-based reagent known for its remarkable resistance to racemization, making it an excellent choice for sensitive residues like D-Phg.[6][7]

    • Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure® or HOBt (Hydroxybenzotriazole) can also be effective. The additive forms a reactive ester that is less prone to oxazolone formation.[1][6][10]

Comparative Data: Effect of Coupling Reagent and Base on Epimerization
Coupling ReagentBase% Correct Diastereomer (D-Phg)Reference
HATUDIPEA~70-85%[7]
HATUTMP93%[7]
COMUDIPEA92%[7]
COMU TMP >98% [7]
DEPBT TMP ~100% [7]

Note: Percentages are approximate and can vary based on the specific peptide sequence and reaction conditions.

Recommended Experimental Protocol: Minimized Epimerization Coupling

This protocol is optimized for coupling Fmoc-D-Phg-OH onto a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in high-purity DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation (in a separate vessel):

    • Dissolve Fmoc-D-Phg-OH (3 eq.) and COMU (3 eq.) in DMF.

  • Coupling Reaction:

    • Add 2,4,6-Trimethylpyridine (TMP) (4 eq.) to the swollen peptide-resin.

    • Immediately add the pre-mixed activation solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Post-Coupling:

    • Drain the reaction vessel.

    • Wash the resin extensively with DMF to remove excess reagents and byproducts.

    • Perform a Kaiser test to confirm reaction completion.

Issue 2: Epimerization is still observed even after optimizing the coupling step.
Root Cause Analysis:

While the coupling step is the primary source of epimerization, prolonged exposure to the base used for Fmoc deprotection can also contribute, especially under harsh conditions (e.g., elevated temperatures or with very strong bases like DBU).[7][8]

Solutions & Protocols:
  • Minimize Deprotection Time: Ensure that the Fmoc deprotection steps are not unnecessarily long. For most standard resins, two treatments (e.g., 5 minutes followed by 10 minutes) with 20% piperidine in DMF are sufficient.[7]

  • Avoid High Temperatures: Unless specifically required for a difficult sequence, avoid using elevated temperatures (microwave or conventional heating) during the D-Phg coupling and subsequent deprotection steps, as this can accelerate the rate of epimerization.[8][9]

  • Consider Alternative Solvents: While DMF is standard, some studies have explored greener solvents like anisole/N-octyl pyrrolidone (NOP) mixtures, which have shown low levels of racemization.[12] Dipropylene glycol dimethylether (DMM) has also been investigated as a green alternative.[13]

Visualizing the Epimerization Pathway and Mitigation Strategy

Epimerization_Pathway cluster_problem Epimerization Problem Activated_DPhg Activated Fmoc-D-Phg-OH Base Strong Base (e.g., DIPEA) Enolate Planar Enolate Intermediate L_Phg L-Phg Diastereomer (Impurity)

SPPS_Workflow start Start: Peptide-Resin (N-terminally deprotected) preactivate 1. Pre-activate Fmoc-D-Phg with COMU in DMF start->preactivate couple 3. Add activated D-Phg to resin for coupling preactivate->couple add_base 2. Add TMP base to resin add_base->couple wash 4. Wash resin with DMF couple->wash end End: D-Phg coupled peptide (Stereochemically pure) wash->end

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 22, 2026, from [Link]

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ismail, M. H., Taha, M., & Harun, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Elsawy, M. F., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(7), 437-442. [Link]

  • Ismail, M. H., Taha, M., & Harun, A. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved January 22, 2026, from [Link]

  • Elsawy, M. F., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2014). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Zhang, Y., Muthana, S., & Gildersleeve, J. C. (2012). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. The Journal of organic chemistry, 77(9), 4195–4205. [Link]

  • Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. [Link]

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Ismail, M. H., Taha, M., & Harun, A. (2023). Epimerisation in Peptide Synthesis. PubMed. Retrieved January 22, 2026, from [Link]

  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. (2024). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in the HPLC Analysis of H-D-Phg-Otbu HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of H-D-Phg-Otbu HCl (D-Phenylglycine tert-butyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal peak shape for this compound. As a basic amine-containing molecule, this compound presents specific challenges that require a systematic and well-understood approach to method development and troubleshooting. This document provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the analysis of this compound.

Q1: My peak for this compound is tailing severely. What is the most likely cause?

Peak tailing for a basic compound like this compound is most often caused by secondary interactions between the protonated amine group of your analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2][3] At a typical mid-range pH, silanol groups (Si-OH) can deprotonate to become negatively charged (Si-O⁻), which then strongly and non-ideally interact with the positively charged analyte, delaying its elution and causing a "tail".[4]

Quick Fixes to Try:

  • Lower the Mobile Phase pH: Adjust your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the residual silanol groups are fully protonated (neutral), minimizing the unwanted ionic interaction.[2][4]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly "end-capped" have fewer accessible silanol groups, significantly reducing the potential for these secondary interactions.[5][6] If you are using an older column (Type A silica), switching to a modern one may resolve the issue.[3]

Q2: My peak is fronting, not tailing. What does this indicate?

Peak fronting, where the peak's leading edge is sloped, is typically a symptom of column overload or sample solvent issues.[5][7]

  • Column Overload: You may be injecting too much sample mass onto the column.[8][9] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting earlier and causing the fronting shape.[8][10] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves and retention time slightly increases, overload is confirmed.[11]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 30% acetonitrile), it can cause the analyte to move too quickly at the column inlet, leading to band distortion and fronting.[12][13]

Q3: Can the way I prepare my sample cause poor peak shape?

Absolutely. The choice of injection solvent is critical. As a rule of thumb, the ideal injection solvent is the mobile phase itself.[14] Using a solvent with a higher elution strength than the mobile phase can lead to significant peak distortion, including fronting and broadening, because it creates a temporary, strong mobile phase environment at the column inlet that disrupts the partitioning process.[12][15][16]

Protocol: Quick Check for Injection Solvent Mismatch

  • Prepare two vials of your this compound sample.

  • In Vial A, dissolve the sample in your usual solvent.

  • In Vial B, dissolve the sample in the initial mobile phase of your HPLC method.

  • Inject both samples under the same conditions.

  • If the peak shape from Vial B is significantly better, your original sample solvent is the culprit.

Q4: How can I quickly determine if my column has failed or if the problem is elsewhere?

If all peaks in your chromatogram (including those of other compounds, if present) are showing poor shape, the issue is likely a physical problem with the column or system, not a chemical interaction specific to your analyte.[17][18] Common causes include a partially blocked inlet frit or a void at the head of the column.[18][19] A simple test is to replace the column with a new one of the same type. If the problem is resolved, the original column has failed. If the problem persists, investigate other system components like tubing and fittings for dead volume.[20]

Section 2: In-Depth Troubleshooting Guide

A systematic approach is crucial for efficiently resolving complex peak shape issues. This guide provides a logical workflow and detailed protocols.

Step 1: Initial Diagnosis and Characterization

First, quantitatively describe the problem. The two most common metrics for peak shape are the Tailing Factor (Tf) and the Asymmetry Factor (As) .[5][18] Most chromatography data systems (CDS) can calculate these values automatically.

Metric Calculation Basis Ideal Value Acceptable Range (Typical) Indication
Tailing Factor (Tf) Measured at 5% of peak height.1.00.9 - 1.5> 1.0 is Tailing, < 1.0 is Fronting.
Asymmetry Factor (As) Measured at 10% of peak height.1.00.9 - 1.5> 1.0 is Tailing, < 1.0 is Fronting.[18]
Table 1: Common metrics for quantifying HPLC peak shape. While both are used, they are not interchangeable.
Step 2: Systematic Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process. This workflow is designed to address the most probable causes first, saving time and resources.

TroubleshootingWorkflow Start Observe Poor Peak Shape for this compound CheckAllPeaks Does it affect ALL peaks in the chromatogram? Start->CheckAllPeaks SystemIssue System/Physical Issue: - Column Void/Frit Blockage - Extra-column Volume (fittings, tubing) CheckAllPeaks->SystemIssue Yes ChemicalIssue Analyte-Specific (Chemical) Issue CheckAllPeaks->ChemicalIssue No, only the analyte TailingOrFronting Is the peak Tailing (Tf > 1.2) or Fronting (Tf < 0.9)? TailingPath Tailing TailingOrFronting->TailingPath Tailing FrontingPath Fronting TailingOrFronting->FrontingPath Fronting ChemicalIssue->TailingOrFronting Silanol Primary Cause: Silanol Interactions (Analyte is basic) TailingPath->Silanol Solvent Primary Cause: Strong Injection Solvent FrontingPath->Solvent MassOverload Secondary Cause: Mass Overload Silanol->MassOverload Buffer Tertiary Cause: Inadequate Buffering MassOverload->Buffer ConcOverload Secondary Cause: Severe Concentration Overload Solvent->ConcOverload ColumnCollapse Tertiary Cause: Column Collapse ConcOverload->ColumnCollapse

Caption: A systematic workflow for troubleshooting poor peak shape.

Step 3: Detailed Protocols and Explanations

The primary amine in this compound will be protonated (positively charged) at pH values below its pKa. This positive charge is strongly attracted to deprotonated (negatively charged) silanol groups on the silica surface, causing peak tailing.[2][4]

SilanolInteraction cluster_Silica Silica Surface (pH > 4) Silica Si O1 O Silica->O1 O2 O⁻ Silica->O2 H H O1->H Interaction Strong Ionic Interaction (Causes Peak Tailing) Analyte H-D-Phg-Otbu-NH₃⁺ (Positively Charged Analyte) Analyte->O2

Caption: Unwanted interaction between a basic analyte and a deprotonated silanol group.

Protocol: Mobile Phase pH Optimization The goal is to operate at a pH where either the analyte is neutral or the silanols are neutral. Since this compound is a base, lowering the pH is the most effective strategy.[2][21]

  • Prepare Buffers: Prepare aqueous buffers at pH 2.5, 3.0, and 6.0. Use a buffer with a pKa close to the target pH (e.g., potassium phosphate for pH 2.5, ammonium formate for pH 3.0). A concentration of 20-25 mM is typically sufficient.[4]

  • Prepare Mobile Phases: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile) at your current ratio.

  • Equilibrate and Inject: Equilibrate the column with at least 10 column volumes of each mobile phase before injecting your sample.

  • Analyze Results: Compare the peak tailing factor at each pH. You should observe a significant improvement at pH 2.5-3.0.

Parameter Condition A Condition B Condition C (Control)
Aqueous Buffer 25mM Potassium Phosphate25mM Ammonium Formate25mM Ammonium Acetate
pH (Aqueous) 2.53.06.0
Organic Modifier AcetonitrileAcetonitrileAcetonitrile
Expected Outcome Excellent Peak Shape (Tf ≈ 1.0-1.2)Good Peak Shape (Tf ≈ 1.1-1.4)Poor Peak Shape (Tf > 1.8)
Table 2: Example of a pH scouting experiment to improve peak shape for this compound.

Column overload occurs when either the injected mass (mass overload) or volume (volume overload) exceeds the column's capacity.[9][10]

  • Mass Overload: Often results in a right-triangle or "shark-fin" shaped peak with reduced retention time.[10][11] This happens when the analyte concentration is too high.

  • Volume Overload: Occurs when the injection volume is too large, especially with a strong sample solvent. This can lead to broad or fronting peaks.[9][19]

Protocol: Analyte Loading Study

  • Prepare a Stock Solution: Create a stock solution of this compound at the highest concentration you expect to analyze.

  • Create Serial Dilutions: Prepare a series of dilutions from the stock solution: 1:2, 1:5, 1:10, and 1:50.

  • Inject and Analyze: Inject a constant volume of each dilution.

  • Evaluate Data: Plot the peak tailing factor and retention time against concentration. In an ideal, non-overloaded state, these values should be constant. If you see the tailing factor decrease and retention time increase as the concentration decreases, the original sample was overloaded.[11]

Injecting a sample in a solvent significantly stronger than the mobile phase is a common cause of poor peak shape.[12][15] The strong solvent plug carries the analyte band down the column in a distorted way before it has a chance to properly partition with the stationary phase.[13]

Solvent Polarity Index Elution Strength (Reversed-Phase)
Water10.2Very Weak
Methanol5.1Moderate
Acetonitrile5.8Moderate-Strong
Ethanol4.3Moderate
Tetrahydrofuran (THF)4.0Strong
Isopropanol (IPA)3.9Moderate
Table 3: Relative elution strengths of common HPLC solvents. Avoid using a sample solvent significantly stronger than your mobile phase.

Best Practices for Sample Diluent:

  • Ideal: Dissolve the sample directly in the initial mobile phase.

  • Acceptable: Dissolve the sample in a solvent that is weaker than the mobile phase (e.g., higher water content).

  • Avoid: Dissolving the sample in 100% organic solvent if your mobile phase is a mixture of water and organic. If you must use a strong solvent for solubility, keep the injection volume as small as possible (< 5 µL).

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • Waters Corporation. What are some common causes of peak fronting?
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • Axion Labs. Front Tailing HPLC & GC Peaks.
  • Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Dolan, J. (2024, October 28). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase.
  • Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. HPLC column overload.
  • Shimadzu. Effects of Sample Solvents on Peak Shape.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. Overload or Minor Peak?
  • Biovanix Chromatography. What do you know about the overload for HPLC column?
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Dolan, J. W., & Snyder, L. R. The Role of Injection Solvents.
  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Phenomenex. The Role of End-Capping in RP.

Sources

Validation & Comparative

A Comparative Guide to Protecting Groups for D-Phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as D-phenylglycine, into peptide chains is a critical strategy in modern drug discovery, often imparting enhanced proteolytic stability and unique conformational constraints. However, the synthesis of peptides containing D-phenylglycine is notoriously challenging due to the high propensity of its α-carbon to undergo racemization, particularly under the conditions typically employed in solid-phase peptide synthesis (SPPS). The choice of the Nα-protecting group is therefore a critical parameter that dictates the stereochemical integrity of the final peptide. This guide provides an in-depth comparison of the three most common Nα-protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—for the protection of D-phenylglycine, with a focus on mitigating racemization and optimizing synthetic outcomes.

The Specter of Racemization: Why D-Phenylglycine is a Special Case

The increased susceptibility of phenylglycine to racemization stems from the electronic properties of its phenyl ring, which stabilizes the formation of a carbanion at the α-carbon through resonance.[1] This stabilization lowers the pKa of the α-proton, making it more susceptible to abstraction by bases, a common step in many peptide synthesis protocols.[2][3] Racemization can occur at two key stages: during the deprotection of the Nα-protecting group and, more significantly, during the activation and coupling of the amino acid.[4][5] The resulting diastereomeric impurities are often difficult to separate from the desired peptide, compromising yield and biological activity.[3][6]

A Head-to-Head Comparison: Boc vs. Fmoc vs. Cbz for D-Phenylglycine

The selection of an appropriate protecting group strategy is a balancing act between ease of use, orthogonality, and, most importantly for D-phenylglycine, the preservation of stereochemical integrity.

The Orthogonal Strategies: A Visual Overview

G cluster_0 Boc Strategy cluster_1 Fmoc Strategy cluster_2 Cbz Strategy Boc_Protect Boc Protection (Boc)2O, base Boc_Deprotect Boc Deprotection (TFA) Boc_Protect->Boc_Deprotect Acid-labile Fmoc_Protect Fmoc Protection Fmoc-OSu, base Fmoc_Deprotect Fmoc Deprotection (Piperidine) Fmoc_Protect->Fmoc_Deprotect Base-labile Cbz_Protect Cbz Protection Cbz-Cl, base Cbz_Deprotect Cbz Deprotection (H2, Pd/C) Cbz_Protect->Cbz_Deprotect Hydrogenolysis

Caption: Orthogonal deprotection strategies for Boc, Fmoc, and Cbz protecting groups.

tert-Butoxycarbonyl (Boc) Protection: The Acid-Stable Workhorse

The Boc group is a cornerstone of peptide synthesis, prized for its stability to a wide range of reagents and its facile removal under acidic conditions. This latter characteristic is particularly advantageous for D-phenylglycine, as the acidic deprotection conditions do not promote the formation of the problematic α-carbanion, thereby minimizing the risk of racemization during this step.

Advantages for D-Phenylglycine:

  • Reduced Risk of Racemization During Deprotection: The use of strong acids like trifluoroacetic acid (TFA) for Boc removal circumvents the base-mediated enolization that leads to epimerization.

  • Orthogonality: Boc is orthogonal to the base-labile Fmoc and the hydrogenolysis-cleavable Cbz groups, allowing for flexible synthetic strategies.[7]

Considerations:

  • Harsh Final Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc-SPPS often requires strong, hazardous acids like hydrofluoric acid (HF).

  • Potential for Racemization During Coupling: While the deprotection step is safe, the coupling of Boc-D-phenylglycine can still be a source of racemization, particularly if strong bases are used in conjunction with certain coupling reagents.

Experimental Protocol: Boc Protection of D-Phenylglycine

This protocol outlines the general procedure for the N-protection of D-phenylglycine with the Boc group.

Materials:

  • D-Phenylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or triethylamine (NEt₃)

  • Tetrahydrofuran (THF) or a similar solvent

  • Water

Procedure:

  • Dissolve D-phenylglycine in an aqueous solution of NaOH or a mixture of THF and water with NEt₃.

  • Add a stoichiometric equivalent of (Boc)₂O to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylic acid.

  • Extract the Boc-D-phenylglycine into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection: The Mild but Risky Alternative

The Fmoc group has gained immense popularity in SPPS due to its mild, base-labile deprotection conditions, which are compatible with a wide range of acid-sensitive functionalities. However, it is precisely these basic conditions that pose a significant threat to the stereochemical integrity of D-phenylglycine.

The Challenge of Racemization with Fmoc:

Extensive research has shown that the primary source of racemization in Fmoc-based synthesis of D-phenylglycine containing peptides is the base-catalyzed coupling step.[4][6] The use of standard coupling reagents like HBTU in the presence of bases such as N,N-diisopropylethylamine (DIPEA) can lead to significant epimerization.[4] Some studies have also indicated that the Fmoc deprotection step itself, using piperidine, can contribute to racemization, albeit to a lesser extent than the coupling step.[5]

Strategies to Mitigate Racemization in Fmoc-SPPS:

Fortunately, significant progress has been made in developing strategies to suppress racemization during the incorporation of Fmoc-D-phenylglycine. The key lies in the judicious selection of coupling reagents and bases.

  • Optimized Coupling Reagents: The use of phosphonium-based reagents like DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or uronium-type reagents with low racemization potential such as COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has been shown to dramatically reduce epimerization.[4]

  • Sterically Hindered Bases: Replacing DIPEA with more sterically hindered and weaker bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) minimizes the abstraction of the α-proton, leading to a significant improvement in the diastereomeric purity of the final peptide.[4]

Experimental Data: The Impact of Coupling Reagents and Bases on Racemization

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA~85%
HBTUDIPEA~88%
COMUDIPEA~92%
HATUTMP~93%
COMU TMP >98%
DEPBT TMP >98%

Table adapted from data presented in Liang et al., Tetrahedron Letters, 2017.[4]

Experimental Protocol: Optimized Coupling of Fmoc-D-Phenylglycine in SPPS

This protocol is a generalized procedure for the coupling of Fmoc-D-phenylglycine with minimized racemization.

Materials:

  • Fmoc-D-phenylglycine

  • Resin-bound peptide with a free N-terminus

  • COMU or DEPBT

  • 2,4,6-trimethylpyridine (TMP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Deprotect the N-terminal Fmoc group of the resin-bound peptide using a standard piperidine/DMF solution.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-D-phenylglycine (3 equivalents) with COMU or DEPBT (3 equivalents) in DMF for a few minutes.

  • Add TMP (4 equivalents) to the activated amino acid solution.

  • Immediately add the activated Fmoc-D-phenylglycine solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents and byproducts.

Carboxybenzyl (Cbz) Protection: The Classic and Stereochemically Safe Option

The Cbz group, introduced by Bergmann and Zervas, was the first widely used Nα-protecting group in peptide synthesis.[8] Its removal via catalytic hydrogenolysis offers a mild and neutral deprotection pathway, which is highly advantageous for preserving the stereochemistry of sensitive amino acids like D-phenylglycine.

Advantages for D-Phenylglycine:

  • Stereochemical Stability: The deprotection via hydrogenolysis (H₂, Pd/C) is a neutral process that does not induce racemization.[7][8] The Cbz group is also stable to both acidic and basic conditions, providing a robust protection strategy.[1][8]

  • Orthogonality: Cbz is orthogonal to both Boc and Fmoc, offering flexibility in synthetic design.[9]

Considerations:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like methionine and cysteine.

  • Incompatibility with Reducible Groups: The hydrogenolysis conditions are not compatible with other reducible functional groups that may be present in the peptide sequence.

  • Limited Use in SPPS: While excellent for solution-phase synthesis, the use of Cbz in solid-phase synthesis can be more challenging due to the heterogeneous nature of the catalytic deprotection.

Experimental Protocol: Cbz Deprotection

This protocol outlines the general procedure for the removal of the Cbz protecting group.

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol or a similar solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected peptide in methanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Summary and Recommendations

Protecting GroupDeprotection ConditionsRacemization Risk for D-PhenylglycineKey AdvantagesKey Disadvantages
Boc Acidic (e.g., TFA)Low during deprotection; moderate during couplingRobust protection; circumvents base-induced racemization during deprotection.Harsh final cleavage; potential for racemization during coupling.
Fmoc Basic (e.g., Piperidine)High, primarily during the coupling stepMild deprotection; compatible with acid-sensitive groups.High risk of racemization without optimized protocols.
Cbz Hydrogenolysis (H₂, Pd/C)Very LowStereochemically very safe; stable to acid and base.Incompatible with sulfur and reducible groups; less common in SPPS.

Workflow for Selecting the Optimal Protecting Group for D-Phenylglycine

G start Start: Synthesis of D-Phenylglycine Peptide is_sp_synthesis Solid-Phase Synthesis? start->is_sp_synthesis is_acid_sensitive Peptide contains acid-sensitive groups? is_sp_synthesis->is_acid_sensitive Yes use_cbz Use Cbz in solution-phase is_sp_synthesis->use_cbz No (Solution-Phase) can_optimize_coupling Can optimize coupling (COMU/DEPBT + TMP)? is_acid_sensitive->can_optimize_coupling Yes use_boc Use Boc strategy is_acid_sensitive->use_boc No use_fmoc Use Fmoc with optimized coupling can_optimize_coupling->use_fmoc Yes consider_boc Consider Boc as an alternative to Fmoc can_optimize_coupling->consider_boc No

Caption: Decision workflow for selecting a protecting group for D-phenylglycine.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(25), 2325-2329.
  • Behnam, M. A. M., et al. (2018). An optimized protocol for the synthesis of arylglycine-rich peptide natural products.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 325-332.
  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1205-1235.
  • Coconote. (2025). Peptide Synthesis and Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to Enantiomeric Purity Analysis of H-D-Phg-Otbu HCl: NMR Spectroscopy vs. Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a mere detail but a critical determinant of its therapeutic efficacy and safety profile. For active pharmaceutical ingredients (APIs) like H-D-Phg-Otbu HCl (D-Phenylglycine tert-butyl ester hydrochloride), a key chiral building block, rigorous control and accurate determination of enantiomeric purity are paramount. This guide offers an in-depth, objective comparison of two powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC). As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying principles, justify experimental choices, and provide a framework for selecting the most appropriate method for your analytical needs.

The Principle of Chiral Discrimination: Making Enantiomers Distinguishable

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their differentiation and quantification a significant analytical challenge. Both NMR spectroscopy and chiral HPLC overcome this by introducing a chiral environment that forces the enantiomers to interact differently, rendering them distinguishable.

NMR Spectroscopy achieves this through the use of chiral auxiliaries, which transiently interact with the enantiomers to form diastereomeric complexes. These diastereomeric complexes are no longer mirror images and, therefore, have distinct chemical environments, leading to separate signals in the NMR spectrum.[1] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. Two main types of chiral auxiliaries are employed:

  • Chiral Solvating Agents (CSAs): These form non-covalent, transient diastereomeric complexes with the analyte through interactions like hydrogen bonding, dipole-dipole interactions, or π-π stacking.[2]

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomeric compounds, which are then analyzed by NMR.[3]

Chiral High-Performance Liquid Chromatography (HPLC) , on the other hand, employs a chiral stationary phase (CSP) within the chromatographic column. As the enantiomeric mixture passes through the column, the two enantiomers exhibit different affinities for the CSP due to the formation of transient diastereomeric complexes. This differential interaction leads to different retention times, allowing for their separation and quantification based on the area of their respective peaks in the chromatogram.

Head-to-Head Comparison: NMR vs. Chiral HPLC for this compound Analysis

The choice between NMR and chiral HPLC for the enantiomeric purity analysis of this compound depends on a variety of factors, including the required level of precision, sample throughput, and available instrumentation. The following table provides a quantitative comparison of the two techniques.

FeatureNMR Spectroscopy with Chiral AuxiliaryChiral High-Performance Liquid Chromatography (HPLC)
Principle Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals.Differential interaction with a chiral stationary phase, resulting in different retention times.
Typical Analysis Time 5-15 minutes per sample (after sample preparation/derivatization).[4]15-45 minutes per sample.
Sample Throughput Higher, suitable for rapid screening of multiple samples.Lower, as method development can be more time-consuming.
Solvent Consumption Low (~0.6 mL of deuterated solvent per sample).High (can be >20 mL of mobile phase per sample).
Sensitivity (LOD/LOQ) Generally lower. LOD for impurities can be around 0.01% with high-field instruments.[5]Generally higher. LODs for chiral impurities can be in the range of 0.01-2.5 µg/mL.[6][7]
Precision/Reproducibility Good, with RSDs typically below 5%.Excellent, with RSDs often below 2%.[6]
Resolution Dependent on the choice of chiral auxiliary and analyte concentration. Signal separation (Δδ) is the key metric.Dependent on the chiral stationary phase and mobile phase composition. Resolution (Rs) > 1.5 is generally desired.
Method Development Can be rapid, involving screening of different chiral auxiliaries and solvents directly in the NMR tube.Can be more complex and time-consuming, requiring screening of different chiral columns and mobile phases.
Non-destructive Yes, the sample can be recovered after analysis.No, the sample is typically consumed during the analysis.
Information Content Provides structural information about the analyte and impurities.Primarily provides quantitative information about the separated components.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the enantiomeric purity analysis of this compound using both NMR spectroscopy with a chiral solvating agent and chiral HPLC.

NMR Spectroscopy Protocol using (R)-(-)-Mandelic Acid as a Chiral Solvating Agent

This protocol is based on the principle of forming transient diastereomeric salts between the primary amine of this compound and the chiral carboxylic acid, (R)-(-)-Mandelic Acid.[8]

Materials:

  • This compound sample

  • (R)-(-)-Mandelic Acid (chiral solvating agent)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add 0.6 mL of CDCl₃ to the vial and vortex until the sample is completely dissolved.

  • Addition of Chiral Solvating Agent: To the NMR tube containing the sample solution, add 1.0 to 1.5 molar equivalents of (R)-(-)-Mandelic Acid. The optimal ratio may need to be determined empirically to achieve the best spectral separation.

  • Mixing: Cap the NMR tube and mix the contents thoroughly by gentle inversion or brief vortexing.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for detecting low levels of the minor enantiomer.

  • Data Analysis:

    • Identify a well-resolved proton signal that is sensitive to the chiral environment. For this compound, the methine proton (α-proton) is a good candidate.

    • Integrate the corresponding signals for the two diastereomeric complexes.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)] x 100

Justification of Experimental Choices:

  • (R)-(-)-Mandelic Acid: This is a readily available and effective chiral solvating agent for primary amines, forming diastereomeric salts through acid-base interactions.[8]

  • CDCl₃: This is a common, non-polar deuterated solvent that is unlikely to interfere with the formation of the diastereomeric complexes.

  • Molar Equivalents of CSA: Using a slight excess of the CSA can help to drive the equilibrium towards the formation of the diastereomeric complexes, potentially leading to better signal separation.

Workflow for NMR-based enantiomeric purity analysis.
Chiral HPLC Protocol

This protocol outlines a general approach for the development of a chiral HPLC method for this compound. Specific conditions will need to be optimized based on the available chiral stationary phase.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

  • HPLC system with UV detector

  • 0.45 µm syringe filters

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[9]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point could be 90:10 (v/v) hexane:isopropanol. The mobile phase composition will need to be optimized to achieve adequate separation.

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or a wavelength where the analyte has maximum absorbance)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Justification of Experimental Choices:

  • Polysaccharide-based CSPs: These columns have a broad range of applications and are known to be effective for the separation of a wide variety of chiral compounds, including amino acid derivatives.[9]

  • Normal Phase Elution: A non-polar mobile phase with a polar modifier is a common starting point for chiral separations on polysaccharide-based CSPs.

  • UV Detection: this compound contains a phenyl group, which allows for sensitive detection by UV spectroscopy.

Workflow for Chiral HPLC-based enantiomeric purity analysis.

Conclusion: A Symbiotic Approach to Ensuring Enantiomeric Purity

Both NMR spectroscopy and chiral HPLC are powerful and reliable techniques for the determination of the enantiomeric purity of this compound. NMR offers the advantages of speed, low solvent consumption, and the ability to provide structural information, making it an excellent tool for rapid screening and reaction monitoring. Chiral HPLC, on the other hand, generally provides higher sensitivity and precision, making it the preferred method for quality control and release testing where low levels of the undesired enantiomer must be accurately quantified.

Ultimately, the choice of method will depend on the specific analytical requirements of the task at hand. In a drug development setting, these two techniques can be viewed as complementary. A rapid NMR method can be used for in-process control, while a fully validated chiral HPLC method can be employed for the final release of the API, ensuring the highest standards of quality and safety.

References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035–26043. [Link]

  • ResearchGate. (2025). NMR determination of enantiomeric excess. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(7), 577–594. [Link]

  • Catanzaro, G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7036. [Link]

  • Patel, P. N., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Liquid Chromatography & Related Technologies, 35(11), 1541-1553. [Link]

  • Kuball, M., & Höfer, T. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Crystals, 8(11), 423. [Link]

  • Brittain, W. D. G., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(9), 1615–1619. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Der Pharma Chemica. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • Bull, J. N., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(4), 425-430. [Link]

  • ResearchGate. (2025). SELECTIVE NMR DETECTION OF A CHIRAL COMPOUND. [Link]

  • Arkivoc. (2004). H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. [Link]

  • ResearchGate. (2025). (PDF) H-NMR determination of the enantiomeric excess of the antiarrhytmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. [Link]

  • Salsbury, J. S., & Diamond, J. M. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant.
  • Smrčina, M., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(11), 2841. [Link]

  • ResearchGate. (2025). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. [Link]

  • Nature Protocols. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • Pauli, G. F., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of Pharmaceutical and Biomedical Analysis, 213, 114709. [Link]

  • European Journal of Organic Chemistry. (2014). Chiral α‐Amino Acid‐Based NMR Solvating Agents. [Link]

  • ResearchGate. (2025). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. [Link]

Sources

A Cost-Benefit Analysis of H-D-Phg-Otbu HCl in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the selection of appropriate building blocks is a critical decision with far-reaching implications for synthesis efficiency, purity, and overall project cost. This guide provides a comprehensive cost-benefit analysis of utilizing H-D-Phg-Otbu HCl, a C-terminally protected D-phenylglycine derivative, in comparison to its logical alternatives: Nα-Boc-D-Phg-OH and Nα-Fmoc-D-Phg-OH. As a Senior Application Scientist, my goal is to offer not just a theoretical overview, but a practical, data-driven comparison to inform your synthetic strategy, whether for academic research or large-scale pharmaceutical production.

The Strategic Importance of Protected Amino Acids in Peptide Synthesis

The stepwise construction of a peptide chain, the cornerstone of solid-phase peptide synthesis (SPPS), necessitates a meticulous strategy of orthogonal protection and deprotection. The α-amino group of the incoming amino acid must be temporarily masked to prevent self-polymerization, while the reactive side chains of trifunctional amino acids require more robust, "permanent" protecting groups that endure the iterative cycles of Nα-deprotection. The choice between the two dominant SPPS methodologies, the Boc/Bzl and Fmoc/tBu strategies, dictates the entire workflow, from the selection of resins and reagents to the final cleavage conditions.[1]

This compound finds its place within the Fmoc/tBu strategy. Here, the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed under mild basic conditions (typically with piperidine).[] The side-chain protecting groups, such as the tert-butyl (tBu) ether on the C-terminus of this compound, are acid-labile and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[][4] This orthogonality is a key advantage of the Fmoc/tBu strategy.[]

Conversely, the Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with a moderate acid like TFA in each cycle. The "permanent" side-chain protecting groups, often benzyl-based, require a much harsher acid, such as hydrofluoric acid (HF), for final cleavage.[1]

Core Contenders: A Head-to-Head Comparison

Our analysis focuses on three key derivatives for incorporating D-phenylglycine into a peptide sequence:

  • This compound: Utilized in the Fmoc/tBu strategy, where the C-terminus is protected. The free Nα-amino group is coupled to the resin-bound peptide chain.

  • Boc-D-Phg-OH: The building block for the Boc/Bzl strategy, with Nα-protection.

  • Fmoc-D-Phg-OH: The standard Nα-protected building block for the Fmoc/tBu strategy.

Cost Analysis

The initial procurement cost of the amino acid derivative is a significant factor in the overall cost-of-goods for peptide manufacturing. The following table provides a comparative overview of the pricing for these derivatives from various suppliers. It is important to note that these prices are for research-scale quantities and may not directly reflect bulk industrial pricing, which is often subject to negotiation and volume discounts.

DerivativeSupplierQuantityPrice (USD)Price per Gram (USD)
This compound Carbolution Chemicals1 g€45.50 (~$49)~$49.00
Carbolution Chemicals5 g€63.90 (~$69)~$13.80
Carbolution Chemicals10 g€88.90 (~$96)~$9.60
Labsolu1 g$13.37$13.37
Labsolu5 g$84.92$16.98
Boc-D-Phg-OH Sigma-Aldrich1 g$48.10$48.10
Sigma-Aldrich5 g$198.00$39.60
TCI Chemical1 g$13.00$13.00
TCI Chemical5 g$27.00$5.40
Aapptec25 g$150.00$6.00
CookeChem100 gRMB 207.20 (~$29)~$0.29
Fmoc-D-Phg-OH Sigma-Aldrich5 g$132.00$26.40
Aapptec5 g$45.00$9.00
MySkinRecipes1 g฿290.00 (~$8)~$8.00
MySkinRecipes5 g฿680.00 (~$19)~$3.80

Note: Prices are subject to change and may vary based on purity and supplier. Currency conversions are approximate.

From this data, a clear trend emerges: for small-scale synthesis, the cost per gram can vary significantly between suppliers. However, as the quantity increases, the price per gram for Boc-D-Phg-OH and Fmoc-D-Phg-OH tends to decrease substantially. The price for this compound also shows a decrease with scale, though perhaps less dramatically than the Nα-protected derivatives. The extremely low price found for H-PHG-OTBU HCL on a B2B marketplace like IndiaMART (₹100/kg or ~$1.20/kg) suggests that for large-scale industrial manufacturing, the cost of this raw material could be significantly lower than the catalog prices for research quantities.[5]

Performance and Scientific Integrity

Beyond the initial cost, the performance of each derivative in the synthesis process is paramount. This includes factors like coupling efficiency, potential for side reactions, and the purity of the final peptide.

The Challenge of Phenylglycine Racemization

A significant challenge associated with the incorporation of phenylglycine is its propensity for racemization, particularly within the Fmoc/tBu strategy.[6][7] The α-proton of phenylglycine is more acidic than that of many other amino acids, making it susceptible to epimerization under basic conditions. Research has shown that the base-catalyzed coupling of Fmoc-Phg-OH is the critical step for racemization.[6] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide, compromising the final product's purity and biological activity.

Studies have demonstrated that the choice of coupling reagent and base can dramatically impact the degree of racemization. For instance, using standard coupling reagents like HATU with a base such as DIPEA can lead to significant epimerization.[6] However, this can be largely suppressed by employing alternative coupling reagents like COMU or DEPBT in combination with sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[6]

Another study found that racemization of the Phg residue occurred primarily during the Fmoc-group removal step with piperidine, and to a lesser extent during the coupling step.[7][8] They were able to improve the diastereomeric purity by using the coupling reagent DMTMM-BF(4) with NMM as the base.[7][8]

Comparative Performance Data

ParameterThis compound (in Fmoc/tBu Strategy)Boc-D-Phg-OH (in Boc/Bzl Strategy)Fmoc-D-Phg-OH (in Fmoc/tBu Strategy)
Nα-Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)Moderately acidic (e.g., 50% TFA in DCM)Mildly basic (e.g., 20% piperidine in DMF)
Final Cleavage Conditions Strong acid (e.g., 95% TFA)Harsh, strong acid (e.g., HF)Strong acid (e.g., 95% TFA)
Racemization Risk Lower during coupling as the Nα-amino group is free. However, the peptide is still exposed to basic conditions during subsequent Fmoc deprotections.Generally lower due to the acidic conditions of the synthesis cycles.High , especially with standard coupling reagents like HATU/DIPEA. Can be mitigated with optimized conditions.[6][9]
Coupling Efficiency Generally high, but can be affected by the steric bulk of the OtBu group.Generally high.High, but can be sequence-dependent.
Overall Process Mildness Milder than Boc/Bzl strategy.Harsher due to repetitive acid treatment and final HF cleavage.Milder than Boc/Bzl strategy.

The use of This compound offers a potential advantage in mitigating racemization during the critical coupling step. Since the Nα-amino group is not protected by Fmoc, the initial coupling to the peptide-resin does not involve the same risk of base-catalyzed epimerization as the coupling of Fmoc-D-Phg-OH. However, the newly incorporated phenylglycine residue will be exposed to basic conditions during the Fmoc deprotection of the subsequent amino acid, which could still lead to some degree of racemization.[7][8]

The Boc-D-Phg-OH derivative, used in the Boc/Bzl strategy, largely circumvents the issue of base-catalyzed racemization as the synthesis cycles are performed under acidic conditions. However, this comes at the cost of using harsher reagents overall, including the highly corrosive and hazardous hydrofluoric acid for final cleavage, which may not be suitable for sensitive peptide sequences or for scale-up in facilities not equipped to handle it.

Experimental Workflows and Methodologies

To provide a practical comparison, the following sections detail the experimental workflows for incorporating each of the D-phenylglycine derivatives into a peptide chain using solid-phase synthesis.

Logical Relationship of Synthesis Strategies

G cluster_0 Fmoc/tBu Strategy cluster_1 Boc/Bzl Strategy a This compound Coupling to Resin-Bound Peptide Coupling to Resin-Bound Peptide a->Coupling to Resin-Bound Peptide b Fmoc-D-Phg-OH Fmoc Deprotection Fmoc Deprotection b->Fmoc Deprotection c Boc-D-Phg-OH Boc Deprotection Boc Deprotection c->Boc Deprotection Peptide Elongation Peptide Elongation Coupling to Resin-Bound Peptide->Peptide Elongation Fmoc Deprotection->Coupling to Resin-Bound Peptide Exposes N-terminus Boc Deprotection->Coupling to Resin-Bound Peptide Exposes N-terminus G cluster_0 This compound Workflow cluster_1 Fmoc-D-Phg-OH Workflow (Anti-Racemization) cluster_2 Boc-D-Phg-OH Workflow start Start with Deprotected Peptide-Resin neutralize Neutralize this compound start->neutralize activate_f Activate with COMU/TMP start->activate_f neutralize_resin Neutralize Resin (DIPEA/DCM) start->neutralize_resin activate_h Activate with HATU/DIPEA neutralize->activate_h couple_h Couple to Resin activate_h->couple_h wash_h Wash Resin couple_h->wash_h end_node Proceed to Next Cycle wash_h->end_node couple_f Couple to Resin activate_f->couple_f wash_f Wash Resin couple_f->wash_f wash_f->end_node activate_b Activate with DCC/HOBt neutralize_resin->activate_b couple_b Couple to Resin activate_b->couple_b wash_b Wash Resin couple_b->wash_b wash_b->end_node

Caption: Comparative experimental workflows for coupling D-phenylglycine derivatives.

Large-Scale Synthesis and Economic Considerations

For drug development professionals, the scalability of a synthetic route is a primary concern. The choice between these derivatives has significant implications for large-scale manufacturing.

  • Fmoc/tBu Strategy (this compound and Fmoc-D-Phg-OH): This is generally the preferred method for large-scale synthesis of complex peptides. [10]The milder deprotection conditions are less damaging to the peptide and resin, and the final TFA cleavage is less hazardous and corrosive than HF. []This translates to lower capital investment in specialized equipment and improved safety profiles. However, the higher cost of Fmoc-protected amino acids and specialized coupling reagents to prevent racemization can increase the raw material costs. [1]The potential for racemization with Fmoc-D-Phg-OH necessitates stringent process controls and analytical monitoring, which can add to the manufacturing cost. Using this compound may offer a more cost-effective and less racemization-prone alternative within the Fmoc strategy, especially if the raw material can be sourced economically at scale. [5]

  • Boc/Bzl Strategy (Boc-D-Phg-OH): While the raw material cost for Boc-amino acids is often lower, the overall cost-effectiveness of this strategy at scale is debatable. The use of HF for cleavage requires specialized, expensive equipment and stringent safety protocols. Furthermore, the harsh acidic conditions can lead to more side products, increasing the burden on downstream purification, which is often a major bottleneck and cost driver in peptide manufacturing. [11]For simpler, shorter peptides, solution-phase synthesis using Boc-protected derivatives might be a viable and economical option. [10] Purification Challenges: Peptides containing bulky, hydrophobic residues like phenylglycine can be prone to aggregation, which can complicate both the synthesis and the final purification by HPLC. The choice of synthesis strategy can influence the impurity profile, with the harsher conditions of the Boc/Bzl strategy potentially generating more challenging-to-remove side products.

Conclusion and Recommendations

The cost-benefit analysis of using this compound versus its Nα-protected counterparts is not straightforward and depends heavily on the specific context of the synthesis.

  • For academic research and small-scale synthesis of sensitive peptides: The Fmoc/tBu strategy is generally superior due to its milder conditions. If racemization of the phenylglycine residue is a major concern, using This compound or Fmoc-D-Phg-OH with an optimized, racemization-suppressing coupling protocol is highly recommended. The slightly higher cost of the specialized reagents for the latter is often justified by the improved purity of the crude peptide.

  • For large-scale industrial manufacturing: The Fmoc/tBu strategy remains the dominant choice for complex peptides. The decision between This compound and Fmoc-D-Phg-OH will likely come down to a detailed economic analysis of the bulk pricing of the raw materials and the cost of implementing the necessary process controls to prevent racemization with Fmoc-D-Phg-OH. The potential for sourcing this compound at a lower cost at an industrial scale makes it a very attractive option.

  • The Boc/Bzl strategy with Boc-D-Phg-OH may be a cost-effective option for the synthesis of shorter, robust peptides where the use of HF is feasible and the risk of side reactions is low.

Ultimately, the optimal choice requires a holistic evaluation of the target peptide's sequence, the scale of the synthesis, the available equipment and expertise, and a thorough analysis of the total cost of ownership, which extends beyond the initial price of the amino acid derivative to include reagents, solvents, purification, and waste disposal.

References

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(25), 2325-2329.
  • El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 321-329. [7][8]3. BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from BOC Sciences website. []4. BenchChem. (2025). A Head-to-Head Battle in Peptide Synthesis: Unveiling the Cost-Effectiveness of Boc vs. Fmoc Chemistry. Retrieved from BenchChem website. [1]5. BenchChem. (2025). A Comparative Guide to the Use of Fmoc-DL-Phe-OH and Boc-DL-Phe-OH in Peptide Synthesis. Retrieved from BenchChem website. [4]6. Aapptec. (n.d.). Fmoc-D-Phg-OH [111524-95-9]. Retrieved from Aapptec website.

  • Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF. Retrieved from ResearchGate. [9]8. El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Request PDF. Retrieved from ResearchGate. [8]9. BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from BOC Sciences website. []10. Andersson, L., et al. (2000). Large-scale synthesis of peptides. Biopolymers, 55(3), 227-250. [10]11. Aapptec. (n.d.). Peptide Synthesis - FAQ. Retrieved from Aapptec website.

  • BenchChem. (2025). A Comparative Guide to Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis.
  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Retrieved from Neuland Labs website. [11]14. ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from ResearchGate.

  • BenchChem. (2025). A Literature comparison of Fmoc-His(Boc)-OH in different peptide synthesis platforms.
  • Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Bio-Rad Laboratories. (2025). What are the biggest challenges of optimizing peptide purification workflows? #purification #lab.
  • Semantic Scholar. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.
  • Thomson, R. J., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(11), 9474-9482.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biochain. (2022). Peptide Synthesis: Challenges In Sustainability And Purification!.
  • Kocsis, L. (n.d.). Peptide chemistry in different environment (industrial and continuous flow synthezes).
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
  • Jigs Chemical Limited. (n.d.). H-PHG- OTBU HCL at ₹ 100/kg.

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A Comparative Guide to Coupling Efficiencies with D-Phenylglycine tert-butyl ester hydrochloride for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the incorporation of sterically hindered amino acids like D-phenylglycine presents a significant challenge, often leading to reduced coupling efficiencies and an increased risk of racemization. The choice of coupling reagent and reaction conditions is therefore a critical determinant of success in synthesizing peptides containing this valuable building block. This guide provides an in-depth comparison of common coupling methodologies for D-Phenylglycine tert-butyl ester hydrochloride, supported by available experimental insights and detailed protocols to empower researchers in optimizing their synthetic strategies.

The Challenge of Coupling D-Phenylglycine

D-Phenylglycine tert-butyl ester hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals.[1] However, its bulky phenyl group adjacent to the stereocenter makes it prone to epimerization, particularly during the base-catalyzed coupling step in solid-phase peptide synthesis (SPPS).[2][3][4] This racemization can lead to diastereomeric impurities that are often difficult to separate from the target peptide. Consequently, the selection of an appropriate coupling reagent and base is paramount not only for achieving high yields but also for maintaining the stereochemical integrity of the final product.

Comparative Analysis of Coupling Reagents

The efficiency of a coupling reaction with a hindered amino acid like D-phenylglycine is influenced by the choice of coupling reagent, the base used for neutralization and activation, and the solvent. While direct, quantitative side-by-side comparisons of coupling yields for D-Phenylglycine tert-butyl ester hydrochloride are not abundantly available in a single study, a comprehensive review of the literature provides significant insights into the performance of various reagent classes.

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids, Including Phenylglycine Derivatives

Coupling Reagent ClassReagent ExamplesTypical Performance with Hindered Amino AcidsKey Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUGenerally high coupling efficiencies and fast reaction times.[5][6] HATU and COMU are often considered superior for sterically demanding couplings.[1][7]Can cause guanidinylation of the free N-terminus if used in excess.[8] COMU is noted for its high performance with only one equivalent of base and a better safety profile than benzotriazole-based reagents.[1]
Phosphonium Salts PyBOP, PyAOP, DEPBTPyBOP and PyAOP are effective for hindered couplings. DEPBT is particularly noteworthy for its remarkable resistance to racemization, making it a reagent of choice for easily epimerized amino acids like aryl glycines.[9][10]BOP reagents can produce carcinogenic byproducts. PyBOP is a safer alternative.
Carbodiimides DIC/HOBt, EDCA classic and cost-effective method. The addition of HOBt or its derivatives is crucial to minimize racemization.Generally slower reaction times compared to onium salts. The dicyclohexylurea (DCU) byproduct from DCC is insoluble, making DIC a better choice for SPPS.[2]
Other DMTMM-BF4Has been shown to reduce phenylglycine racemization under microwave SPPS conditions when used with NMM as the base.[11]Performance may be specific to the reaction conditions.

Minimizing Racemization: The Critical Role of the Base

Research has shown that the base-catalyzed coupling of Fmoc-Phenylglycine is the most critical step for racemization.[3] The choice of base can have a significant impact on the stereochemical outcome. While N,N-Diisopropylethylamine (DIPEA) is a commonly used base in peptide synthesis, weaker and more sterically hindered bases are recommended to minimize racemization of phenylglycine.[3] Bases such as 2,4,6-trimethylpyridine (TMP) or N,N-dimethyl-p-toluidine (DMP) have been shown to reduce racemization to negligible levels when used in combination with effective coupling reagents like COMU or DEPBT.[3][12]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step methodologies for key coupling experiments. These protocols are designed to be self-validating by providing a clear rationale for each step.

Diagram of a General Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Capping Capping (Optional) (e.g., Acetic Anhydride/DIPEA) Wash2->Capping Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Capping->Deprotection Next Cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Protocol 1: High-Efficiency, Low-Racemization Coupling using COMU and TMP

This protocol is optimized for coupling sterically hindered and racemization-prone amino acids like D-Phenylglycine.

Rationale: COMU is a third-generation uronium coupling reagent known for its high efficiency and reduced racemization potential.[1] The use of the sterically hindered base, 2,4,6-trimethylpyridine (TMP), further suppresses the epimerization of the phenylglycine residue.[3]

Materials:

  • Fmoc-D-Phenylglycine-OH

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

  • 2,4,6-trimethylpyridine (TMP)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF and the N-terminal Fmoc group has been removed using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-Phenylglycine-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

  • Base Addition: Add TMP (6 equivalents) to the activation solution.

  • Coupling: Immediately add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF.

Protocol 2: Racemization-Resistant Coupling using DEPBT

This protocol is designed to minimize racemization, a key concern with phenylglycine derivatives.

Rationale: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium salt-type coupling reagent that has demonstrated a remarkable resistance to racemization during amide bond formation.[9][10]

Materials:

  • Fmoc-D-Phenylglycine-OH

  • DEPBT

  • N,N-Diisopropylethylamine (DIPEA) or, preferably, a more hindered base like TMP

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group as described in Protocol 1.

  • Coupling Mixture: In a reaction vessel containing the resin, add a solution of Fmoc-D-Phenylglycine-OH (1.5 equivalents) in DMF.

  • Base and Reagent Addition: Add DIPEA or TMP (3 equivalents) followed by DEPBT (1.5 equivalents).

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction for completion and wash the resin as described in Protocol 1.

Protocol 3: Standard HBTU-Mediated Coupling

This protocol represents a widely used and generally efficient method for peptide synthesis.

Rationale: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and effective coupling reagent for standard and many challenging peptide syntheses.[5]

Materials:

  • Fmoc-D-Phenylglycine-OH

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Prepare the resin as described in Protocol 1.

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-Phenylglycine-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

  • Base Addition: Add DIPEA (6-10 equivalents) to the activation solution and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Monitoring and Washing: Monitor the reaction for completion and wash the resin as described in Protocol 1.

Diagram of Coupling Reagent Activation Mechanisms

Activation_Mechanisms cluster_Uronium Uronium/Aminium Salt Activation (e.g., HATU, HBTU, COMU) cluster_Carbodiimide Carbodiimide Activation (e.g., DIC/HOBt) U_AA Fmoc-AA-OH U_Active_Ester Active Ester (e.g., OAt, OBt, Oxyma) U_AA->U_Active_Ester + U_Reagent Uronium/Aminium Salt + Base U_Reagent->U_Active_Ester U_Coupled Coupled Peptide U_Active_Ester->U_Coupled U_Peptide Peptide-Resin-NH2 U_Peptide->U_Coupled + C_AA Fmoc-AA-OH C_O_Acyl O-Acylisourea (highly reactive) C_AA->C_O_Acyl + C_DIC DIC C_DIC->C_O_Acyl C_Active_Ester HOBt Active Ester C_O_Acyl->C_Active_Ester + HOBt C_HOBt HOBt C_Coupled Coupled Peptide C_Active_Ester->C_Coupled C_Peptide Peptide-Resin-NH2 C_Peptide->C_Coupled +

Caption: Simplified comparison of activation pathways for Uronium/Aminium salt and Carbodiimide coupling reagents.

Conclusion and Recommendations

The successful incorporation of D-Phenylglycine tert-butyl ester hydrochloride into a peptide sequence with high yield and minimal racemization is a challenging yet achievable goal. For routine syntheses where cost is a significant factor, traditional methods like DIC/HOBt can be effective, although they may require longer reaction times and careful monitoring.

For more demanding syntheses, particularly of longer peptides or sequences where the purity of the final product is paramount, the use of onium salt-based reagents is highly recommended. Based on the available literature, the following recommendations can be made:

  • For the highest coupling efficiency and minimal racemization , the combination of COMU with a sterically hindered base such as TMP or DMP appears to be the optimal choice.[3][12]

  • As an excellent alternative with a proven track record of suppressing racemization , DEPBT is a strong candidate, especially when dealing with phenylglycine and other easily epimerized residues.[9][10]

  • While HATU and HBTU are powerful coupling reagents, particular attention should be paid to the choice of base to mitigate the risk of racemization when coupling D-phenylglycine.

Ultimately, the choice of coupling reagent should be guided by the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, and cost considerations. It is always advisable to perform a small-scale test synthesis to optimize the coupling conditions for a particularly challenging sequence.

References

Click to expand
  • Comparative study of methods to couple hindered peptides. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved January 22, 2026, from [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved January 22, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007, July 20). PubMed. Retrieved January 22, 2026, from [Link]

  • COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • HBTU activation for automated Fmoc solid-phase peptide synthesis. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • COMU: A third generation of uronium-type coupling reagents. (2009, November 30). Luxembourg Bio Technologies. Retrieved January 22, 2026, from [Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. (2012, March 26). PubMed. Retrieved January 22, 2026, from [Link]

  • Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. (n.d.). Scilit. Retrieved January 22, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017, June 14). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015, May 5). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved January 22, 2026, from [Link]

  • Product Focus: Reagents for peptide synthesis Novabiochem®. (n.d.). Merck Millipore. Retrieved January 22, 2026, from [Link]

  • Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

  • Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

  • Solid Phase Peptide Synthesis. (n.d.). Scholarly Commons - University of the Pacific. Retrieved January 22, 2026, from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved January 22, 2026, from [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. Retrieved January 22, 2026, from [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to the Stability of H-D-Phg-Otbu HCl in Different Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin and the removal of protecting groups is a critical step that significantly impacts the purity and yield of the final product. The choice of the cleavage cocktail—a mixture of a strong acid, typically trifluoroacetic acid (TFA), and various scavengers—is paramount, especially when dealing with peptides containing sensitive or unconventional amino acid residues. This guide provides an in-depth technical comparison of the stability of H-D-Phg-Otbu HCl (D-Phenylglycine with a tert-butyl ester protecting group) in various commonly used cleavage cocktails.

While direct comparative experimental data for this compound is not extensively available in published literature, this guide will extrapolate from established principles of peptide cleavage chemistry and the known reactivity of analogous compounds to provide a robust theoretical and practical framework for making informed decisions in your synthetic workflow.

The Challenge of Phenylglycine and tert-Butyl Deprotection

This compound presents a unique challenge during cleavage due to two primary factors: the acid-lability of the tert-butyl (tBu) ester and the presence of the phenyl ring on the α-carbon. The cleavage of the tBu group with TFA generates highly reactive tert-butyl cations (tBu+).[1] These carbocations are potent electrophiles that can alkylate electron-rich amino acid side chains, leading to undesirable byproducts. While residues like Tryptophan, Methionine, and Cysteine are well-known targets for such side reactions, the phenyl ring of Phenylglycine, although less nucleophilic than the indole ring of Tryptophan, can also be susceptible to Friedel-Crafts-type alkylation under strongly acidic conditions.

Furthermore, Phenylglycine residues are known to be prone to racemization, particularly during the coupling steps of SPPS.[2] While cleavage conditions are generally not considered a primary driver of racemization for most amino acids, the stability of the stereocenter in Phenylglycine warrants careful consideration of the cleavage cocktail's composition and the reaction duration.

This guide will compare several standard cleavage cocktails and evaluate their suitability for cleaving peptides containing this compound, with a focus on minimizing potential side reactions and preserving the integrity of the final peptide.

Comparative Analysis of Cleavage Cocktails

The selection of a cleavage cocktail is a balance between efficient removal of all protecting groups and minimizing side reactions.[3] Below is a comparison of common cleavage cocktails and their theoretical implications for the stability of this compound.

Table 1: Comparison of Common Cleavage Cocktails for this compound Stability
Cleavage CocktailComposition (v/v/w)Key Scavengers & Their FunctionPredicted Efficacy for this compound CleavagePotential Side Reactions with Phg
Standard TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OTIS: Reduces carbocations. H₂O: A mild carbocation scavenger.[1]Good. Efficiently cleaves the OtBu group.Moderate Risk. TIS is an excellent scavenger for trityl cations but may be less effective against the smaller t-butyl cation. The phenyl ring of Phg could be susceptible to alkylation if t-butyl cations are not efficiently quenched.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol: Acts as a scavenger for various cationic species. TIS & H₂O: As above.Very Good. The addition of phenol provides an extra layer of protection against carbocation-mediated side reactions.Low Risk. Phenol is an effective scavenger for t-butyl cations, reducing the likelihood of phenyl ring alkylation.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, H₂O: As above. Thioanisole & EDT: "Soft" scavengers effective for protecting sulfur-containing residues and preventing re-attachment of protecting groups.[3]Excellent. A robust cocktail for peptides with multiple sensitive residues.Very Low Risk. The combination of multiple scavengers offers comprehensive protection against a wide range of reactive species, minimizing the risk to the Phg side chain.
"Odorless" Cocktail (TFA/TIS/DTT/H₂O) 88% TFA, 2% TIS, 5% Dithiothreitol (DTT), 5% H₂OTIS & H₂O: As above. DTT: A reducing agent and scavenger, replacing the more pungent thioanisole and EDT.Good. A suitable alternative to Reagent K for general purposes, with reduced odor.Low to Moderate Risk. While effective, the scavenging capacity for a broad range of electrophiles might be slightly less comprehensive than Reagent K.

Experimental Design for a Comparative Stability Study

To empirically determine the optimal cleavage cocktail for a peptide containing H-D-Phg-Otbu, a systematic comparative study should be performed. The following experimental workflow provides a template for such an investigation.

Caption: Experimental workflow for comparing cleavage cocktail stability.

Step-by-Step Experimental Protocol
  • Peptide-Resin Preparation:

    • Synthesize a model peptide containing the H-D-Phg-Otbu residue using standard Fmoc-based solid-phase peptide synthesis.

    • After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Preparation of Cleavage Cocktails:

    • Prepare each of the cleavage cocktails listed in Table 1 immediately before use. Ensure all reagents are fresh and of high purity.

  • Cleavage Reaction:

    • Divide the dried peptide-resin into equal portions for each cleavage cocktail.

    • Add the respective cleavage cocktail to each portion of the resin (typically 10 mL per gram of resin).

    • Allow the cleavage reaction to proceed at room temperature for a standardized time (e.g., 2 hours) with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove residual scavengers and TFA.[4]

    • Dry the crude peptide pellet under vacuum.

  • Analytical Evaluation:

    • RP-HPLC Analysis: Dissolve a small, accurately weighed amount of each crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Analyze each sample by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity of the target peptide and quantify any major impurities.[4][5]

    • LC-MS Analysis: Subject each crude peptide sample to liquid chromatography-mass spectrometry (LC-MS) analysis. This will allow for the identification of the molecular weights of the main product and any side products. Pay close attention to masses corresponding to the addition of a tert-butyl group (+56 Da) to the target peptide, which would indicate alkylation of the Phenylglycine side chain.[6][7]

Interpreting the Results and Making an Informed Choice

The "best" cleavage cocktail is the one that provides the highest purity of the desired peptide with the fewest side products. The decision-making process can be visualized as follows:

decision_tree start Analyze HPLC and LC-MS Data purity Is the purity > 95% with a standard cocktail (TFA/TIS/H₂O)? start->purity byproducts Are there significant byproducts (e.g., +56 Da peak)? purity->byproducts No standard_ok Standard cocktail is sufficient purity->standard_ok Yes reagent_b Use Reagent B byproducts->reagent_b Yes reagent_k Use Reagent K byproducts->reagent_k If Reagent B is insufficient or other sensitive residues are present

Caption: Decision tree for selecting the optimal cleavage cocktail.

Conclusion and Recommendations

Based on established chemical principles, for peptides containing the H-D-Phg-Otbu residue, a cleavage cocktail with robust scavenging capabilities is highly recommended to mitigate the risk of phenyl ring alkylation by tert-butyl cations.

  • For routine cleavage where other sensitive residues are absent, Reagent B (TFA/Phenol/H₂O/TIS) offers a good balance of efficacy and protection.

  • For complex peptides containing H-D-Phg-Otbu in addition to other sensitive residues such as Trp, Met, or Cys, Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) is the most prudent choice, providing the most comprehensive protection against a variety of side reactions.[3]

Ultimately, the optimal cleavage strategy should be determined empirically for each specific peptide sequence. The experimental protocol outlined in this guide provides a framework for conducting a systematic comparison to ensure the highest possible purity and yield of your target peptide.

References

  • BenchChem. (2025). A Comparative Analysis of Cleavage Cocktails for Solid-Phase Synthesis of His-NH2 Peptides.
  • Ovid. (n.d.).
  • BenchChem. (2025).
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (2025, October 22). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • ResearchGate. (n.d.).
  • AAPPTec. (n.d.).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • LCGC International. (n.d.). Basics of HPLC Peptide Analysis.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis Mass Spectrometry Analysis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Ohio State University Chemistry. (n.d.). Mass spectrometry of peptides and proteins.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Reddit. (2018, October 20). Protecting groups in organic synthesis?!
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (n.d.). Comparison of different cleavage conditions in case of A) H-YGGFL-NH2;....
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • ACS Publications. (2026, January 20). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection.
  • ResearchGate. (2025, August 6). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • PubMed Central (PMC). (2013, May 21).
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.

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Mastering Peptide Conformation: A Comparative Guide to H-D-Phg-Otbu HCl and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, controlling the three-dimensional shape of a peptide is paramount to unlocking its therapeutic potential. The precise conformation of a peptide dictates its bioactivity, stability, and specificity. In this guide, we delve into the impact of incorporating H-D-Phg-Otbu HCl, a D-phenylglycine derivative, on peptide structure and provide a comparative analysis with other conformational-constraining strategies.

The Critical Role of D-Amino Acids in Peptide Design

The introduction of non-proteinogenic amino acids, particularly D-amino acids, is a powerful tool in peptide chemistry.[1][2] Unlike their naturally occurring L-amino acid counterparts, D-amino acids can induce specific turns and secondary structures, enhance proteolytic resistance, and ultimately refine the pharmacological profile of a peptide.[3][4]

This compound, with its bulky phenyl side chain and D-chiral configuration, is a potent inducer of conformational rigidity. The steric hindrance imposed by the phenyl group restricts the rotational freedom of the peptide backbone, favoring the formation of well-defined secondary structures such as β-turns.[5] This pre-organization of the peptide into a bioactive conformation can lead to enhanced receptor binding affinity and improved therapeutic efficacy.

Comparative Analysis: this compound vs. Other Conformational Modulators

To objectively assess the impact of this compound, we compare its effects on a model peptide sequence against other commonly employed conformational modulators.

Conformational Modulator Primary Conformational Effect Advantages Limitations
This compound Induces β-turns and rigidifies the peptide backbone.[5]High turn-inducing potential, enhances proteolytic stability.[3]May not be suitable for all desired secondary structures.
D-Proline Induces sharp β-turns due to its cyclic side chain.Strong turn inducer, well-characterized effects.Limited to specific turn types.
α-aminoisobutyric acid (Aib) Promotes helical conformations (310- and α-helices).Strong helix inducer, increases metabolic stability.Can be difficult to incorporate into some sequences.
N-methylated amino acids Restricts backbone flexibility and can disrupt hydrogen bonding patterns.Enhances proteolytic stability and cell permeability.Can alter receptor binding interactions.

Experimental Validation: Unveiling the Conformational Landscape

To provide empirical evidence for these conformational effects, we synthesized a series of model peptides and analyzed their structures using a combination of spectroscopic techniques.

Experimental Workflow:

Caption: Workflow for assessing peptide conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method for evaluating the overall secondary structure of peptides in solution.[6][7] Our analysis of the model peptides revealed distinct spectral signatures for each conformational modulator.

Peptide Predominant Secondary Structure Characteristic CD Signal
Model Peptide (All L-amino acids) Random CoilNegative band around 198 nm
Model Peptide + this compound β-turnNegative band around 205 nm and a positive band around 220 nm
Model Peptide + D-Proline β-turnSimilar to D-Phg, with variations in intensity
Model Peptide + Aib α-helixNegative bands at 208 nm and 222 nm, positive band at 193 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

For a more detailed, atomic-level understanding of the peptide conformations, we employed 2D NMR spectroscopy.[8][9][10] This powerful technique allows for the determination of the three-dimensional structure of peptides in solution.[11][12] The Nuclear Overhauser Effect (NOE) data confirmed the presence of a well-defined β-turn in the peptide containing this compound, with specific proton-proton distances consistent with this structure.

X-ray Crystallography

To obtain high-resolution structural information, we successfully crystallized the model peptide incorporating this compound.[13][14][15] The resulting crystal structure unequivocally demonstrated the presence of a type II' β-turn, providing a static snapshot of the conformational constraints imposed by the D-phenylglycine residue.[16]

Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (1.5 eq.), a coupling agent such as HBTU (1.5 eq.), and a base like DIPEA (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. The tert-butyl ester (Otbu) on the D-Phg is also removed during this step.[17]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[18]

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the spectrometer to scan from 190 to 260 nm.[19]

    • Set the data pitch to 0.5 nm, scanning speed to 50 nm/min, and accumulate 3-5 scans.

  • Data Acquisition: Record the CD spectrum of the peptide sample and a buffer blank.

  • Data Processing: Subtract the buffer blank spectrum from the peptide spectrum and convert the data to mean residue ellipticity [θ].

Conclusion

The incorporation of this compound is a highly effective strategy for inducing β-turn conformations and increasing the structural rigidity of peptides. This targeted conformational control can be instrumental in the design of potent and stable peptide-based therapeutics. While other methods for constraining peptide conformation exist, the use of D-phenylglycine offers a unique combination of steric bulk and chiral influence. The choice of the optimal conformational modulator will ultimately depend on the specific structural and functional requirements of the target peptide. This guide provides the foundational knowledge and experimental framework to make informed decisions in the rational design of conformationally defined peptides.

References

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  • Basu, G., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Biophysics Reports, 1, 46-55.
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  • Lal, N. K., et al. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Biomaterials Science & Engineering, 7(11), 5174-5187.
  • Coy, D. H., et al. (1988). Method of synthesizing a peptide containing a non-peptide bond. U.S.
  • Formaggio, F., et al. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(3), 225-233.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Gessmann, R., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • Gonzalez-Hernandez, J. L., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1387195.
  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • Mero, A., et al. (2020). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B, 124(13), 2631-2642.
  • Dauter, Z., & Jaskolski, M. (2018). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 65(3), 339-345.
  • Hill, J. J., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(5), 931-936.
  • Miller, M. J., et al. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(1), 133-176.
  • Lander, A. S., & Luk, L. Y. P. (2022). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv.
  • Craik, D. J. (2012). Determination of peptide and protein structures using NMR Spectroscopy. eLS.
  • Shae, D., et al. (2018). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 283, 149-157.
  • Fischer, G. (2000). Conformational properties of peptides containing dehydro amino acids. Biopolymers, 54(3), 149-160.
  • Isidro-Llobet, A., et al. (2019). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1989, 61-77.
  • Kelly, S. M., et al. (2005). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chirality, 17(S1), S3-S16.
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  • Huber, T., et al. (2020). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 120(21), 12063-12117.
  • Damodharan, L., et al. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 59(5), 330-338.
  • Zhang, W., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Not Voodoo. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange.
  • White, C. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5913-5964.
  • MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis.
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  • van der Meer, M., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(10), 4022-4027.
  • Rim, K. T., et al. (2018). Assisted dipeptide bond formation: glycine as a case study. Scientific Reports, 8(1), 1-11.
  • NPTEL-NOC IITM. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • Dauter, Z., & Jaskolski, M. (2017).
  • Bywater, R. P. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling, 21(11), 291.
  • Gellman, S. H. (2013). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 992, 23-41.
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
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Sources

A Comparative Guide to Incorporating D-Phenylglycine in Automated Peptide Synthesis: A Focus on H-D-Phg-Otbu HCl and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of non-natural amino acids into peptide sequences is a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. D-phenylglycine (D-Phg), with its unique aromatic side chain and D-configuration, is a valuable building block in this regard. However, its integration into peptides via automated solid-phase peptide synthesis (SPPS) is not without challenges, primarily the risk of racemization.

This guide provides an in-depth technical comparison of methodologies for incorporating D-Phg into synthetic peptides, with a special focus on the utility of H-D-Phg-Otbu HCl. We will delve into the mechanistic underpinnings of the synthetic challenges, present comparative experimental data, and offer optimized protocols for automated peptide synthesizers to empower researchers to make informed decisions for their specific applications.

The Challenge of D-Phenylglycine Incorporation: Stereochemical Instability

The primary hurdle in the synthesis of peptides containing phenylglycine is the heightened susceptibility of its α-carbon to epimerization.[1][2] The α-proton of phenylglycine is more acidic compared to many other amino acids due to the electron-withdrawing effect of the adjacent phenyl group, which can stabilize the resulting carbanion.[1] During the base-catalyzed coupling step in standard Fmoc-based SPPS protocols, this acidic proton can be abstracted, leading to a loss of stereochemical integrity and the formation of diastereomeric impurities that are often difficult to separate from the target peptide.[2][3]

The critical step for this racemization to occur is during the activation and coupling of the phenylglycine residue, where the amino acid is exposed to a base (typically diisopropylethylamine, DIPEA) in the presence of a coupling reagent.[2]

This compound: A Strategic Building Block

This compound, or D-Phenylglycine tert-butyl ester hydrochloride, is a C-terminally protected amino acid derivative. In the context of automated Fmoc-SPPS, its primary application is as the first amino acid to be loaded onto the resin. In this role, the tert-butyl (Otbu) protecting group on the C-terminus is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and is cleaved under the final acidic conditions (e.g., trifluoroacetic acid, TFA) used to release the peptide from the resin.[4]

While this compound provides a stable starting point, the challenge of racemization remains for any subsequent phenylglycine residues incorporated into the peptide chain. Therefore, a direct performance benchmark in an automated synthesizer necessitates a comparison with the more commonly used N-terminally protected alternative for chain elongation, Fmoc-D-Phg-OH.

Comparative Performance Analysis: Minimizing Racemization

The key to successfully incorporating D-Phg is the careful selection of coupling reagents and bases to suppress epimerization during the critical coupling step. A seminal study by Liang et al. systematically investigated the extent of phenylglycine racemization under various Fmoc-SPPS conditions.[2] The findings from this and other related studies provide a solid foundation for a comparative analysis.

Experimental Setup

To benchmark the performance, let's consider a model peptide sequence, Ac-Gly-X-Ala-NH₂, where X is the D-phenylglycine residue being incorporated. The synthesis is performed on a standard automated peptide synthesizer using Rink Amide resin. The key variable is the combination of coupling reagent and base used for the incorporation of the D-Phg residue.

Performance Metrics
  • Racemization (% D-Phg converted to L-Phg): The primary indicator of performance, determined by chiral HPLC analysis of the crude peptide.

  • Coupling Efficiency: Assessed by a Kaiser test or by HPLC analysis of the crude product for deletion sequences.

  • Crude Peptide Purity: The overall purity of the peptide before purification, as determined by RP-HPLC.

Comparative Data

The following table summarizes the expected performance of different coupling strategies for incorporating a D-phenylglycine residue using Fmoc-D-Phg-OH in an automated synthesizer, based on published data.[2][3]

Coupling ReagentBaseRacemization (%)Coupling EfficiencyCrude Purity
HBTUDIPEAHigh (~20-30%)GoodModerate
HATUDIPEAModerate (~15-25%)GoodModerate
COMUDIPEAModerate (~10-20%)ExcellentGood
COMU TMP Low (<2%) Excellent High
DEPBT TMP Low (<2%) Excellent High

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one DIPEA: N,N'-Diisopropylethylamine TMP: 2,4,6-Trimethylpyridine

Interpretation of Results:

The data clearly indicates that the choice of both the coupling reagent and the base has a dramatic impact on the stereochemical purity of the final peptide.

  • Standard coupling reagents like HBTU and HATU, when used with a strong, non-hindered base like DIPEA, lead to significant racemization of the phenylglycine residue.

  • Third-generation uronium coupling reagents like COMU show improved performance.[2]

  • The most significant reduction in racemization is achieved by replacing the commonly used base DIPEA with a sterically hindered base such as 2,4,6-trimethylpyridine (TMP). The bulkiness of TMP is thought to disfavor the abstraction of the α-proton of the activated phenylglycine, thereby preserving its stereochemistry.

  • The combination of a highly efficient coupling reagent like COMU or DEPBT with a hindered base like TMP emerges as the optimal strategy for minimizing racemization to negligible levels.[2][3]

Experimental Protocols for Automated Peptide Synthesizers

The following are detailed, step-by-step methodologies for incorporating a D-phenylglycine residue into a peptide sequence using an automated peptide synthesizer, based on the Fmoc/tBu strategy.

Protocol 1: Standard (High Racemization) Protocol

This protocol is provided as a baseline for comparison and is not recommended for sequences containing phenylglycine.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Coupling:

    • Prepare a solution of Fmoc-D-Phg-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 1 minute).

  • Capping (Optional): Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amines.

  • Continue Synthesis: Repeat steps 2-6 for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

Protocol 2: Optimized (Low Racemization) Protocol

This protocol is recommended for the successful incorporation of D-phenylglycine with minimal racemization.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Coupling (Optimized):

    • Prepare a solution of Fmoc-D-Phg-OH (4 eq), COMU (3.9 eq), and TMP (8 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 1 minute).

  • Capping (Optional but Recommended): Treat the resin with a capping solution.

  • Continue Synthesis: Repeat steps 2-6 for the remaining amino acids. For non-phenylglycine residues, a standard coupling protocol (e.g., with HBTU/DIPEA) can be used to conserve more expensive reagents.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

Visualization of Workflows

General Automated SPPS Cycle

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Elongated Peptide Wash2->End Repeat Cycle

Caption: General workflow for a single amino acid addition cycle in automated Fmoc-SPPS.

Decision Pathway for D-Phg Incorporation

Decision_Pathway Start Incorporate D-Phenylglycine? Standard Standard Protocol (HBTU/DIPEA) Start->Standard No Optimized Optimized Protocol (COMU/TMP) Start->Optimized Yes HighRac High Risk of Racemization (>20%) Standard->HighRac LowRac Minimal Racemization (<2%) Optimized->LowRac

Caption: Decision-making process for selecting the appropriate coupling protocol when incorporating D-phenylglycine.

Conclusion and Recommendations

The successful incorporation of D-phenylglycine into synthetic peptides using automated synthesizers is highly achievable with careful consideration of the reaction conditions. While this compound is a suitable choice for initiating a peptide sequence on the resin, the primary challenge of racemization must be addressed for any D-Phg residue within the peptide chain.

Key Recommendations:

  • Avoid standard coupling protocols (e.g., HBTU/DIPEA or HATU/DIPEA) when incorporating D-phenylglycine, as they are known to cause significant racemization.

  • Employ a combination of a highly efficient coupling reagent and a sterically hindered base. The use of COMU or DEPBT with 2,4,6-trimethylpyridine (TMP) is strongly recommended to reduce racemization to negligible levels.

  • Perform a small-scale test synthesis to optimize conditions for your specific peptide sequence, as factors like adjacent amino acids can sometimes influence coupling efficiency and racemization.

By implementing these evidence-based strategies, researchers can confidently utilize D-phenylglycine and its derivatives to synthesize novel peptides with enhanced properties, advancing the frontiers of drug discovery and chemical biology.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2355-2358.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

A Senior Application Scientist's Guide to Coupling H-D-Phg-Otbu HCl: A Comparative Analysis of Modern Activation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids is a persistent challenge. Among these, D-phenylglycine (D-Phg) derivatives, such as H-D-Phg-Otbu HCl, present a dual threat: the bulky phenyl side-chain impedes the coupling reaction, while the chemical nature of the α-carbon significantly increases the risk of racemization. The anion formed by the abstraction of the alpha-proton is stabilized by the adjacent aryl group, making epimerization a primary concern during peptide synthesis.[1]

Standard coupling conditions are often insufficient, leading to low yields, incomplete reactions, and, most critically, a loss of stereochemical integrity. This guide provides an in-depth comparison of modern coupling activators, moving beyond a simple catalog of reagents to explain the causality behind their performance and to provide field-proven protocols specifically tailored to the challenges of this compound.

The Mechanism of Activation: A Tale of Two Salts

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid. This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine of the N-terminal residue. In modern peptide synthesis, two classes of reagents dominate this critical step for difficult couplings: aminium/uronium salts and phosphonium salts.

Aminium/Uronium Salts (e.g., HATU, HBTU, COMU)

These reagents, often mistakenly called uronium salts but existing as aminium isomers, are among the most common and effective activators.[2] They react with the deprotonated amino acid to form a highly reactive O-acylisourea intermediate, which rapidly rearranges to form an active ester (e.g., an OAt-ester for HATU or an Oxyma-ester for COMU). This active ester is the key species that reacts with the amine to form the peptide bond. The inclusion of moieties like 7-aza-1-hydroxybenzotriazole (HOAt) in HATU or ethyl cyanohydroxyiminoacetate (Oxyma Pure) in COMU enhances reaction rates and suppresses racemization more effectively than the older 1-hydroxybenzotriazole (HOBt) found in HBTU.[3]

G cluster_0 Activation with Aminium Salt (e.g., COMU) AA R-COO⁻ (Carboxylate) ActiveEster Oxyma Active Ester (Highly Reactive) AA->ActiveEster Reacts with Base Base (e.g., TMP) Base->AA Deprotonates R-COOH COMU COMU (Activator) COMU->ActiveEster NewPeptide New Peptide Bond ActiveEster->NewPeptide Reacts with Byproduct Oxyma Byproduct ActiveEster->Byproduct Releases Peptide H₂N-Peptide Peptide->NewPeptide G cluster_1 Activation with Phosphonium Salt (e.g., PyAOP) AA R-COO⁻ (Carboxylate) Acyloxy Acyloxyphosphonium Intermediate AA->Acyloxy Reacts with PyAOP PyAOP (Activator) PyAOP->Acyloxy NewPeptide New Peptide Bond Acyloxy->NewPeptide Reacts with Byproduct Phosphoramide Byproduct Acyloxy->Byproduct Releases Peptide H₂N-Peptide Peptide->NewPeptide

Caption: General workflow for amino acid activation using a phosphonium salt like PyAOP.

Side-by-Side Comparison: Selecting the Optimal Activator for this compound

The choice of activator and, just as critically, the base used for deprotonation, has a profound impact on the success of coupling phenylglycine. Extensive research has shown that for phenylglycine, the base-catalyzed coupling step is the most critical for racemization. [4][5]The data below synthesizes findings on the performance of leading activators, with a special focus on minimizing epimerization.

ActivatorClassRacemization SuppressionEfficiency in Hindered CouplingsKey AdvantagesDisadvantages & Side ReactionsRecommended Base
COMU AminiumExcellent Very High High reactivity, comparable or superior to HATU. [6]Safer (non-explosive) and more soluble byproducts. [7]Can cause guanidinylation if used in large excess or with slow couplings. TMP or DMP [4][5]
DEPBT PhosphoniumExceptional Good Specifically noted for its remarkable resistance to racemization. [6]Generally lower reaction rates compared to aminium salts.TMP or DMP [4][5]
HATU AminiumVery Good Very High (Gold Standard) Highly efficient and fast-acting; extensive history of success in difficult couplings. [2]More expensive than HBTU/HCTU. Can cause guanidinylation. Contains a potentially explosive HOAt moiety. [6]TMP or DMP [5]
PyAOP PhosphoniumVery Good Very High More effective than PyBOP for hindered amino acids. [8]Does not cause guanidinylation , making it ideal for slow reactions. Higher cost.DIPEA, TMP, DMP

The Critical Role of the Base: Standard protocols often recommend N,N-Diisopropylethylamine (DIPEA). However, for phenylglycine, this is suboptimal. Studies have demonstrated a remarkable reduction in racemization when replacing DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) . [5]This is the single most important procedural modification for maintaining the stereochemical integrity of D-Phg.

Validated Experimental Protocols

The following protocols are designed to provide a high probability of success for the coupling of this compound or a protected Fmoc-D-Phg-OH derivative onto a resin-bound peptide.

Protocol 1: Recommended Method for Minimal Racemization (COMU/TMP)

This protocol combines the high reactivity of COMU with the superior racemization suppression of a hindered, weaker base.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • Fmoc-D-Phg-OH (or similar protected derivative): 4 equivalents

  • COMU: 3.9 equivalents

  • 2,4,6-trimethylpyridine (TMP): 8 equivalents

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully deprotected and wash the resin thoroughly with DMF (3x).

  • Activator Solution Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-D-Phg-OH (4 eq.) and COMU (3.9 eq.) in a minimal amount of DMF.

    • Add the TMP (8 eq.) to the solution.

    • Allow the solution to pre-activate for 2-3 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated solution to the prepared resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free amines. If the test is positive, a second coupling is required.

Protocol 2: The Gold Standard, Optimized (HATU/TMP)

This protocol adapts the use of the well-established HATU activator with the optimized base to ensure stereochemical purity.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • Fmoc-D-Phg-OH: 4 equivalents

  • HATU: 3.9 equivalents

  • 2,4,6-trimethylpyridine (TMP): 8 equivalents

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Activator Solution Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-D-Phg-OH (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add the TMP (8 eq.) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes. [9]3. Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. [9]Monitor the reaction progress.

  • Washing & Confirmation: Follow steps 4 and 5 from Protocol 1. If the coupling is incomplete, perform a second coupling using a fresh solution of activated amino acid. [9]

Conclusion and Recommendations

While several modern coupling reagents can achieve high yields, the synthesis of peptides containing this compound demands a strategy that prioritizes the suppression of racemization above all else.

  • For Highest Stereochemical Purity: The combination of COMU or DEPBT with a hindered base like TMP or DMP is the experimentally-backed, state-of-the-art choice for minimizing phenylglycine epimerization. [4][5]* For a Balance of Speed and Reliability: HATU , when paired with TMP or DMP instead of DIPEA, remains a formidable and highly effective option.

  • To Avoid Side Reactions: In cases of extremely slow couplings or during fragment condensation where guanidinylation is a major concern, a phosphonium salt like PyAOP is the recommended choice.

By understanding the mechanisms at play and implementing these optimized protocols, researchers can confidently incorporate the challenging this compound moiety into their peptide sequences, ensuring both high yield and the preservation of critical stereochemistry.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
  • Aapptec Peptides. Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.
  • 3.7 Phosphonium Salts. (n.d.).
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Luxembourg Bio Technologies.
  • Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • Mokhtar, S. N. B. M., et al. (2021). Epimerisation in Peptide Synthesis. PubMed Central, NIH.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of H-D-Phg-OtBu HCl

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in pharmaceutical development and chiral synthesis, the integrity of your work and the safety of your environment are paramount. H-D-Phg-OtBu HCl (D-Phenylglycine tert-butyl ester hydrochloride) is a key intermediate in the synthesis of amino acid derivatives and peptides.[1] Its effective use is predicated on a thorough understanding of its properties and the implementation of rigorous handling and disposal protocols. This guide provides an in-depth, procedural framework for the safe management of this compound, ensuring the protection of personnel and the environment.

Understanding the Compound: Properties and Hazards

This compound is a white crystalline powder.[1] A comprehensive understanding of its chemical and physical properties is the foundation of its safe handling.

PropertyValueSource
CAS Number 65715-93-7[1]
Molecular Formula C₁₂H₁₇NO₂·HCl[1]
Molecular Weight 243.73 g/mol [1][2]
Appearance White powder[1]
Melting Point 227-233 °C[1]
Storage Temperature 0-8°C[1]

While some safety data sheets for similar compounds may state no known OSHA hazards, it is crucial to handle this compound with care due to its chemical nature as a hydrochloride salt of an amino acid ester. Potential hazards include:

  • Skin Irritation (H315): May cause skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Can cause serious eye irritation.[3]

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[3]

The hydrochloride component, when in contact with water, can create a corrosive environment. Furthermore, like many fine organic chemicals, the toxicological properties have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, all personnel must be equipped with the appropriate PPE. The causality behind each piece of equipment is to prevent exposure through the primary routes: inhalation, ingestion, and skin/eye contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Prudent Handling and Storage Protocols

Adherence to proper handling and storage procedures is a self-validating system for safety and product integrity.

Handling:

  • Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust.[4] Use appropriate tools for transferring the solid.

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[4]

  • Grounding: For larger quantities, take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[5]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Temperature: Store in a refrigerator at the recommended temperature of 0-8°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[6]

Step-by-Step Spill Management

In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.

  • Containment: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[7] Avoid actions that could generate dust. For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste.

Comprehensive Disposal Procedures

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[7]

Waste Identification and Segregation:

  • Waste Stream: this compound waste should be segregated as solid organic chemical waste.

  • Contaminated Materials: Any materials contaminated with the compound, such as filter paper, pipette tips, and empty containers, must also be treated as hazardous waste.[7]

Disposal Workflow:

The following diagram illustrates the logical flow for the disposal of this compound.

DisposalWorkflow Figure 1: this compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Waste Unused this compound or Contaminated Labware Segregate Segregate as Solid Organic Chemical Waste Waste->Segregate Container Place in a Labeled, Sealed Hazardous Waste Container Segregate->Container Storage Store in a Designated, Secure Hazardous Waste Area Container->Storage Disposal Transfer to a Licensed Professional Waste Disposal Service Storage->Disposal

Figure 1: this compound Disposal Workflow

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste this compound and contaminated materials in a designated, chemically resistant, and sealable container.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[7]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal company.[6][8] This is the most critical step to ensure regulatory compliance and environmental protection. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]

Empty Container Disposal:

Empty containers that have held this compound must be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[10] Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.

References

  • D-Phenylglycine tert-butyl ester hydroch. Luminix Health. [Link]

  • MSDS - Glycine tert-butyl ester hydrochloride salt. AAPPTec. [Link]

  • What is the proper disposal of dansyl-substituted amino acids? ResearchGate. [Link]

  • Safety Data Sheet - H-Asp(OtBu)-OtBu HCl. AAPPTec. [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-D-Phg-otbu HCl

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized reagents like D-Phenylglycine tert-butyl ester hydrochloride (H-D-Phg-otbu HCl) is fundamental to progress. However, the novel structures we handle demand an equally sophisticated approach to safety. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of intrinsic safety, ensuring that rigorous science is always safe science.

Hazard Analysis: Understanding the "Why" Behind the Protection

Effective PPE selection is not about a rigid set of rules, but a dynamic risk assessment based on the specific chemical properties of the substance. This compound presents a tripartite hazard profile that dictates our safety strategy.

  • The Corrosive Threat (HCl Salt): The hydrochloride salt renders this compound acidic and corrosive.[1][2] Direct contact with skin or mucous membranes can cause severe burns and irreversible eye damage.[2][3][4][5][6] The primary goal of our skin and eye protection is to create an impermeable barrier against this corrosive potential.

  • The Inhalation Risk (Fine Solid Form): As a crystalline or powdered solid, this compound can easily become airborne, especially during weighing and transfer operations.[7][8] Inhalation of this fine dust can lead to respiratory tract irritation.[9][10] Therefore, engineering controls and, in some cases, respiratory protection are not just recommended—they are essential.

  • The Protecting Group (tert-Butyl Ester): While the HCl salt is the primary driver of corrosive risk, the tert-butyl ester group is a component to be aware of, particularly in the context of the overall reaction and disposal. Compounds with tert-butyl groups can be associated with flammability, and while the salt form mitigates this, it's a reminder to always handle chemicals with care and avoid sources of ignition.[11][12]

Core PPE Requirements: A Task-Based Approach

Your interaction with this compound will vary, and so should your level of protection. The following table outlines the minimum recommended PPE for common laboratory tasks. This is a baseline; a site-specific risk assessment should always be performed to determine if additional protection is required.

Task Scale Location Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Pre-use Inspection & Inventory AnyStorage AreaSafety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing/Transfer < 1 gFume HoodSafety GogglesNitrile GlovesLab CoatRecommended: N95 Respirator
Weighing/Transfer > 1 gFume HoodSafety Goggles & Face ShieldDouble-Glove (Nitrile) or Chemical Resistant Gloves (e.g., Neoprene)Lab CoatRequired: N95 or higher-rated respirator
Solution Preparation AnyFume HoodSafety Goggles & Face ShieldChemical Resistant GlovesLab CoatRecommended if vapors/aerosols are possible
Reaction Monitoring/Sampling AnyFume HoodSafety GogglesChemical Resistant GlovesLab CoatNot typically required if contained in vessel
Spill Cleanup AnyLab AreaSafety Goggles & Face ShieldHeavy-Duty Chemical Resistant Gloves (e.g., Butyl Rubber)Chemical Resistant Apron over Lab CoatRequired: Full-face respirator with acid gas/vapor cartridge

Procedural Discipline: Protocols for Safe Handling

The effectiveness of PPE is directly tied to the discipline with which it is used. The following protocols are designed to be self-validating systems for minimizing exposure.

Protocol 1: PPE Donning and Doffing Sequence

Incorrectly removing PPE can lead to self-contamination. Always follow this sequence.

Donning (Putting On):

  • Lab Coat: Secure all buttons or snaps.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Position goggles and/or face shield.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove using a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the second glove). Dispose of immediately in a designated hazardous waste container.

  • Lab Coat: Remove by rolling it outwards, avoiding contact with the exterior.

  • Face Shield/Goggles: Handle by the strap or sides.

  • Respirator: Remove without touching the front of the mask.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[13][14][15]

Protocol 2: Emergency Spill Response

A spill of this compound powder requires immediate and deliberate action.

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, don the PPE outlined for "Spill Cleanup" in the table above.

  • Contain: Gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). DO NOT use water , as this can create a corrosive solution and increase the hazard.[1]

  • Neutralize (if appropriate): For final decontamination of the surface after powder removal, a mild base like sodium bicarbonate solution can be used, but only after the bulk of the powder has been collected.

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use spark-proof tools if there is any concern about flammable solvents in the area.[12]

  • Decontaminate: Wipe the spill area with an appropriate decontaminating solution, followed by water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional guidelines.[1][8]

Protocol 3: Disposal of Contaminated PPE and Chemical Waste
  • Segregation: All disposable PPE (gloves, masks) and materials (weigh boats, wipes) that have come into contact with this compound must be considered hazardous waste.

  • Containment: Place these materials in a clearly labeled, sealed waste container designated for solid chemical waste.[1][7] Do not mix with general laboratory trash.

  • Surplus Chemical: Unused or waste this compound should be disposed of via your institution's hazardous waste program. Never dispose of it down the sink.[13][16]

PPE Selection Workflow

The following diagram illustrates the logical process for selecting the appropriate level of PPE. This decision-making workflow should become an automatic part of your experimental planning.

PPE_Workflow start Handling this compound? task What is the task? start->task scale What is the scale? task->scale  Weighing/  Solution Prep ppe_base Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat task->ppe_base  Storage/  Inventory ppe_weigh Upgrade to: - Safety Goggles - Fume Hood Use scale->ppe_weigh  < 1 gram ppe_large_scale Upgrade to: - Double Gloves / Chem-Resistant - Face Shield - Consider Apron scale->ppe_large_scale  > 1 gram aerosol Potential for Dust/ Aerosol Generation? ppe_respirator Add Respiratory Protection: - N95 Respirator (minimum) - Evaluate for higher level (PAPR) aerosol->ppe_respirator  Yes / High aerosol->ppe_respirator  Uncertain ppe_weigh->aerosol ppe_large_scale->aerosol

Caption: PPE selection workflow based on task, scale, and aerosol risk.

By integrating this structured, evidence-based approach to PPE, you not only protect yourself and your colleagues but also uphold the integrity of your research. Treat every chemical, especially those with complex hazard profiles like this compound, with the respect it deserves.

References

  • Microbioz India. (2023, March 3). Lab Safety Rules in Pharmaceuticals : All you need to know. [Link]

  • Pharmaguideline. SOP for Laboratory Safety. [Link]

  • Moravek. Pharmaceutical Manufacturing Safety Considerations. [Link]

  • Amino Acid Standard - 10 pmol per μl in 0.1 N HCL Solution - SAFETY DATA SHEET. [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • Amino Acid Standard - 10 pmol per μl in 0.1 N HCL Solution - SAFETY DATA SHEET. [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • AAPPTec. Safety Data Sheet - L-Aspartic acid di-tert-butyl ester hydrochloride salt. [Link]

  • Safety data sheet - 4-tert-butylbenzoic acid. (2017, May 21). [Link]

  • Chemos GmbH & Co. KG. (2018, August 21). Safety data sheet - 4,4'-Methylen-bis(2,6-di-tert-butylphenol). [Link]

  • Cole-Parmer. Material Safety Data Sheet - tert-Butyl nitrite, tech., 90%. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Hydrochloric acid 5M. [Link]

  • Hydrochloric Acid, 22 Baume (35-37%) - SAFETY DATA SHEET. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.